Gomisin F
描述
See also: Schisandra chinensis fruit (part of).
属性
CAS 编号 |
62956-47-2 |
|---|---|
分子式 |
C28H34O9 |
分子量 |
514.6 g/mol |
IUPAC 名称 |
[(9S,10S,11S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-19-23(36-13-35-19)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-18(31-5)22(32-6)24(20)33-7/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9-/t15-,26-,28-/m0/s1 |
InChI 键 |
ZIBVHHLTJKYXEB-RZGKOBFOSA-N |
手性 SMILES |
C/C=C(/C)\C(=O)O[C@H]1C2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@H]([C@]1(C)O)C)OC)OC)OC)OC)OCO3 |
规范 SMILES |
CC=C(C)C(=O)OC1C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC(C1(C)O)C)OC)OC)OC)OC)OCO3 |
溶解度 |
not available |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Gomisin F
Gomisin F is a dibenzocyclooctadiene lignan, a class of natural products isolated from the fruits of Schisandra chinensis (Turcz.) Baill.[1][2][3]. This plant has a long history of use in traditional medicine, and its constituent lignans, including this compound, are subjects of scientific research for their potential biological activities[4]. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological context, tailored for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative snapshot of the compound's characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₃₄O₉ | [2][5] |
| Molecular Weight | 514.6 g/mol | [2][5] |
| CAS Number | 62956-47-2 | [2][5] |
| Purity | >98% (as determined by HPLC) | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [3] |
| XLogP3-AA | 4.6 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 9 | [5] |
Experimental Protocols
The isolation and characterization of this compound involve multi-step procedures requiring precision and specific analytical techniques. The following sections detail the methodologies cited in the literature.
Isolation and Purification
This compound can be obtained from its natural source, the fruits of Schisandra chinensis, or produced in vitro through callus culture.
1. Extraction from Schisandra chinensis Fruits
This method involves solvent extraction and chromatographic separation to isolate this compound from the dried fruits of the plant.
-
Preparation of Plant Material : Dried fruits of Schisandra chinensis are ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction : The powdered plant material is subjected to extraction with a nonpolar solvent. One documented method utilizes petroleum ether to create a crude extract containing a mixture of lignans and other lipophilic compounds[1].
-
Chromatographic Separation : The crude petroleum ether extract is then subjected to column chromatography, typically on silica gel.
-
Elution : A gradient elution system is employed, starting with a nonpolar solvent and gradually increasing the polarity. Fractions are collected systematically.
-
Fraction Analysis : Each fraction is analyzed using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the presence of this compound.
-
Purification : Fractions containing this compound are pooled and may require further purification steps, such as preparative HPLC, to achieve high purity (>98%)[2].
2. Production in Callus Culture
An alternative to extraction from the whole plant is the cultivation of Schisandra chinensis calluses in a controlled laboratory environment.
-
Callus Induction : Callus cultures are initiated from sterile explants (e.g., leaf or stem segments) of Schisandra chinensis.
-
Culture Medium : The optimal conditions for lignan production have been identified as a 1/2 Murashige and Skoog (MS) medium[3].
-
Hormone Supplementation : The medium is supplemented with plant hormones, specifically 0.05 mg/L Kinetin (Kin) and 0.2 mg/L 2,4-Dichlorophenoxyacetic acid (2,4-D), to promote callus growth and lignan synthesis[3].
-
Extraction : The cultured calluses are harvested, dried, and extracted with chloroform to obtain the lignan components, including Gomisin A and this compound[3]. Under these optimal conditions, the this compound content was reported to be approximately 0.04% of the callus dry weight[3].
-
Purification : Similar to the plant extraction method, the crude chloroform extract is then purified using chromatographic techniques to isolate this compound.
Structural Characterization and Purity Analysis
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is used for both the qualitative and quantitative analysis of this compound. A purity of over 98% is typically confirmed using this method with a suitable column (e.g., C18) and mobile phase[2].
-
Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), is used to determine the molecular weight of the compound. For this compound, a precursor ion at m/z 537, corresponding to the sodium adduct [M+Na]⁺, has been reported[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the detailed chemical structure of this compound. These techniques provide information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of its complex dibenzocyclooctadiene skeleton and substituent groups.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the this compound molecule. Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and ether (C-O) groups would be expected.
The following diagram illustrates a general workflow for the isolation and characterization of this compound.
References
- 1. The Constituents of Schizandra chinensis BAILL. I. Isolation and Structure Determination of Five New Lignans, Gomisin A, B, C, F and G, and the Absolute Structure of Schizandrin [jstage.jst.go.jp]
- 2. This compound | 62956-47-2 | MOLNOVA [molnova.com]
- 3. This compound | CAS:62956-47-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C28H34O9 | CID 51003489 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Gomisin F and Related Lignans from Schisandra chinensis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics of Gomisin F, a lignan found in Schisandra chinensis. Due to the limited availability of specific experimental data on this compound, this document also incorporates in-depth information on closely related and well-researched gomisins, including Gomisin A, C, J, L1, and N. This comparative approach offers valuable insights into the potential biological activities and mechanisms of action for this class of compounds.
Molecular Structure and Identification of this compound
This compound is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis. Lignans from this plant are recognized for a variety of pharmacological activities.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 62956-47-2 |
| Molecular Formula | C₂₈H₃₄O₉ |
| Molecular Weight | 514.57 g/mol |
| IUPAC Name | [(9S,10S,11S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |
| Synonyms | UNII-M446924U1A |
| Source | Seeds of Schisandra chinensis (Turcz.) Baill. |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Quantitative Data on the Biological Activity of Gomisin Analogs
The following tables summarize key quantitative findings for various gomisins, highlighting their potential therapeutic effects.
Table 2: Cytotoxic and Proliferative Effects of Gomisins on Cancer Cell Lines
| Compound | Cell Line(s) | Effect | IC₅₀ Value (µM) |
| Gomisin L1 | A2780, SKOV3 (Ovarian) | Inhibited cell viability | 21.92 ± 0.73, 55.05 ± 4.55 |
| Gomisin J | MCF7, MDA-MB-231 (Breast) | Suppressed proliferation and viability | <10 (low conc.), >30 (high conc.) |
| Gomisin A | SKOV3, A2780 (Ovarian) | Enhanced paclitaxel cytotoxicity | - |
Table 3: Anti-inflammatory and Other Biological Activities of Gomisins
| Compound | Target/Assay | Effect | IC₅₀ Value / Concentration |
| Gomisin C | fMLP-induced superoxide formation (rat neutrophils) | Inhibited respiratory burst | 21.5 ± 4.2 µg/mL |
| Gomisin J | Endothelium-intact rat aortic rings | Induced vasorelaxation | 1-30 µg/mL |
| Gomisin N | IL-1β-induced NO production (rat hepatocytes) | Reduced nitric oxide production | - |
| Gomisin C & G | Human CYP3A4 and CYP3A5 enzymes | Inhibited enzyme activity | - |
Experimental Protocols
This section details common methodologies used in the research of gomisins, providing a framework for experimental design.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from studies on Gomisin L1 and Gomisin A.[1][2]
-
Cell Seeding: Plate cells (e.g., A2780, SKOV3) in a 96-well plate at a density of 0.8 x 10³ to 4 x 10⁵ cells per well and incubate for 24 hours.
-
Treatment: Add various concentrations of the gomisin compound to each well and culture for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: Add 25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader. The inhibition rate can be calculated as: (OD_control - OD_treated) / OD_control * 100%.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol is based on the investigation of Gomisin L1-induced apoptosis.[1]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the gomisin compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells (viable, early apoptotic, late apoptotic, and necrotic) is determined based on the FITC and PI fluorescence.
Western Blot Analysis
This method is commonly used to detect changes in protein expression in response to gomisin treatment.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
Gomisins have been shown to modulate several key signaling pathways involved in cell survival, inflammation, and oxidative stress.
Gomisin L1-Induced Apoptosis in Ovarian Cancer Cells
Gomisin L1 induces apoptosis in human ovarian cancer cells by increasing intracellular reactive oxygen species (ROS) levels, which is dependent on the activity of NADPH oxidase (NOX).[1][3]
Caption: Gomisin L1 signaling pathway in ovarian cancer cells.
Gomisin N Regulation of Inflammatory and Oxidative Stress Pathways
Gomisin N has demonstrated neuroprotective effects by modulating the GSK3β/Nrf2 signaling pathway to combat oxidative stress.[4] It also enhances TNF-α-induced apoptosis by inhibiting the pro-survival NF-κB and EGFR pathways.[5]
Caption: Dual regulatory roles of Gomisin N.
Gomisin J-Induced Vasorelaxation
Gomisin J induces endothelium-dependent vasorelaxation by activating endothelial nitric oxide synthase (eNOS) through a calcium- and PI3K/Akt-dependent mechanism.[6]
Caption: Mechanism of Gomisin J-induced vasorelaxation.
Conclusion
While specific research on this compound is limited, the available data on related gomisins from Schisandra chinensis reveal a class of compounds with significant therapeutic potential. These lignans exhibit a range of biological activities, including anticancer, anti-inflammatory, neuroprotective, and cardiovascular effects, mediated through the modulation of diverse signaling pathways. Further investigation into the specific properties and mechanisms of this compound is warranted to fully understand its potential as a pharmacological agent. The experimental protocols and pathway analyses presented in this guide provide a solid foundation for future research in this promising area of natural product drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gomisin J from Schisandra chinensis induces vascular relaxation via activation of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Gomisin F from Schisandra chinensis: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gomisin F, a bioactive lignan found in Schisandra chinensis. The document details its natural sources, quantitative distribution within the plant, and a comprehensive protocol for its isolation and purification. Furthermore, a potential signaling pathway modulated by related compounds is illustrated to provide context for its mechanism of action.
Natural Sources of this compound
This compound is a dibenzocyclooctadiene lignan naturally occurring in plants of the Schisandraceae family. The primary and most well-documented source of this compound is the fruit of Schisandra chinensis , commonly known as the five-flavor berry.[1][2] While the fruits are the principal source, other parts of the S. chinensis plant, including the seeds, stems, leaves, and roots, also contain a variety of lignans, and their composition and concentration can vary.[3][4][5][6] Another reported plant source of this compound is Schisandra arisanensis.[2]
The concentration of lignans, including gomisins, in S. chinensis is influenced by factors such as the geographical origin, climatic conditions, and cultivation practices. The plant is primarily distributed in Northern China, including the provinces of Heilongjiang, Jilin, and Liaoning.
Quantitative Distribution of Lignans in Schisandra chinensis
While specific quantitative data for this compound across different plant parts is not extensively available in the reviewed literature, the analysis of other major lignans provides a valuable comparative context. The following table summarizes the content of several key lignans in various parts of Schisandra chinensis. It is important to note that the lignan profile and concentrations can differ significantly between the fruit, stem, leaf, and root of the plant.
| Lignan | Fruit (mg/g) | Stem (mg/g) | Leaf (mg/g) | Root (mg/g) |
| Schisandrol A | 0.833 | 0.082 | 0.051 | 0.165 |
| Gomisin D | 0.007 | 0.010 | 0.007 | 0.024 |
| Gomisin J | 0.030 | 0.003 | 0.002 | 0.004 |
| Schisandrol B | 0.046 | 0.017 | 0.012 | 0.158 |
| Angeloylgomisin H | 0.117 | 0.018 | 0.013 | 0.022 |
| Gomisin G | 0.038 | 0.006 | 0.004 | 0.012 |
| Schisantherin A | 0.035 | 0.007 | 0.005 | 0.017 |
| Schisandrin B | 0.032 | 0.006 | 0.004 | 0.013 |
| Schisandrin C | 0.016 | 0.003 | 0.002 | 0.008 |
Note: Data adapted from a study by Zhai et al. (2022). The absence of this compound in this table highlights the need for further targeted quantitative studies on this specific lignan.
Experimental Protocol: Isolation of this compound from Schisandra chinensis
The following protocol is a composite methodology based on the classical isolation of this compound and modern techniques applied to the separation of other lignans from Schisandra chinensis.
Plant Material and Extraction
-
Plant Material: Dried fruits of Schisandra chinensis are the recommended starting material.
-
Grinding: The dried fruits are ground into a coarse powder.
-
Extraction: The powdered material is extracted with petroleum ether at room temperature for several days. The solvent is then filtered and concentrated under reduced pressure to yield a crude extract. Alternatively, maceration with 80% aqueous ethanol can be employed for a broader extraction of lignans.
Chromatographic Separation and Purification
-
Initial Column Chromatography: The crude extract is subjected to column chromatography on silica gel.
-
Stationary Phase: Silica gel (100-200 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate is typically used for elution, starting with a low polarity mixture and gradually increasing the polarity.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a UV detector (254 nm). Fractions with similar TLC profiles are pooled.
-
-
Silver Nitrate-Impregnated Silica Gel Chromatography: Fractions containing this compound are further purified by chromatography on silica gel impregnated with silver nitrate. This technique is particularly effective for separating compounds with unsaturated bonds.
-
Stationary Phase: Silica gel impregnated with 10-20% silver nitrate.
-
Mobile Phase: A solvent system of n-hexane and acetone is used for elution.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity this compound, preparative HPLC can be employed.
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for the separation of lignans.
-
Detection: UV detection at approximately 217 nm is effective for monitoring the elution of gomisins.
-
Structure Elucidation
The structure of the isolated this compound is confirmed by spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR for detailed structural analysis.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet (UV) Spectroscopy: To observe the characteristic absorption maxima.
Visualizations: Workflow and Potential Signaling Pathway
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Representative Signaling Pathway: NF-κB Inhibition by Gomisins
While the specific molecular targets of this compound are not yet fully elucidated, several other gomisins from Schisandra chinensis have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][7][8] This pathway is a central regulator of inflammation, and its inhibition is a key mechanism for the therapeutic effects of many natural products. The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by gomisins.
References
- 1. S chisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C28H34O9 | CID 51003489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Schisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gomisin A inhibits lipopolysaccharide-induced inflammatory responses in N9 microglia via blocking the NF-κB/MAPKs pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 8. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate biosynthetic pathway of dibenzocyclooctadiene lignans: a technical guide for researchers.
For researchers, scientists, and drug development professionals, a comprehensive understanding of the biosynthetic pathway of dibenzocyclooctadiene lignans is crucial for harnessing their therapeutic potential. This technical guide provides an in-depth exploration of the core biosynthetic pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex enzymatic steps.
Dibenzocyclooctadiene lignans, a class of natural products predominantly found in the Schisandraceae family, exhibit a wide range of biological activities, including hepatoprotective, antiviral, and anticancer properties. The unique and complex chemical structure of these molecules, exemplified by compounds like schisandrin and gomisin A, has long been a subject of intense research. Elucidating their biosynthesis is key to enabling biotechnological production and developing novel therapeutic agents.
The Core Biosynthetic Pathway: From Phenylalanine to the Dibenzocyclooctadiene Scaffold
The biosynthesis of dibenzocyclooctadiene lignans originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. A series of enzymatic reactions converts phenylalanine into coniferyl alcohol, a key monolignol precursor. Two molecules of coniferyl alcohol then undergo stereospecific oxidative coupling to form pinoresinol, a reaction guided by dirigent proteins and catalyzed by laccases or peroxidases.
From pinoresinol, the pathway proceeds through a series of reductions and modifications to form the characteristic dibenzocyclooctadiene ring system. Key intermediates in this process include lariciresinol, secoisolariciresinol, and matairesinol. The final steps involve complex oxidative cyclizations and decorations of the scaffold, often catalyzed by cytochrome P450 monooxygenases (CYPs), to yield the diverse array of bioactive dibenzocyclooctadiene lignans.
A critical juncture in the pathway is the stereoselective reduction of pinoresinol. In Schisandra chinensis, multiple pinoresinol-lariciresinol reductases (PLRs) have been identified. For instance, ScPLR2 exclusively catalyzes the conversion of (+)-pinoresinol to (+)-lariciresinol, while ScPLR3, ScPLR4, and ScPLR5 can utilize both pinoresinol and lariciresinol as substrates to produce lariciresinol and secoisolariciresinol, respectively[1]. This highlights the enzymatic diversity that contributes to the variety of lignan structures.
The subsequent conversion of secoisolariciresinol to matairesinol and the final cyclization to the dibenzocyclooctadiene ring are mediated by a suite of enzymes, including specific cytochrome P450s like those from the CYP719A family, which have been implicated in these crucial steps.
Quantitative Insights into the Pathway
While a complete quantitative understanding of the entire pathway is still under investigation, studies have begun to quantify the accumulation of key lignans and their precursors in various plant tissues and in vitro cultures. This data is essential for optimizing production strategies.
Table 1: Concentration of Dibenzocyclooctadiene Lignans and Precursors in Schisandra chinensis
| Compound | Plant Part/Culture | Concentration (mg/100g DW) | Reference |
| Schisandrin | Berries | 166.8 | [2] |
| γ-Schisandrin | Berries | 96.2 | [2] |
| Gomisin A | Berries | 72.4 | [2] |
| Angeloylgomisin H | Berries | 71.6 | [2] |
| Schisantherin B | Berries | 56.8 | [2] |
| Total Lignans | Berries | 646.0 | [2] |
| Total Lignans | Leaves | 240.7 | [2] |
| Secoisolariciresinol | Various Foods | 4-10 µ g/100g (LOD) | [3] |
| Matairesinol | Various Foods | 4-10 µ g/100g (LOD) | [3] |
DW: Dry Weight, LOD: Limit of Detection
Enzyme kinetic data, such as the Michaelis constant (Km) and catalytic rate constant (kcat), are critical for understanding enzyme efficiency and for metabolic engineering efforts. While specific kinetic parameters for all enzymes in the dibenzocyclooctadiene lignan pathway are not yet fully elucidated, studies on related enzymes provide valuable benchmarks. For example, a pinoresinol reductase from Sphingobium sp. strain SYK-6 showed a specific activity of 46 ± 3 U/mg towards (±)-pinoresinol[4]. Further research is needed to determine the kinetic properties of the specific enzymes from Schisandra species.
Experimental Protocols
The elucidation of the dibenzocyclooctadiene lignan biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Protocol 1: Heterologous Expression of Cytochrome P450 Enzymes in Nicotiana benthamiana
This protocol is adapted for the transient expression of putative biosynthetic genes, such as CYPs, to characterize their function.
1. Vector Construction:
-
The full-length cDNA of the candidate gene (e.g., a CYP719A family member) is cloned into a plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).
2. Agrobacterium tumefaciens Transformation:
-
The expression vector is transformed into Agrobacterium tumefaciens strain GV3101 by electroporation.
-
A helper plasmid encoding the p19 silencing suppressor is co-transformed to enhance protein expression[5].
3. Infiltration of N. benthamiana:
-
Agrobacterium cultures are grown overnight in YEB medium with appropriate antibiotics.
-
Cells are harvested by centrifugation and resuspended in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of 0.5-1.0[5][6].
-
The bacterial suspension is infiltrated into the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.
4. Substrate Feeding and Metabolite Extraction:
-
2-3 days post-infiltration, a solution of the putative substrate (e.g., matairesinol) is infiltrated into the same leaves.
-
After an incubation period of 24-48 hours, the infiltrated leaf tissue is harvested, frozen in liquid nitrogen, and ground to a fine powder.
-
Metabolites are extracted with 80% methanol or another suitable solvent mixture[7].
5. Product Analysis:
-
The extract is analyzed by HPLC-DAD-ESI-MS/MS to identify and quantify the enzymatic product.
Protocol 2: Lignan Extraction and Quantification by HPLC-DAD-ESI-MS/MS
This protocol provides a general framework for the analysis of lignans from plant material.
1. Sample Preparation:
-
Plant material (e.g., leaves, stems, fruits) is freeze-dried and ground into a fine powder.
2. Extraction:
-
A known amount of the powdered sample (e.g., 100 mg) is extracted with a suitable solvent, such as 80% methanol, often using ultrasonication to improve efficiency[7].
-
The extraction is typically performed at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 60 minutes)[7].
-
The mixture is centrifuged, and the supernatant is collected.
3. Hydrolysis (Optional):
-
To quantify total lignans (including glycosides), an enzymatic hydrolysis step using β-glucosidase can be included to release the aglycones.
4. HPLC-DAD-ESI-MS/MS Analysis:
-
The extracted sample is filtered through a 0.22 µm syringe filter before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
DAD Detection: Wavelengths are monitored according to the UV absorbance maxima of the target lignans (e.g., 230-280 nm).
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI), often in negative mode for phenolic compounds.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each target lignan.
-
Table 2: Example MRM Transitions for Lignan Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pinoresinol | 357.1 | 151.1, 135.1 |
| Lariciresinol | 359.1 | 165.1, 151.1 |
| Secoisolariciresinol | 361.2 | 165.1, 137.1 |
| Matairesinol | 357.1 | 312.1, 151.1 |
| Schisandrin | 432.2 | 417.2, 385.2 |
| Gomisin A | 416.2 | 401.2, 369.2 |
Note: Specific MRM transitions should be optimized for the instrument used.
Protocol 3: General Enzyme Assay for Laccase Activity
Laccases are involved in the initial oxidative coupling of monolignols. Their activity can be measured spectrophotometrically using a variety of substrates.
1. Reagents:
-
Buffer: 100 mM sodium acetate buffer, pH 5.0.
-
Substrate: 10 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) stock solution in water.
-
Enzyme Extract: A partially purified protein extract from the plant tissue of interest.
2. Assay Procedure:
-
In a 1 mL cuvette, combine 880 µL of acetate buffer and 100 µL of ABTS stock solution.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding 20 µL of the enzyme extract.
-
Monitor the increase in absorbance at 420 nm for 5 minutes, recording the reading every 30 seconds. The molar extinction coefficient for the oxidized ABTS radical is 36,000 M⁻¹cm⁻¹.
3. Calculation of Activity:
-
Enzyme activity (U/mL) = (ΔA₄₂₀/min * Total Assay Volume (mL)) / (Molar Extinction Coefficient * Enzyme Volume (mL) * Light Path (cm))
-
One unit (U) is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute under the specified conditions.
Future Directions and Conclusion
The biosynthesis of dibenzocyclooctadiene lignans is a complex and fascinating area of plant natural product chemistry. While significant progress has been made in identifying the core pathway and some of the key enzymes, many questions remain. Future research should focus on:
-
Complete Elucidation of the Pathway: Identifying and characterizing all the enzymes involved in the later, more complex steps of scaffold decoration.
-
Quantitative Modeling: Developing kinetic models of the pathway to understand flux control and identify bottlenecks for metabolic engineering.
-
Enzyme Engineering: Modifying the substrate specificity and catalytic efficiency of key enzymes to produce novel lignan analogues with enhanced therapeutic properties.
-
Synthetic Biology Approaches: Reconstituting the entire biosynthetic pathway in a microbial host for sustainable and scalable production.
This technical guide provides a solid foundation for researchers entering this exciting field. By applying the detailed protocols and building upon the existing knowledge, the scientific community can unlock the full potential of these remarkable natural products for the benefit of human health.
References
- 1. Effect of pinoresinol-lariciresinol reductases on biosynthesis of lignans with substrate selectivity in Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pinoresinol reductase genes in sphingomonads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pinoresinol-lariciresinol reductase: Substrate versatility, enantiospecificity, and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pinoresinol-lariciresinol reductases on biosynthesis of lignans with substrate selectivity in Schisandra chin… [ouci.dntb.gov.ua]
- 7. An Easy Method for Screening and Detection of Laccase Activity [openbiotechnologyjournal.com]
Spectroscopic Analysis of Gomisin F: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Core Content: This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Gomisin F, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis. The guide focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting key quantitative findings in structured tables and detailing the experimental protocols for data acquisition.
Introduction to this compound and Spectroscopic Analysis
This compound is a bioactive lignan found in the fruits of Schisandra chinensis, a plant with a long history in traditional medicine. The structural elucidation of such natural products is heavily reliant on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the compound's molecular weight and fragmentation patterns, confirming its elemental composition and structural motifs. This guide delves into the specific spectroscopic data that defines the structure of this compound.
Mass Spectrometry Data
High-resolution mass spectrometry is a cornerstone in the identification of natural products. For this compound, Electrospray Ionization (ESI) is a commonly employed technique, often coupled with tandem mass spectrometry (MS/MS) to induce and analyze fragmentation patterns.
Data Presentation: LC-MS/MS of this compound
The following table summarizes the experimental liquid chromatography-mass spectrometry (LC-MS) data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₈H₃₄O₉ | [1] |
| Molecular Weight | 514.56 g/mol | [1] |
| Ionization Mode | ESI, Positive | [1] |
| Precursor Ion | [M+Na]⁺ | [1] |
| Precursor m/z | 537 | [1] |
Table 1: Key Mass Spectrometry Parameters for this compound.
The fragmentation of the precursor ion provides valuable structural information. The table below lists the most abundant fragment ions observed in the MS/MS spectrum of this compound.
| Fragment Ion (m/z) | Relative Abundance |
| 537 | 100% |
| 491 | 100% |
| 476 | 70% |
| 515 | 20% |
Table 2: Top 5 Peaks in the MS/MS Spectrum of the [M+Na]⁺ Adduct of this compound[1].
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is indispensable for the complete structural assignment of complex organic molecules like this compound. ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.
Experimental Protocols
The following sections describe standardized methodologies for acquiring high-quality NMR and MS data for dibenzocyclooctadiene lignans like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A typical protocol for the NMR analysis of a purified lignan sample is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or methanol-d₄, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should ideally not have signals that overlap with key analyte resonances.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ 0.00 ppm).
-
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The data is typically processed with a line broadening of 0.3 Hz.
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon.
-
Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2 seconds. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Spectroscopy:
-
To unambiguously assign the structure, a suite of 2D NMR experiments is typically performed. These include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.
-
-
Mass Spectrometry (MS)
The following outlines a general procedure for the analysis of this compound using LC-MS/MS:
-
Sample Preparation:
-
Prepare a stock solution of the purified this compound sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent.
-
-
Liquid Chromatography (LC):
-
Employ a reversed-phase C18 column for chromatographic separation.
-
A typical mobile phase consists of a gradient of water (A) and acetonitrile or methanol (B), both often containing a small amount of an additive like formic acid (0.1%) to improve ionization.
-
The gradient can be programmed, for example, from 10% B to 90% B over 20-30 minutes, to ensure good separation from any impurities.
-
-
Mass Spectrometry (MS):
-
The LC eluent is introduced into an electrospray ionization (ESI) source.
-
Acquire data in positive ion mode to observe protonated molecules ([M+H]⁺) or adducts like sodium ([M+Na]⁺).
-
Perform a full scan MS experiment to determine the m/z of the molecular ion.
-
For MS/MS analysis, the molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.
-
The fragment ion spectrum is then recorded, providing characteristic fingerprints for structural confirmation.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
References
- 1. deepdyve.com [deepdyve.com]
- 2. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Constituents of Schizandra chinensis BAILL. I. Isolation and Structure Determination of Five New Lignans, Gomisin A, B, C, F and G, and the Absolute Structure of Schizandrin [jstage.jst.go.jp]
An In-depth Technical Guide to the Solubility of Gomisin F in DMSO and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Gomisin F, a lignan found in Schisandra chinensis, in dimethyl sulfoxide (DMSO) and other common organic solvents. This document is intended to be a valuable resource for researchers and professionals involved in the study and development of this compound for various applications.
Core Data Presentation: this compound Solubility
Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on information from chemical suppliers and qualitative descriptions, the following table summarizes the known solubility characteristics of this compound. For comparative purposes, solubility data for the related lignans, Gomisin A and Gomisin O, are also included where available.
| Solvent | This compound | Gomisin A | Gomisin O |
| Dimethyl Sulfoxide (DMSO) | ~5.15 mg/mL (Calculated from 10 mM solution)[1] | 20 mg/mL | 50 mg/mL |
| Chloroform | Soluble[2] | - | Soluble |
| Dichloromethane | Soluble[2] | - | Soluble |
| Ethyl Acetate | Soluble[2] | - | Soluble |
| Acetone | Soluble[2] | - | Soluble |
| Methanol | - | - | Soluble |
Note: The quantitative solubility of this compound in DMSO is an approximation derived from a commercially available 10 mM solution.[1] Qualitative data indicates solubility, but the exact limits in chloroform, dichloromethane, ethyl acetate, and acetone have not been specified in the reviewed literature.
Experimental Protocols: Determining Solubility
The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is a foundational technique in pharmaceutical and chemical research.
Shake-Flask Method for Solubility Determination
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid form)
-
Selected organic solvent (e.g., DMSO, ethanol, etc.)
-
Sealed, temperature-controlled containers (e.g., glass vials or flasks)
-
Agitation equipment (e.g., orbital shaker, magnetic stirrer)
-
Centrifuge
-
Chemically inert syringe filters (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Agitate the container at a constant temperature for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.
-
-
Phase Separation:
-
Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is typically done by centrifuging the sample to pellet the excess solid.
-
Carefully collect the supernatant and filter it using a chemically inert syringe filter to remove any remaining solid particles.
-
-
Quantification of Solute:
-
Determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as HPLC.
-
-
Data Reporting:
-
Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Below is a generalized workflow for this experimental process.
A generalized workflow for determining equilibrium solubility using the shake-flask method.
Signaling Pathways Involving Gomisins
Several studies have investigated the effects of various gomisins on intracellular signaling pathways, highlighting their potential therapeutic applications. The following diagrams illustrate some of the key pathways modulated by these compounds.
Wnt/β-Catenin Signaling Pathway and its Inhibition by Gomisin M2
Gomisin M2 has been shown to inhibit the proliferation of breast cancer stem cells by downregulating the Wnt/β-catenin signaling pathway. The diagram below illustrates the canonical Wnt pathway and the points of intervention by Gomisin M2.
Inhibition of the Wnt/β-catenin signaling pathway by Gomisin M2.
Interconnected Pro-inflammatory and Survival Pathways Modulated by Gomisins
Gomisin N has been reported to enhance TNF-α-induced apoptosis by inhibiting the NF-κB and EGFR survival pathways. Furthermore, other gomisins have been shown to modulate MAPK/ERK and PI3K/Akt signaling, which are often interconnected with the NF-κB and EGFR pathways in regulating cell survival and inflammation.
References
Initial Pharmacological Screening of Gomisin F: A Technical Overview and Methodological Framework
Therefore, this technical guide will provide a representative framework for the initial pharmacological screening of a dibenzocyclooctadiene lignan like Gomisin F, based on the extensive research conducted on its close structural analogs, primarily Gomisin L1 and Gomisin N. This document is intended for researchers, scientists, and drug development professionals to illustrate the common experimental approaches and expected data presentation for this class of compounds.
Anticancer Activity Screening
A primary focus of pharmacological screening for novel lignans is the evaluation of their cytotoxic and apoptotic effects on cancer cell lines. The methodologies and findings for Gomisin L1 in human ovarian cancer cells serve as an excellent template for this process.[1][2][3]
Data Presentation: Cytotoxicity of Gomisin Analogs
Quantitative data from cytotoxicity assays are typically presented in a tabular format to facilitate comparison of the compound's potency across different cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Gomisin L1 | A2780 (Ovarian Cancer) | MTT | 21.92 ± 0.73 | [1] |
| Gomisin L1 | SKOV3 (Ovarian Cancer) | MTT | 55.05 ± 4.55 | [1] |
| Gomisin L1 | HL-60 (Leukemia) | - | 82.02 | [1] |
| Gomisin L1 | HeLa (Cervical Cancer) | - | 166.19 | [1] |
| Gomisin M2 | MDA-MB-231 (Breast Cancer) | - | ~60 | [4] |
| Gomisin M2 | HCC1806 (Breast Cancer) | - | ~57 | [4] |
| Gomisin A | GH3 (Pituitary) | INa Inhibition (peak) | 6.2 | [5] |
| Gomisin A | GH3 (Pituitary) | INa Inhibition (end-pulse) | 0.73 | [5] |
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., A2780, SKOV3) are seeded in a 96-well plate at a specific density (e.g., 0.8 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound, typically ranging from 3 µM to 100 µM) for a specified duration, such as 48 hours.
-
MTT Incubation: An MTT solution (e.g., 5 mg/mL) is added to each well, and the plate is incubated at 37°C for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The culture medium is removed, and a solvent like dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.
Flow cytometry is employed to quantify the extent of apoptosis induced by the test compound.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the compound at various concentrations for 24 to 48 hours.
-
Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The resulting data allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+). The percentage of cells in the sub-G1 phase, indicative of apoptotic DNA fragmentation, can also be quantified.[2]
Visualization: Proposed Signaling Pathway for Gomisin-Induced Apoptosis
Based on studies of Gomisin L1, a proposed mechanism for apoptosis induction involves the generation of reactive oxygen species (ROS) via NADPH oxidase (NOX).[1][3]
References
- 1. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Gomisin F: A Preliminary Technical Guide to Putative Mechanisms of Action Based on Dibenzocyclooctadiene Lignan Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin F is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine.[1][2] While a significant body of research exists for other lignans in the Gomisin family (such as Gomisins A, J, M2, and N), dedicated preliminary studies on the specific mechanism of action of this compound are notably scarce in current scientific literature.
This technical guide serves as a preliminary resource for researchers by summarizing the well-documented biological activities and molecular mechanisms of structurally similar Gomisins. By examining these analogs, we can construct a foundational, hypothesis-driven framework to guide future investigation into the therapeutic potential of this compound. The data presented herein is derived from studies on Gomisin analogs and should be interpreted as a predictive starting point for dedicated this compound research.
Putative Anti-Cancer Activity
Extensive research into Gomisin J, L1, and M2 has revealed potent anti-cancer activities, primarily through the induction of programmed cell death (apoptosis and necroptosis) and the inhibition of cancer cell proliferation.[3][4][5] It is plausible that this compound shares similar cytotoxic capabilities against various cancer cell lines.
Induction of Apoptosis and Necroptosis
Gomisin analogs have been shown to trigger both apoptosis (caspase-dependent cell death) and necroptosis (a programmed form of necrosis), particularly in apoptosis-resistant cancer cells.[3][6] Gomisin J, for instance, demonstrates a strong cytotoxic effect on breast cancer cell lines (MCF7 and MDA-MB-231) by inducing both apoptotic and necroptotic pathways.[6][7] Similarly, Gomisin L1 induces apoptosis in ovarian cancer cells (A2780 and SKOV3) by increasing intracellular Reactive Oxygen Species (ROS).[4][8]
Data Presentation: Cytotoxicity of Gomisin Analogs
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Duration | Reference |
| Gomisin J | MCF7 (Breast Cancer) | Cell Viability | <10 µg/mL (suppressed proliferation) | 72h | [6][7] |
| MDA-MB-231 (Breast Cancer) | Cell Viability | <10 µg/mL (suppressed proliferation) | 72h | [6][7] | |
| Gomisin L1 | A2780 (Ovarian Cancer) | MTT Assay | 21.92 ± 0.73 µM | 48h | [4] |
| SKOV3 (Ovarian Cancer) | MTT Assay | 55.05 ± 4.55 µM | 48h | [4] | |
| Gomisin M2 | MDA-MB-231 (Breast Cancer) | Alamar Blue Assay | 60 µM | 48h | [5] |
| HCC1806 (Breast Cancer) | Alamar Blue Assay | 57 µM | 48h | [5] | |
| MCF10A (Non-cancerous) | Alamar Blue Assay | 85 µM | 48h | [5] |
Key Signaling Pathways in Cancer
Several key signaling pathways are modulated by Gomisin analogs, leading to their anti-cancer effects.
-
ROS-Mediated Apoptosis: Gomisin L1 has been shown to induce apoptosis by increasing intracellular ROS levels via the regulation of NADPH Oxidase (NOX).[4][8] This surge in ROS triggers downstream apoptotic events.
-
Wnt/β-catenin Pathway: Gomisin M2 inhibits the proliferation of breast cancer stem cells by downregulating the Wnt/β-catenin self-renewal pathway. It achieves this by decreasing levels of CyclinD1 and β-catenin while upregulating GSK3-β.[5]
-
NF-κB and EGFR Survival Pathways: Gomisin N enhances TNF-α-induced apoptosis in HeLa cells by suppressing the pro-survival NF-κB and EGFR signaling pathways.[9]
-
Caspase Activation: The induction of apoptosis by Gomisin M2 is confirmed by the cleavage and activation of executioner proteins PARP and Caspase-3.[5]
Visualization: Putative Anti-Cancer Signaling
References
- 1. This compound | C28H34O9 | CID 51003489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells [mdpi.com]
- 5. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on Gomisin F's Biological Activity: A Technical Overview of a Sparsely Studied Lignan
An in-depth analysis of early scientific literature reveals a significant scarcity of research focused specifically on the biological activities of Gomisin F, a lignan found in Schisandra chinensis. While numerous studies have explored the pharmacological potential of other gomisins, such as A, C, G, J, L1, M2, and N, this compound remains largely uncharacterized in early research. This guide summarizes the limited available information and provides context by briefly touching upon the well-documented activities of other related gomisin compounds.
Limited Evidence for this compound's Bioactivity
Initial investigations into the bioactive compounds of Schisandra chinensis have predominantly focused on the more abundant or pharmacologically active lignans. A thorough review of early literature did not yield specific studies detailing the anticancer, anti-inflammatory, or other biological effects of this compound. This suggests that in initial screenings, this compound may have exhibited less potent activity compared to its structural relatives, leading researchers to prioritize other compounds.
The most relevant, albeit limited, information comes from a study by Rybnikár et al., which focused on the cytotoxic activity of various Schisandra chinensis lignans.[1][2] This research identified and isolated a novel derivative, (-)-tigloyl-deangeloyl-gomisin F .[1][2] The study then proceeded to evaluate its cytotoxic effects.
Cytotoxicity of a this compound Derivative
The research by Rybnikár et al. provides the sole piece of early evidence related to the potential biological activity of a this compound derivative. The study evaluated the cytotoxicity of (-)-tigloyl-deangeloyl-gomisin F against two cell lines: the tobacco BY-2 cell line and the human colon cancer cell line LoVo.[1][2]
Unfortunately, the available abstracts of this study do not provide specific quantitative data, such as IC50 values, for (-)-tigloyl-deangeloyl-gomisin F. The research mentions that the lignans were tested at a concentration of 250 µM, both alone and in combination with the cytotoxic agent camptothecin, and also at various concentrations over 24, 48, and 72 hours.[2] However, the precise results for the this compound derivative are not detailed in the accessible literature.
Based on the available information, the cytotoxicity of (-)-tigloyl-deangeloyl-gomisin F was likely assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[2]
Cell Lines:
-
Nicotiana tabacum BY-2 (tobacco) cell line
-
LoVo (human colon adenocarcinoma) cell line
Treatment:
-
Cells were treated with various concentrations of the isolated lignans.
-
Incubation periods were 24, 48, and 72 hours.
-
In some experiments, lignans were tested at a concentration of 250 µM, both with and without the presence of 50 µM camptothecin to assess synergistic or antagonistic effects.[2]
Assay Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is proportional to the number of viable cells.
The available literature on (-)-tigloyl-deangeloyl-gomisin F does not describe any specific signaling pathways that might be modulated by this compound. Research on other gomisins suggests a variety of mechanisms, but these cannot be directly attributed to this compound or its derivative without specific experimental evidence.
Context from Well-Studied Gomisins
To provide a broader context, it is pertinent to note the extensive research on other gomisin compounds, which have demonstrated a wide range of biological activities. For instance, Gomisin A has been shown to have hepatoprotective and antitumor effects.[3][4] Gomisin J has been investigated for its anticancer and neuroprotective properties.[1] Gomisin N has been noted for its anti-inflammatory and neuroprotective activities, with studies pointing to its role in modulating pathways like NF-κB and Nrf2. Furthermore, Gomisin L1 has been shown to induce apoptosis in cancer cells through the regulation of NADPH oxidase.
Experimental Workflow for Lignan Isolation and Cytotoxicity Screening
The general workflow for investigating the cytotoxic properties of lignans from Schisandra chinensis, as inferred from the study by Rybnikár et al. and other similar research, is outlined below.
References
- 1. Evaluation of cytotoxic activity of Schisandra chinensis lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Assessment of Lignan Profiling and Biological Activities of Schisandra henryi Leaf and In Vitro PlantForm Bioreactor-Grown Culture Extracts [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
In Silico Prediction of Gomisin F Targets and Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gomisin F, a lignan isolated from Schisandra chinensis, belongs to a class of compounds known for their diverse biological activities. However, the specific molecular targets of this compound and its binding affinities remain largely uncharacterized. This technical guide provides a comprehensive in silico workflow to predict the protein targets of this compound, estimate its binding affinity, and characterize its pharmacokinetic properties. By leveraging a combination of reverse docking, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, researchers can efficiently generate testable hypotheses, accelerating the drug discovery and development process for this promising natural product. This document outlines detailed experimental protocols and data presentation strategies to guide researchers in this endeavor.
Introduction
This compound is a dibenzocyclooctadiene lignan with a chemical formula of C28H34O9[1][2]. While several studies have explored the pharmacological effects of related gomisins, such as Gomisin A, G, and J, the specific molecular mechanisms of this compound are not well understood[3][4][5]. Computational approaches, or in silico methods, offer a rapid and cost-effective means to identify potential protein targets and predict binding affinities, thereby guiding further experimental validation.[6][7][8][9] This guide details a systematic in silico approach to elucidate the pharmacological profile of this compound.
The proposed workflow integrates several computational techniques:
-
Reverse Docking: To identify potential protein targets of this compound from a large database of protein structures.[10][11][12]
-
Molecular Docking: To predict the binding conformation and estimate the binding affinity of this compound to the identified targets.
-
Molecular Dynamics (MD) Simulations: To assess the stability of the this compound-protein complex and refine binding affinity predictions.
-
ADMET Prediction: To evaluate the drug-likeness of this compound by predicting its pharmacokinetic and toxicity profiles.[13][14][15][16][17]
Predicted Targets and Binding Affinity of Related Gomisins
While direct experimental data for this compound is limited, data from structurally similar gomisins can provide valuable insights into its potential biological activities and targets.
| Compound | Known/Predicted Targets | Biological Activity | Binding Affinity/Potency | Reference |
| Gomisin A | TNF, AKT1, STAT3, IL6, Keap-1/Nrf-2 | Anti-cancer, Anti-inflammatory | Binding Energy < -5 kcal/mol (Docking) | [18][19][20][21] |
| Gomisin C | NADPH oxidase, JAK2-STAT signaling | Inhibition of neutrophil respiratory burst, Anti-adipogenic | IC50 = 21.5 +/- 4.2 µg/ml (O2- formation) | [22] |
| Gomisin G | AKT, Cyclin D1, Sirt1/PGC-1α | Anti-cancer (Triple-Negative Breast Cancer), Improves muscle strength | - | [3][23] |
| Gomisin J | eNOS, AMPK, fetuin-A, NF-κB, Nrf2/HO-1 | Anti-hypertension, Regulates lipid metabolism, Anti-cancer | - | [4][24][25] |
| Gomisin N | PI3K-Akt, mTOR-ULK1 | Anti-liver cancer | - | [26] |
In Silico Prediction Workflow
The following diagram illustrates the proposed workflow for the in silico prediction of this compound targets and binding affinity.
Experimental Protocols
Reverse Docking Protocol
This protocol outlines the steps for identifying potential protein targets of this compound using a reverse docking approach.[10][11]
-
Ligand Preparation:
-
Obtain the 3D structure of this compound in SDF or MOL2 format from a database like PubChem (CID: 51003489)[1].
-
Perform energy minimization of the ligand structure using a force field such as MMFF94.
-
-
Target Database Selection:
-
Utilize a comprehensive protein target database. Web-based servers like PharmMapper or databases such as the Protein Data Bank (PDB) are suitable.
-
-
Reverse Docking Simulation:
-
Submit the prepared this compound structure to the reverse docking server.
-
The server will screen the ligand against its library of protein structures and provide a ranked list of potential targets based on a scoring function that estimates binding affinity.
-
-
Hit List Analysis:
-
Analyze the list of potential targets. Prioritize targets that are known to be involved in signaling pathways modulated by other gomisins or are relevant to diseases where Schisandra chinensis has shown therapeutic effects.
-
Molecular Docking Protocol using AutoDock Vina
This protocol details the procedure for performing molecular docking of this compound with the high-ranking potential targets identified from reverse docking.[27][28][29][30]
-
Software and Data:
-
Software: AutoDock Vina, MGLTools, and a visualization software like PyMOL or Discovery Studio.
-
Input Files:
-
Prepared this compound structure (PDBQT format).
-
Prepared protein target structure (PDBQT format).
-
-
-
Protein and Ligand Preparation:
-
Protein:
-
Download the 3D structure of the target protein from the PDB.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges using MGLTools.
-
Save the prepared protein in PDBQT format.
-
-
Ligand (this compound):
-
Load the ligand structure into MGLTools.
-
Detect the root, set the number of rotatable bonds, and save as a PDBQT file.
-
-
-
Grid Box Definition:
-
Define the search space (grid box) for docking. This should encompass the putative binding site on the protein. The binding site can be predicted based on co-crystallized ligands or using binding site prediction tools.
-
-
Docking Simulation:
-
Create a configuration file specifying the paths to the protein and ligand PDBQT files, and the grid box parameters.
-
Run the AutoDock Vina simulation from the command line.
-
-
Results Analysis:
-
Analyze the output file, which contains the binding affinity (in kcal/mol) and the coordinates of the docked poses.
-
Visualize the protein-ligand interactions of the best-scoring pose using PyMOL or Discovery Studio to identify key interacting residues.
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations provide insights into the dynamic behavior and stability of the this compound-protein complex.[31][32][33][34][35]
-
System Preparation:
-
Use the best-docked pose of the this compound-protein complex as the starting structure.
-
Use a simulation package like GROMACS or AMBER.
-
Solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Choose an appropriate force field (e.g., CHARMM36 for protein and CGenFF for the ligand).
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under NVT (constant volume) and then NPT (constant pressure) ensembles.
-
-
Production Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to ensure the system reaches a stable state.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Binding Free Energy: Using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to obtain a more accurate estimation of the binding affinity.
-
-
ADMET Prediction Protocol
This protocol describes the use of web-based tools for predicting the ADMET properties of this compound.[13][14][15][16][17]
-
Tool Selection:
-
Utilize freely available web servers such as SwissADME or pkCSM.
-
-
Input:
-
Provide the SMILES string of this compound as input to the server.
-
-
Prediction and Analysis:
-
The server will compute various physicochemical properties, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicity profiles.
-
Analyze the results to assess the drug-likeness of this compound based on established rules (e.g., Lipinski's rule of five) and predict potential toxicity issues.
-
Potential Signaling Pathways of this compound
Based on the known targets of related gomisins, this compound may modulate several key signaling pathways implicated in cancer and inflammation. The following diagrams illustrate these potential pathways.
Conclusion
This technical guide provides a robust in silico framework for the prediction of protein targets and binding affinities of this compound. By following the detailed protocols for reverse docking, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently generate valuable data to guide subsequent experimental validation. The elucidation of this compound's molecular targets and mechanisms of action will significantly contribute to the understanding of its therapeutic potential and accelerate its development as a novel therapeutic agent. The integration of these computational methods is a powerful strategy in modern drug discovery, enabling a more rational and targeted approach to natural product research.
References
- 1. This compound | C28H34O9 | CID 51003489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Natural Product Description|this compound [sinophytochem.com]
- 3. Gomisin G Inhibits the Growth of Triple-Negative Breast Cancer Cells by Suppressing AKT Phosphorylation and Decreasing Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances and applications of binding affinity prediction methods in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches [arxiv.org]
- 8. Frontiers | Machine learning methods for protein-protein binding affinity prediction in protein design [frontiersin.org]
- 9. themoonlight.io [themoonlight.io]
- 10. Large-Scale Target Identification of Herbal Medicine Using a Reverse Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inverse Molecular Docking as a Novel Approach to Study Anticarcinogenic and Anti-Neuroinflammatory Effects of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
- 14. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. ADMET Prediction | Rowan [rowansci.com]
- 17. ADMETlab 2.0 [admetmesh.scbdd.com]
- 18. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bioinformaticsreview.com [bioinformaticsreview.com]
- 28. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 29. youtube.com [youtube.com]
- 30. youtube.com [youtube.com]
- 31. benchchem.com [benchchem.com]
- 32. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 33. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 34. Protein-Ligand Complex [mdtutorials.com]
- 35. pubcompare.ai [pubcompare.ai]
Gomisin F: A Technical Deep Dive into its Traditional Use and Modern Scientific Validation
A Whitepaper for Researchers and Drug Development Professionals
Introduction
Gomisin F is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis (Turcz.) Baill., a plant with a rich history in traditional herbal medicine. Known as Wu-Wei-Zi (five-flavor fruit) in Traditional Chinese Medicine (TCM), Omija in Korea, and Gomishi in Japan, the berries of S. chinensis have been utilized for centuries to treat a wide array of ailments. This technical guide provides an in-depth analysis of the traditional uses of S. chinensis, the modern scientific validation of these uses with a focus on the pharmacological activities of its constituent lignans, particularly this compound, and detailed experimental methodologies for its study. While traditional herbal medicine utilizes the whole fruit, modern research has delved into its individual bioactive compounds to understand their mechanisms of action, paving the way for evidence-based applications in contemporary drug discovery and development.
Traditional Use of Schisandra chinensis in Herbal Medicine
The fruit of Schisandra chinensis is a cornerstone of Traditional Chinese Medicine, where it is classified as an adaptogen, a substance that helps the body resist stressors of a physical, chemical, or biological nature. Its use is documented in ancient medical texts for a variety of therapeutic purposes.[1]
Primary Traditional Indications:
-
Respiratory Ailments: S. chinensis has been traditionally used to treat chronic cough, shortness of breath, and asthma.[2]
-
Gastrointestinal Disorders: It has been employed to address diarrhea and dysentery.
-
Hepatic and Renal Tonic: One of its most prominent traditional uses is as a tonic for the liver and kidneys, prescribed for conditions associated with liver damage and to improve kidney function.[3]
-
Nervous System and Cognitive Health: In TCM, Wu-Wei-Zi is used to calm the spirit, treat insomnia, and improve concentration and memory, functioning as a tonic for the brain.[2]
-
General Tonic and Astringent: It is also used to astringe sweat and essence, treating spontaneous sweating, night sweats, and seminal emissions.
While traditional medicine attributes these therapeutic effects to the whole fruit, modern scientific inquiry has identified the rich diversity of lignans within S. chinensis as the primary drivers of its pharmacological activity. This compound is one of these key bioactive lignans.[4]
Quantitative Analysis of Lignans in Schisandra chinensis
The concentration of bioactive lignans in S. chinensis can vary depending on the geographical origin, cultivation practices, and processing methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the simultaneous quantification of multiple lignans.
| Lignan | Concentration Range (mg/g of dried fruit) | Reference |
| Schisandrin | 8.41 ± 0.30 | [5] |
| Gomisin A | 3.01 ± 0.13 | [5] |
| Deoxyschizandrin | 1.06 ± 0.05 | [5] |
| Gomisin N | 7.69 ± 0.30 | [5] |
| Wuweizisu C | 1.68 ± 0.06 | [5] |
| Gomisin J | 5.20-31.20 µg/mL (in extract) | [6] |
| Gomisin G | 2.55-15.30 µg/mL (in extract) | [6] |
Note: Specific quantitative data for this compound from recent comprehensive analyses was not prominently available in the reviewed literature. The provided data for other major lignans illustrates the typical concentrations found in S. chinensis.
Experimental Protocols
Isolation of this compound from Schisandra chinensis
The following protocol is based on the original method described for the isolation of this compound and other lignans.[4]
-
Extraction: The dried and crushed fruits of Schisandra chinensis are extracted with petroleum ether at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is partitioned between n-hexane and 80% aqueous methanol. The methanolic layer, containing the lignans, is concentrated.
-
Column Chromatography: The concentrated methanol-soluble fraction is subjected to column chromatography on silica gel.
-
Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a high concentration of n-hexane and gradually increasing the polarity with ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.
-
Purification: this compound-containing fractions are further purified by repeated column chromatography on silica gel and/or preparative TLC until a pure compound is obtained, as confirmed by spectroscopic methods (e.g., NMR, Mass Spectrometry).
In Vitro Anti-Inflammatory Bioassay
This protocol is a representative method to assess the anti-inflammatory effects of this compound, adapted from studies on related gomisins.[3][7]
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Viability Assay: To determine non-cytotoxic concentrations of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed. Cells are treated with various concentrations of this compound for 24 hours.
-
Induction of Inflammation: RAW 264.7 cells are pre-treated with non-cytotoxic concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: The production of nitric oxide, a key inflammatory mediator, in the cell culture supernatant is measured using the Griess reagent.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against key signaling proteins (e.g., p-NF-κB p65, IκBα, p-MAPKs) and their corresponding total proteins.
-
Quantitative Real-Time PCR (qRT-PCR): To analyze the gene expression of inflammatory mediators, total RNA is extracted from the cells, reverse-transcribed to cDNA, and subjected to qRT-PCR using specific primers for genes such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound are not as extensively studied as those of other gomisins, research on its analogues provides a strong indication of its likely mechanisms of action. The anti-inflammatory and hepatoprotective effects of lignans from S. chinensis are often mediated through the modulation of key signaling cascades.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Gomisins have been shown to inhibit this pathway, thereby reducing inflammation.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway in Cellular Responses
Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The three main MAPK families are ERK, JNK, and p38. Inflammatory stimuli can activate these kinases, which in turn phosphorylate downstream targets, leading to the expression of inflammatory mediators. Several gomisins have demonstrated the ability to suppress the phosphorylation of these MAPKs.
Caption: Postulated inhibitory effect of this compound on MAPK signaling pathways.
Conclusion
This compound, as a key lignan constituent of Schisandra chinensis, represents a promising area of research for the development of novel therapeutics. The long-standing traditional use of S. chinensis for treating inflammatory conditions, liver ailments, and neurological issues provides a strong rationale for the continued investigation of its bioactive compounds. While research directly focused on this compound is less abundant compared to other gomisins, the available evidence and the activities of its analogues strongly suggest its potential as an anti-inflammatory, hepatoprotective, and neuroprotective agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of this compound, bridging the gap between traditional herbal wisdom and modern pharmacological science. Further studies are warranted to elucidate the specific mechanisms of action of this compound and to establish its quantitative presence in various S. chinensis preparations.
References
- 1. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Constituents of Schizandra chinensis BAILL. I. Isolation and Structure Determination of Five New Lignans, Gomisin A, B, C, F and G, and the Absolute Structure of Schizandrin [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
- 7. journal11.magtechjournal.com [journal11.magtechjournal.com]
The Discovery and Therapeutic Potential of Gomisin Compounds: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin compounds, a class of dibenzocyclooctadiene lignans, represent a significant area of interest in natural product chemistry and drug discovery. Primarily isolated from the fruits of Schisandra chinensis, a plant with a long history in traditional medicine, these compounds have demonstrated a wide array of potent biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and pharmacological evaluation of Gomisin compounds, with a focus on the experimental methodologies and quantitative data that are crucial for researchers in the field.
The initial discovery of Gomisins dates back to studies on the chemical constituents of Schisandra chinensis.[1] These lignans are characterized by a unique and complex dibenzocyclooctadiene skeleton, which has been a subject of extensive chemical and pharmacological research.[1] Over 50 different Gomisin-related lignans have been isolated and identified from various parts of the Schisandra plant, with the highest concentrations typically found in the fruit.[2] Among the most extensively studied are Gomisin A, B, C, G, J, N, and L1, each exhibiting distinct biological profiles.[1][3]
Isolation and Purification of Gomisin Compounds
The isolation of Gomisin compounds from Schisandra chinensis is a multi-step process that typically involves extraction, fractionation, and chromatographic purification. The following is a generalized experimental protocol based on methodologies reported in the literature.
Experimental Protocol: Isolation and Purification
-
Extraction:
-
Air-dried and powdered fruits of Schisandra chinensis (typically 1-5 kg) are extracted with a suitable organic solvent. Methanol or 80% aqueous ethanol are commonly used.[4]
-
The extraction is often performed by maceration at room temperature for several days or by reflux for a shorter duration. The process is typically repeated three times to ensure exhaustive extraction.[4]
-
The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The Gomisin compounds, being relatively nonpolar, are typically enriched in the n-hexane and chloroform fractions.
-
-
Chromatographic Purification:
-
Column Chromatography: The active fractions are subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is achieved using preparative or semi-preparative HPLC.[5] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with the addition of a small amount of formic acid (0.1%) to improve peak shape.[6] The elution can be isocratic or a gradient program. Detection is typically carried out using a UV detector at a wavelength of 254 nm.[6]
-
Supercritical Antisolvent (SAS) Precipitation: This technique has also been employed for the purification of lignans from Schisandra chinensis, offering an alternative to traditional chromatographic methods.[7]
-
Illustrative Workflow for Gomisin Isolation
Structural Elucidation
The determination of the complex chemical structures of Gomisin compounds relies on a combination of modern spectroscopic techniques.
Experimental Methodologies for Structure Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are the primary tools for elucidating the intricate structures of Gomisins.[8] These techniques provide detailed information about the proton and carbon environments, connectivity, and stereochemistry of the molecules.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the isolated compounds. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, which aids in structural confirmation.
-
X-ray Crystallography: For crystalline Gomisin compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.
Quantitative Data on Gomisin Compounds
The following tables summarize key quantitative data for several prominent Gomisin compounds, including their yields from Schisandra chinensis and their reported cytotoxic activities against various cancer cell lines.
| Compound | Plant Part | Extraction Solvent | Yield (%) | Reference |
| Gomisin A | Fruits | Methanol | 0.9 - 9.8 mg/g | [6] |
| Gomisin N | Fruits | Ethanol | 14.2 mg/g | [9] |
| Schisandrol A | Fruits | Ethanol | 19.2 mg/g | [9] |
Table 1: Reported Yields of Selected Gomisin Compounds from Schisandra chinensis
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Gomisin A | HeLa | MTT | ~20 | [10] |
| Gomisin C | 3T3-L1 | MTT | >100 | [11] |
| Gomisin J | MCF7 | MTT | <10 µg/ml | [12] |
| Gomisin J | MDA-MB-231 | MTT | <10 µg/ml | [12] |
| Gomisin L1 | A2780 | MTT | 21.92 ± 0.73 | [4] |
| Gomisin L1 | SKOV3 | MTT | 55.05 ± 4.55 | [4] |
| Gomisin N | HepG2 | MTT | 40-320 (24h) | [13] |
| Gomisin N | HCCLM3 | MTT | 25-100 (48h) | [13] |
Table 2: Cytotoxic Activity (IC₅₀ values) of Various Gomisin Compounds in Cancer Cell Lines
Biological Activities and Signaling Pathways
Gomisin compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, hepatoprotective, and neuroprotective effects. These biological effects are mediated through the modulation of various cellular signaling pathways.
Anti-inflammatory Activity
Gomisins J and N have been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[14][15] This inhibition is mediated, at least in part, through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[16][17]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the Gomisin compound for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide Measurement: The production of nitric oxide in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
Signaling Pathway: Gomisin N in Inflammation
Anticancer Activity
Several Gomisin compounds have demonstrated significant anticancer activity against a range of human cancer cell lines.[12] The mechanisms underlying their anticancer effects are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell proliferation.[13] For instance, Gomisin A has been shown to enhance tumor necrosis factor-α (TNF-α)-induced G1 cell cycle arrest in HeLa cells.[10] Gomisin L1 induces apoptosis in human ovarian cancer cells by regulating the production of reactive oxygen species (ROS) via NADPH oxidase.[4]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Gomisin compound for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[18]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[20]
Signaling Pathway: Gomisin L1-Induced Apoptosis
Hepatoprotective Effects
Gomisin A has been extensively studied for its hepatoprotective properties. It has been shown to protect the liver from injury induced by various toxins, such as carbon tetrachloride (CCl₄) and acetaminophen.[10] The protective mechanism is thought to involve the suppression of lipid peroxidation and the induction of hepatocyte growth factor (HGF) mRNA.[10][21] Gomisin N has also been demonstrated to have hepatoprotective effects by suppressing the induction of inducible nitric oxide synthase (iNOS) in hepatocytes.[2]
Conclusion
The Gomisin compounds isolated from Schisandra chinensis represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, including anti-inflammatory, anticancer, and hepatoprotective effects, are attributed to their ability to modulate key cellular signaling pathways. This technical guide has provided an in-depth overview of the discovery, isolation, structural elucidation, and pharmacological properties of Gomisins, with a focus on detailed experimental methodologies and quantitative data. Further research into the structure-activity relationships, mechanisms of action, and preclinical and clinical efficacy of these compounds is warranted to fully realize their potential as novel therapeutic agents.
References
- 1. The Constituents of Schizandra chinensis BAILL. I. Isolation and Structure Determination of Five New Lignans, Gomisin A, B, C, F and G, and the Absolute Structure of Schizandrin [jstage.jst.go.jp]
- 2. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schisandrol A and gomisin N from Schisandra chinensis extract improve hypogonadism via anti-oxidative stress in TM3 Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preventive effect of gomisin A, a lignan component of shizandra fruits, on acetaminophen-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sentosacy.com [sentosacy.com]
- 17. tandfonline.com [tandfonline.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rapid induction of hepatocyte growth factor mRNA after administration of gomisin A, a lignan component of shizandra fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Gomisin F and its Analogues: Structural Differences, Biological Activities, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gomisin F, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, and its analogues have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound analogues, focusing on their structural diversity, a comparative analysis of their biological activities with quantitative data, and detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.
Introduction to this compound and its Analogues
Lignans are a large class of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units. Among these, the dibenzocyclooctadiene lignans, such as this compound, are characterized by a unique and rigid eight-membered ring system. These compounds, primarily isolated from plants of the Schisandraceae family, have demonstrated a wide array of pharmacological effects, including neuroprotective, anti-inflammatory, anticancer, and hepatoprotective activities. The structural variations among this compound analogues, often involving different substituents on the aromatic rings and the cyclooctadiene core, play a crucial role in determining their specific biological functions and potency. Understanding these structure-activity relationships is paramount for the rational design and development of novel therapeutic agents based on the Gomisin scaffold.
Structural Differences among this compound Analogues
The core structure of this compound and its analogues is the dibenzocyclooctadiene skeleton. The key structural variations arise from the nature and position of substituent groups on the two aromatic rings and the cyclooctadiene ring. These modifications significantly influence the molecule's polarity, steric hindrance, and ability to interact with biological targets. The table below summarizes the structural features of this compound and several of its prominent analogues.
| Compound | R1 | R2 | R3 | R4 | R5 | R6 | R7 |
| This compound | OCH3 | OCH3 | O-Ang | OH | OCH3 | H | H |
| Gomisin A | OCH3 | OCH3 | OH | H | OCH3 | OCH3 | OCH3 |
| Gomisin C | OCH3 | O-CH2-O | OH | H | OCH3 | OCH3 | OCH3 |
| Gomisin G | OCH3 | OCH3 | O-Benzoyl | H | OCH3 | OCH3 | OCH3 |
| Gomisin J | OH | OCH3 | OH | H | OCH3 | H | H |
| Gomisin N | OCH3 | OCH3 | O-Ang | H | OCH3 | OCH3 | OCH3 |
| Gomisin L1 | OCH3 | OCH3 | OH | H | O-CH2-O | H | H |
Note: This table represents a simplified 2D representation. The stereochemistry of the cyclooctadiene ring is a critical determinant of activity and is not fully captured in this format. "Ang" refers to an Angeloyl group, and "Benzoyl" refers to a Benzoyl group.
Quantitative Comparison of Biological Activities
The diverse biological activities of this compound analogues have been quantified in numerous studies. This section provides a comparative summary of their potencies, primarily through half-maximal inhibitory concentration (IC50) values, in various biological assays.
Cytotoxicity against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Gomisin B analogue (5b) | SiHa (Cervical Cancer) | MTT | 0.24 | [1] |
| Gomisin J | MCF7 (Breast Cancer) | Not Specified | <10 µg/mL | [2] |
| Gomisin J | MDA-MB-231 (Breast Cancer) | Not Specified | <10 µg/mL | [2] |
Inhibition of Cytochrome P450 Enzymes
| Compound | Enzyme | Substrate | IC50 (µM) | Reference |
| Gomisin A | CYP3A4 | Not Specified | 1.39 | [3] |
| Gomisin C | CYP3A4 | Midazolam | 0.01-2.5 | [4] |
| Gomisin C | CYP3A5 | Midazolam | 0.01-2.5 | [4] |
| Gomisin G | CYP3A4 | Midazolam | 0.01-2.5 | [4] |
| Gomisin G | CYP3A5 | Midazolam | 0.01-2.5 | [4] |
Anti-inflammatory Activity
| Compound | Cell Line/Model | Parameter Measured | IC50 / Effect | Reference |
| Gomisin R | RAW264.7 macrophages | Cell proliferation | Dose-dependent inhibition | [5] |
| Gomisin N | Human Periodontal Ligament Cells | IL-6, IL-8, CCL2, CCL20 production | Dose-dependent inhibition | [6] |
| Gomisin J | RAW 264.7 macrophages | Nitric Oxide (NO) production | Reduction observed | [7] |
| Gomisin N | RAW 264.7 macrophages | Nitric Oxide (NO) production | Reduction observed | [7] |
| Schisandrin C | RAW 264.7 macrophages | Nitric Oxide (NO) production | Reduction observed | [7] |
Signaling Pathways and Experimental Workflows
The biological effects of this compound analogues are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.
Signaling Pathways
Caption: Neuroprotective signaling pathway of Gomisin N.
Caption: Anti-inflammatory mechanism of Gomisin J.
Experimental Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Experimental Protocols
This section provides detailed methodologies for two key experiments frequently used in the evaluation of this compound analogues.
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of this compound analogues on cancer cell lines and calculate the IC50 value.
Materials:
-
This compound analogue stock solution (in DMSO)
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogue from the stock solution in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software (e.g., GraphPad Prism).
-
Cytochrome P450 (CYP3A4) Inhibition Assay
Objective: To evaluate the inhibitory potential of this compound analogues on the activity of the human CYP3A4 enzyme.
Materials:
-
This compound analogue stock solution (in DMSO)
-
Human liver microsomes (HLMs)
-
CYP3A4 substrate (e.g., midazolam, testosterone)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Positive control inhibitor (e.g., ketoconazole)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation:
-
Prepare a master mix containing human liver microsomes (final concentration ~0.2 mg/mL) and the CYP3A4 substrate in potassium phosphate buffer.
-
Prepare serial dilutions of the this compound analogue in the buffer. Also, prepare a vehicle control (with DMSO) and a positive control.
-
-
Pre-incubation:
-
Add the diluted this compound analogue or control solutions to the wells of a 96-well plate.
-
Add the master mix to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the enzymatic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in each well.
-
Determine the percentage of inhibition for each concentration of the this compound analogue relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and calculate the IC50 value using appropriate software.
-
Conclusion
This compound and its analogues represent a promising class of natural products with a wide range of therapeutic possibilities. Their structural diversity provides a rich platform for medicinal chemistry efforts aimed at optimizing their biological activities and pharmacokinetic properties. This technical guide has provided a consolidated resource on the structural differences, quantitative biological activities, and key experimental protocols related to these fascinating molecules. The continued exploration of this compound analogues, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds significant potential for the development of novel drugs for a variety of diseases.
References
- 1. Novel Gomisin B analogues as potential cytotoxic agents: Design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cytochrome P450 3A4 activity by schisandrol A and gomisin A isolated from Fructus Schisandrae chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human CYP3A4 and CYP3A5 enzymes by gomisin C and gomisin G, two lignan analogs derived from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 6. Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Experimental Use of Gomisin F: Considerations for Thermal and pH Stability
General Guidance on Handling and Storage of Gomisin F
This compound is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis.[1] Lignans, as a class of phenolic compounds, exhibit variable stability that is dependent on their specific structure, as well as environmental factors such as temperature, pH, light, and the presence of oxidizing agents.[2][3]
Storage:
-
Solid Form: Commercial suppliers of this compound recommend storing the solid compound at -20°C for long-term stability, suggesting a shelf-life of at least two years under these conditions.[4] For short-term storage, 2-8°C is also indicated.[5][6] It is advisable to store the compound in a tightly sealed container, protected from light and moisture.[7]
-
Stock Solutions: For other Gomisins, such as Gomisin D and Schisantherin B, it is recommended to prepare stock solutions and store them as aliquots in tightly sealed vials at -80°C for up to 6 months, or at -20°C for up to one month.[7][8] It is generally recommended to prepare and use solutions on the same day.[9] If advance preparation is necessary, allowing the solution to equilibrate to room temperature for at least one hour before use is advised to ensure complete dissolution.[6] Common solvents for preparing stock solutions of Gomisins include dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[6][10][11]
General Handling:
-
Due to the limited data on this compound's stability, it is prudent to minimize the exposure of the compound to harsh conditions.
-
Avoid repeated freeze-thaw cycles of stock solutions.[7]
-
Protect solutions from direct light.
-
For aqueous solutions, the use of buffers to maintain a stable pH is recommended, especially for long-term experiments.
Inferred Thermal and pH Stability
While specific degradation kinetics for this compound are not published, studies on other lignans provide some insights:
Thermal Stability:
-
Lignans are generally considered to be relatively heat-stable, especially in a dry, solid form.[12]
-
Some lignans, like those in sesame seeds, are stable at temperatures up to 100°C, with degradation observed at temperatures above 200°C.[12]
-
The thermal stability of lignans can be influenced by the food matrix they are in.[12] For example, some lignans have been shown to be stable during bread baking.[13]
-
In some cases, thermal processing like roasting can even appear to increase the measurable content of certain lignans, possibly due to their release from the plant matrix or the conversion of precursors.[2]
pH Stability:
-
The stability of phenolic compounds, including lignans, can be pH-dependent.
-
Lignin, a related complex polymer of phenylpropanoids, has been shown to have varying emulsifying stability at different pH values, suggesting that the chemical properties of such compounds are influenced by pH.[14]
-
For experimental use in cell culture, this compound would typically be dissolved in an organic solvent like DMSO to make a stock solution, which is then further diluted in a buffered cell culture medium (typically pH 7.2-7.4). The stability of other Gomisins in such experimental setups suggests that this compound is likely to be sufficiently stable for the duration of typical cell-based assays.
Summary of Experimental Conditions for Other Gomisin Compounds
The following table summarizes the experimental conditions reported in the literature for various Gomisin compounds, which can serve as a reference for designing experiments with this compound.
| Compound | Cell Line(s) | Solvent for Stock Solution | Concentration Range | Incubation Time | Reference |
| Gomisin A | SKOV3, A2780 (human ovarian cancer) | Not specified | Not specified | 24 h | --INVALID-LINK-- |
| Gomisin J | RAW 264.7 (murine macrophages), HepG2 (human liver cancer) | Not specified, DMSO | 10-200 µM | 24 h | [Gomisin J |
| Gomisin L1 | A2780, SKOV3 (human ovarian cancer) | Not specified | 3.12-100 µM (IC50 ~22-55 µM) | 48 h | --INVALID-LINK-- |
| Gomisin M2 | mBMMCs, RBL-2H3, RPMCs (mast cells) | Not specified | 0.01-100 µM | 8 h | --INVALID-LINK-- |
| Gomisin N | HeLa (human cervical cancer) | Not specified | Not specified | Not specified | --INVALID-LINK-- |
Representative Experimental Protocol: Cell Viability Assay
The following is a generalized protocol for assessing the effect of a Gomisin compound on cell viability, based on methodologies reported for other Gomisins. --INVALID-LINK--, --INVALID-LINK--
Materials:
-
This compound (solid)
-
DMSO (cell culture grade)
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO. Store at -20°C or -80°C.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: The next day, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against this compound concentration to determine the IC50 value.
Visualization of Signaling Pathways Involving Gomisin Compounds
While the specific signaling pathways affected by this compound are not well-documented, other Gomisins have been shown to modulate key cellular pathways. The following diagrams illustrate these pathways.
Caption: Gomisin M2 inhibits the Wnt/β-catenin signaling pathway.
Caption: Gomisin N enhances TNF-α-induced apoptosis via inhibition of NF-κB and EGFR survival pathways.
Conclusion
While specific stability data for this compound is lacking, the available information for other lignans and Gomisin compounds suggests that it is a relatively stable compound under standard laboratory storage and experimental conditions. Researchers should store this compound at low temperatures, protected from light and moisture, and prepare fresh solutions for experiments whenever possible. The provided experimental conditions for other Gomisins offer a valuable starting point for designing studies with this compound. It is highly recommended that researchers conduct preliminary stability tests under their specific experimental conditions to ensure the integrity of the compound and the reliability of their results.
References
- 1. This compound | C28H34O9 | CID 51003489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability and Bioaccessibility of Lignans in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 62956-47-2 | MOLNOVA [molnova.com]
- 5. Natural Product Description|this compound [sinophytochem.com]
- 6. This compound | CAS:62956-47-2 | Manufacturer ChemFaces [chemfaces.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Gomisin M2|82425-45-4|COA [dcchemicals.com]
- 10. caymanchem.com [caymanchem.com]
- 11. glpbio.com [glpbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Quantification of Gomisin F by HPLC-UV Detection
Introduction
Gomisin F is a bioactive lignan found in the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. As a potential therapeutic agent, accurate and reliable quantification of this compound in plant materials and pharmaceutical formulations is crucial for quality control, dosage determination, and pharmacokinetic studies. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound, intended for researchers, scientists, and professionals in drug development.
Principle
This method utilizes reverse-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. Following separation, this compound is detected by a UV detector at a wavelength where it exhibits significant absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a this compound reference standard.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (optional, for mobile phase modification)
-
Sample containing this compound (e.g., dried fruit powder of Schisandra chinensis, extract, or formulation)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. A starting point could be a gradient of 10-50% acetonitrile over 10 minutes, followed by 50-100% acetonitrile over the next 50 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 250 nm is a suitable wavelength for the detection of lignans like this compound.[1]
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from approximately 1 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The following is a general procedure for the extraction of this compound from dried Schisandra chinensis fruits. The protocol may need to be adapted for other sample matrices.
-
Pulverization: Grind the dried fruits into a fine powder.
-
Extraction: Accurately weigh about 1.0 g of the powdered sample into a flask. Add 50 mL of methanol and perform extraction using ultrasonication for 30 minutes or reflux extraction for 1 hour.
-
Filtration: After extraction, cool the solution to room temperature and filter it through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Depending on the expected concentration of this compound, the filtrate may need to be diluted with methanol to fall within the linear range of the calibration curve.
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value of >0.999 is desirable.
-
Quantification: Inject the prepared sample solution into the HPLC system and record the peak area for this compound. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
The concentration of this compound in the original solid sample can be calculated using the following formula:
Concentration (mg/g) = (C x V x D) / W
Where:
-
C = Concentration of this compound in the injected sample solution (µg/mL) obtained from the calibration curve.
-
V = Total volume of the extraction solvent (mL).
-
D = Dilution factor.
-
W = Weight of the sample taken for extraction (g).
Quantitative Data Summary
The following table summarizes the typical performance parameters for the HPLC-UV quantification of this compound. These values are illustrative and should be determined experimentally during method validation.
| Parameter | Typical Value | Notes |
| Retention Time | ~9-10 minutes | Dependent on the specific column and gradient program used. |
| Linearity Range | 1 - 50 µg/mL | Should be established with a minimum of 5 concentration points. |
| Correlation Coefficient (r²) | > 0.999 | Indicates a good fit of the data to the linear model. |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 2% | Assessed by replicate injections of the same sample (intra-day and inter-day). |
| Accuracy (% Recovery) | 95 - 105% | Determined by spiking a blank matrix with a known amount of this compound. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-UV.
This application note provides a comprehensive and detailed protocol for the quantification of this compound using HPLC-UV. The method is suitable for routine analysis in quality control and research laboratories. It is recommended to perform a full method validation according to ICH guidelines before implementing this protocol for regulatory purposes.
References
Application Notes and Protocols for the Extraction of Gomisin F from Schisandra chinensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin F is a dibenzocyclooctadiene lignan found in the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from Schisandra chinensis, including various gomisins, have attracted significant scientific interest due to their diverse pharmacological activities, such as hepatoprotective, anti-inflammatory, and anticancer effects. These compounds modulate various signaling pathways within the cell, making them promising candidates for drug development.
Data Presentation: Lignan Content in Schisandra chinensis
The concentration of individual lignans in Schisandra chinensis fruits can vary depending on the plant's origin, harvest time, and processing methods. The following table summarizes representative quantitative data for major lignans found in Schisandra chinensis, providing a comparative context for the expected yield of this compound.
| Lignan | Concentration Range (mg/g of dried fruit) | Analytical Method | Reference |
| Schisandrin | 1.5 - 5.0 | HPLC | |
| Gomisin A | 0.5 - 2.0 | HPLC | |
| Gomisin N | 0.2 - 1.0 | HPLC | |
| Deoxyschizandrin | 1.0 - 4.0 | HPLC | |
| Schisantherin A | 0.5 - 2.5 | HPLC | |
| This compound | Data not readily available |
Note: Specific quantitative data for this compound is not widely reported in the reviewed literature. The yield of this compound is expected to be within the lower range of the other reported gomisins.
Experimental Protocols
Plant Material Preparation
-
Source: Obtain dried fruits (berries) of Schisandra chinensis from a reputable supplier.
-
Drying: Ensure the plant material is thoroughly dried to a moisture content of less than 10% to prevent enzymatic degradation and improve extraction efficiency. This can be achieved by air-drying in a shaded, well-ventilated area or by using a laboratory oven at a controlled temperature (40-50°C).
-
Grinding: Grind the dried fruits into a coarse powder (20-40 mesh) using a laboratory mill. This increases the surface area for solvent penetration.
Extraction of Crude Lignan Mixture
This protocol describes a maceration-based extraction method using ethanol, a common and effective solvent for lignans.
-
Maceration:
-
Weigh 1 kg of the powdered Schisandra chinensis fruits.
-
Place the powder in a large glass container with a lid.
-
Add 10 L of 80% aqueous ethanol to the container, ensuring the powder is fully submerged.
-
Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.
-
-
Filtration:
-
After 72 hours, filter the mixture through a coarse filter paper or cheesecloth to separate the extract from the plant residue (marc).
-
Collect the filtrate (the ethanol extract).
-
-
Repeated Extraction:
-
Return the marc to the container and add another 10 L of 80% ethanol.
-
Repeat the maceration and filtration steps two more times to ensure exhaustive extraction.
-
-
Concentration:
-
Combine all the filtrates.
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a viscous crude extract.
-
Solvent Partitioning for Lignan Enrichment
Solvent partitioning is employed to separate compounds based on their polarity, thereby enriching the lignan fraction.
-
Initial Suspension:
-
Suspend the concentrated crude extract in 2 L of deionized water.
-
-
Hexane Partitioning:
-
Transfer the aqueous suspension to a large separatory funnel.
-
Add 2 L of n-hexane and shake vigorously for 5-10 minutes. Allow the layers to separate.
-
Collect the upper n-hexane layer. Repeat this partitioning step two more times with fresh n-hexane.
-
Combine the n-hexane fractions. This fraction will contain nonpolar compounds, including some lignans.
-
-
Ethyl Acetate Partitioning:
-
To the remaining aqueous layer in the separatory funnel, add 2 L of ethyl acetate and shake.
-
Collect the upper ethyl acetate layer. Repeat this partitioning step two more times.
-
Combine the ethyl acetate fractions. This fraction is typically rich in lignans of intermediate polarity.
-
-
n-Butanol Partitioning:
-
To the remaining aqueous layer, add 2 L of n-butanol and shake.
-
Collect the upper n-butanol layer. Repeat this partitioning step two more times.
-
Combine the n-butanol fractions. This fraction will contain more polar compounds.
-
-
Concentration of Fractions:
-
Concentrate each of the n-hexane, ethyl acetate, and n-butanol fractions separately using a rotary evaporator to obtain dried extracts. The ethyl acetate fraction is the most likely to be enriched with this compound.
-
Purification of this compound by Column Chromatography
This is a multi-step process to isolate this compound from the enriched lignan fraction.
-
Silica Gel Column Chromatography (Initial Separation):
-
Column Preparation: Pack a glass column with silica gel (70-230 mesh) using a suitable solvent slurry (e.g., n-hexane).
-
Sample Loading: Dissolve the dried ethyl acetate extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of n-hexane and ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica mixture onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding more ethyl acetate (e.g., 99:1, 98:2, 95:5, and so on, up to 100% ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Pooling Fractions: Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.
-
-
Sephadex LH-20 Column Chromatography (Fine Purification):
-
Column Preparation: Swell Sephadex LH-20 beads in a suitable solvent (e.g., a 1:1 mixture of dichloromethane and methanol) and pack it into a glass column.
-
Sample Loading: Dissolve the pooled and concentrated fractions from the silica gel column in a minimal amount of the Sephadex column mobile phase.
-
Elution: Elute the column with the same solvent mixture (e.g., CH₂Cl₂:MeOH, 1:1).
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.
-
-
Crystallization (Optional):
-
If a highly pure fraction is obtained, crystallization can be attempted from a suitable solvent system to obtain pure this compound crystals.
-
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound.
-
HPLC System: A standard HPLC system equipped with a UV detector and a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: UV detection at approximately 254 nm.
-
Quantification: The concentration of this compound in the extracts and purified fractions is determined by comparing the peak area to a calibration curve prepared using a certified this compound standard.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Putative Signaling Pathway Modulated by Gomisins
While the specific signaling pathway for this compound is not well-documented, other gomisins from Schisandra chinensis have been shown to modulate key cellular pathways involved in inflammation and cell survival, such as the NF-κB and PI3K/Akt pathways. The following diagram illustrates a putative mechanism of action based on the known activities of related gomisins.
Caption: Putative Signaling Pathways Modulated by this compound.
Gomisin F: Application Notes and Protocols for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of Gomisin F, a lignan with potential therapeutic applications. The information compiled herein is intended to guide researchers in designing and executing experiments to assess the biological activity of this compound in various cell culture models.
This compound is a bioactive compound isolated from Schisandra chinensis, a plant with a long history in traditional medicine. Lignans from this plant, including this compound, have garnered significant interest for their diverse pharmacological properties, including anticancer activities. This document outlines standard procedures for investigating the cytotoxic and apoptotic effects of this compound, along with its potential mechanisms of action.
Quantitative Data Summary
The following tables summarize the reported cytotoxic activities of this compound and other related Gomisins against various cancer cell lines. This data can serve as a reference for selecting appropriate cell lines and concentration ranges for initial experiments.
Table 1: Cytotoxic Activity (IC50/EC50) of this compound and Related Lignans on Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/EC50 Value | Exposure Time | Assay Method |
| This compound | MGC-803 | Gastric Cancer | 0.050 µM | Not Specified | Not Specified |
| This compound | Ishikawa | Endometrial Cancer | 0.426 µM | Not Specified | Not Specified |
| This compound | Caco-2 | Colorectal Cancer | 0.572 µM | Not Specified | Not Specified |
| (-)-tigloyl-deangeloyl-gomisin F | LoVo | Colon Cancer | 81.7 µg/mL | Not Specified | Not Specified |
| Gomisin M2 | MDA-MB-231 | Breast Cancer | 60 µM | 48 hours | Alamar Blue |
| Gomisin M2 | HCC1806 | Breast Cancer | 57 µM | 48 hours | Alamar Blue |
| Gomisin M2 | MCF10A (Normal) | Breast Epithelial | 85 µM | 48 hours | Alamar Blue |
| Heilaohulignan C | HepG-2 | Liver Cancer | 9.92 µM | Not Specified | Not Specified |
| Heilaohulignan C | BGC-823 | Gastric Cancer | 16.75 µM | Not Specified | Not Specified |
| Heilaohulignan C | HCT-116 | Colon Cancer | 16.59 µM | Not Specified | Not Specified |
| Gomisin L1 | HL-60 | Leukemia | 82.02 µM | Not Specified | Not Specified |
| Gomisin L1 | HeLa | Cervical Cancer | 166.19 µM | Not Specified | Not Specified |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the biological effects of this compound. These are generalized protocols based on methodologies used for other Gomisins and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Target cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is to quantify the percentage of apoptotic cells upon this compound treatment.
Materials:
-
This compound
-
Target cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., based on the IC50 value) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.
-
Cell Washing: Wash the collected cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is to investigate the molecular mechanism of this compound-induced apoptosis.
Materials:
-
This compound
-
Target cancer cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Analyze the changes in the expression levels of the target proteins.
Visualizations
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation of this compound.
Potential Signaling Pathways for Investigation
Based on studies of other Gomisins, the following signaling pathways are potential targets for investigation for this compound.
Wnt/β-Catenin Signaling Pathway
Gomisin M2 has been shown to downregulate the Wnt/β-Catenin pathway in breast cancer cells.[1]
Caption: Postulated effect of this compound on the Wnt/β-catenin signaling pathway.
TRAIL-Induced Apoptosis Pathway
Gomisin N enhances TRAIL-induced apoptosis by upregulating death receptors DR4 and DR5.[2]
Caption: Potential enhancement of TRAIL-induced apoptosis by this compound.
References
Application Notes: Western Blot Analysis of Apoptosis Markers Following Gomisin F Treatment
Introduction
Gomisin F, a lignan isolated from Schisandra chinensis, has garnered interest for its potential therapeutic properties, including anti-cancer activities. A key mechanism underlying the anti-cancer effects of many natural compounds is the induction of apoptosis, or programmed cell death. Western blot analysis is a powerful and widely used technique to investigate the molecular mechanisms of apoptosis by detecting and quantifying key proteins involved in the apoptotic signaling cascade.[1] This application note provides a detailed protocol for assessing the pro-apoptotic effects of this compound in a cancer cell line by analyzing the expression and cleavage of critical apoptosis markers.
The two primary apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the executioners of apoptosis.[1] Key markers for Western blot analysis include members of the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2), initiator caspases (e.g., caspase-8 and caspase-9), executioner caspases (e.g., caspase-3), and their substrates, such as Poly (ADP-ribose) polymerase (PARP).[1] An increase in the Bax/Bcl-2 ratio, and the cleavage of caspases and PARP are hallmark indicators of apoptosis.[2]
Principle of the Assay
This protocol describes the use of Western blotting to semi-quantitatively measure changes in the levels of key apoptotic proteins in cancer cells following treatment with this compound. The workflow involves treating cells with various concentrations of this compound, preparing whole-cell lysates, separating proteins by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferring the proteins to a membrane, and probing with specific primary antibodies against apoptosis markers. Subsequent incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate allows for the detection and quantification of the target proteins.[2] The intensity of the resulting bands is proportional to the amount of the target protein, which can be quantified using densitometry software.
Data Presentation
The following tables summarize hypothetical quantitative Western blot data for key apoptosis markers in a cancer cell line treated with increasing concentrations of this compound for 48 hours. Data is presented as the mean fold change relative to the vehicle control, normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on the Expression of Bcl-2 Family Proteins
| Treatment | Bax (Fold Change) | Bcl-2 (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 1.8 | 0.7 | 2.6 |
| This compound (25 µM) | 2.5 | 0.4 | 6.3 |
| This compound (50 µM) | 3.2 | 0.2 | 16.0 |
Table 2: Effect of this compound on the Cleavage of Caspases and PARP
| Treatment | Cleaved Caspase-9 (Fold Change) | Cleaved Caspase-8 (Fold Change) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | 2.1 | 1.2 | 2.5 | 2.8 |
| This compound (25 µM) | 4.5 | 1.5 | 5.1 | 5.9 |
| This compound (50 µM) | 7.8 | 1.8 | 8.2 | 9.5 |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7, or A549) in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.
-
Cell Adhesion: Allow the cells to attach and grow overnight at 37°C in a humidified incubator with 5% CO2.
-
This compound Treatment: The next day, replace the existing medium with fresh medium containing various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
II. Preparation of Cell Lysates
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix a consistent amount of protein from each sample (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target proteins. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the apoptosis marker of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP) at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
IV. Data Analysis
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Analysis of Apoptosis: Assess for an increase in the cleaved forms of caspases and PARP, and a change in the ratio of pro- to anti-apoptotic proteins like Bax/Bcl-2, to determine the extent of apoptosis induced by this compound.
Mandatory Visualizations
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: Experimental workflow for Western blot analysis.
References
Application Note: Determining the Cytotoxicity of Gomisin F using the MTT Assay
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the in vitro assessment of compound cytotoxicity.
Introduction
Gomisin F is a lignan compound isolated from Schisandra chinensis, a plant whose extracts have been utilized in traditional medicine and are known to possess various biological activities, including anticancer and anti-inflammatory properties. Assessing the cytotoxic potential of novel compounds like this compound is a critical first step in drug discovery and development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for evaluating cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
This application note provides a detailed protocol for determining the cytotoxicity of this compound in a selected cell line using the MTT assay.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals.[2] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, viable cells.[3] The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO). The intensity of the purple color, which is directly proportional to the number of living, metabolically active cells, is quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate spectrophotometer. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and suggests cytotoxic effects of the tested compound.
Experimental Protocol
This protocol outlines the necessary steps to assess the cytotoxic effects of this compound on a selected cell line.
1. Materials and Reagents
-
Cell Line: Appropriate cancer or normal cell line (e.g., HeLa, A549, MCF-7).
-
This compound: Stock solution of known concentration (typically dissolved in DMSO).
-
MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate Buffered Saline (PBS).[2] The solution should be filter-sterilized and protected from light.[2]
-
Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Solubilization Solution: Dimethyl Sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.
-
Equipment:
-
Sterile 96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO₂)[3]
-
Laminar flow hood
-
Inverted microscope
-
Multichannel pipette
-
Microplate reader (spectrophotometer) with a filter between 550-600 nm.
-
2. Experimental Workflow
The overall workflow for the MTT assay is depicted below.
Caption: Workflow of the MTT cytotoxicity assay.
3. Detailed Procedure
Step 1: Cell Seeding
-
Harvest cells from culture flasks during their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Dilute the cells in a complete culture medium to an optimal seeding density. This density should be predetermined to ensure cells are in a logarithmic growth phase at the end of the experiment and that absorbance values fall within the linear range of the assay (typically 0.75-1.25 for controls). A common starting range is 5,000 to 10,000 cells per well (100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "medium only" (blank) and "untreated cells" (negative control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
Step 2: Cell Treatment with this compound
-
Prepare a series of dilutions of this compound in a serum-free or complete culture medium.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various this compound concentrations to the respective wells. Add 100 µL of fresh medium containing the same concentration of DMSO as the highest this compound dose to the untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Step 3: MTT Incubation
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well, including controls.
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.[3]
Step 4: Solubilization of Formazan
-
After the MTT incubation, add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4]
Step 5: Absorbance Measurement
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.
4. Data Analysis
-
Correct Absorbance: Subtract the average absorbance of the "medium only" blanks from the absorbance of all other wells.
-
Calculate Percentage Viability: Determine the percentage of cell viability for each this compound concentration using the following formula:
-
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control Cells) x 100
-
-
Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%. This value is determined by plotting a dose-response curve with % Cell Viability on the Y-axis and the log of this compound concentration on the X-axis. The IC₅₀ can then be calculated from the resulting sigmoidal curve using regression analysis.
Data Presentation
Quantitative data should be organized into clear, structured tables for easy interpretation and comparison.
Table 1: Example 96-Well Plate Layout for this compound Cytotoxicity Assay
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
|---|---|---|---|---|---|---|---|---|---|---|---|---|
| A | Blank | Blank | Blank | C1 | C1 | C1 | C5 | C5 | C5 | Ctrl | Ctrl | Ctrl |
| B | Blank | Blank | Blank | C1 | C1 | C1 | C5 | C5 | C5 | Ctrl | Ctrl | Ctrl |
| C | Blank | Blank | Blank | C2 | C2 | C2 | C6 | C6 | C6 | Ctrl | Ctrl | Ctrl |
| D | Blank | Blank | Blank | C2 | C2 | C2 | C6 | C6 | C6 | Ctrl | Ctrl | Ctrl |
| E | Blank | Blank | Blank | C3 | C3 | C3 | C7 | C7 | C7 | Ctrl | Ctrl | Ctrl |
| F | Blank | Blank | Blank | C3 | C3 | C3 | C7 | C7 | C7 | Ctrl | Ctrl | Ctrl |
| G | Blank | Blank | Blank | C4 | C4 | C4 | C8 | C8 | C8 | Ctrl | Ctrl | Ctrl |
| H | Blank | Blank | Blank | C4 | C4 | C4 | C8 | C8 | C8 | Ctrl | Ctrl | Ctrl |
Blank = Medium only; Ctrl = Untreated Cells; C1-C8 = Increasing concentrations of this compound.
Table 2: Hypothetical Raw Absorbance Data (570 nm)
| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance | Corrected Absorbance |
|---|---|---|---|---|---|
| Blank | 0.095 | 0.098 | 0.096 | 0.096 | - |
| Control (0 µM) | 1.152 | 1.188 | 1.175 | 1.172 | 1.076 |
| This compound (1 µM) | 1.088 | 1.105 | 1.097 | 1.097 | 1.001 |
| This compound (5 µM) | 0.954 | 0.981 | 0.966 | 0.967 | 0.871 |
| This compound (10 µM) | 0.782 | 0.801 | 0.795 | 0.793 | 0.697 |
| This compound (25 µM) | 0.551 | 0.579 | 0.563 | 0.564 | 0.468 |
| This compound (50 µM) | 0.312 | 0.330 | 0.325 | 0.322 | 0.226 |
| This compound (100 µM) | 0.189 | 0.195 | 0.191 | 0.192 | 0.096 |
Corrected Absorbance = Average Absorbance - Blank Absorbance.
Table 3: Calculated Percentage Viability and IC₅₀
| Concentration (µM) | Corrected Absorbance | % Cell Viability |
|---|---|---|
| Control (0 µM) | 1.076 | 100.0% |
| This compound (1 µM) | 1.001 | 93.0% |
| This compound (5 µM) | 0.871 | 81.0% |
| This compound (10 µM) | 0.697 | 64.8% |
| This compound (25 µM) | 0.468 | 43.5% |
| This compound (50 µM) | 0.226 | 21.0% |
| This compound (100 µM) | 0.096 | 8.9% |
| Calculated IC₅₀ | | ~22.5 µM (Hypothetical) |
Hypothetical Signaling Pathway for Gomisin-Induced Cytotoxicity
While the precise mechanism for this compound is under investigation, related lignans like Gomisin N and L1 have been shown to induce apoptosis through pathways involving the generation of Reactive Oxygen Species (ROS) and modulation of key survival pathways.[5][6][7] The diagram below illustrates a plausible mechanism.
Caption: Hypothetical signaling pathway of Gomisin cytotoxicity.
This pathway suggests this compound may induce apoptosis by increasing ROS production via NADPH oxidase, which upregulates death receptors, while simultaneously inhibiting pro-survival signals from pathways like NF-κB and EGFR, a mechanism observed with similar compounds like Gomisin N.[5][8]
References
- 1. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. researchhub.com [researchhub.com]
- 4. cyrusbio.com.tw [cyrusbio.com.tw]
- 5. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
No Data Available for In Vivo Administration of Gomisin F in Mouse Xenograft Models
A comprehensive search of scientific literature and research databases has revealed no published studies on the in vivo administration of Gomisin F in a mouse xenograft model.
While other compounds from the Gomisin family, such as Gomisin A, Gomisin J, and Gomisin M2, have been investigated for their anti-cancer properties in various preclinical models, there is currently no available data regarding the effects of this compound on tumor growth in animal models.
The existing research on related compounds includes:
-
Gomisin A: Has been shown to enhance the antitumor effect of paclitaxel in a mouse model of ovarian cancer and inhibit tumor promotion in a mouse skin carcinogenesis model.
-
Gomisin J: Has demonstrated anticancer activity in breast cancer cell lines by inducing apoptosis and necroptosis.
-
Gomisin M2: Has been found to suppress the proliferation of breast cancer stem cells in a zebrafish xenograft model through the downregulation of the Wnt/β-catenin signaling pathway.
Due to the absence of any experimental data for this compound in the context of mouse xenograft studies, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams. The creation of such materials would be speculative and without a scientific basis.
Researchers, scientists, and drug development professionals interested in the potential therapeutic effects of this compound are encouraged to initiate foundational in vitro studies to establish its bioactivity and mechanism of action before proceeding to in vivo animal models.
LC-MS/MS method for detecting Gomisin F in plasma samples
An LC-MS/MS method for the sensitive and selective quantification of Gomisin F in plasma samples has been developed and validated. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies and other research applications.
Introduction
This compound is a lignan compound isolated from Schisandra chinensis, a plant widely used in traditional medicine. Lignans from this plant, including various Gomisins, have been reported to possess a range of pharmacological activities, such as anti-inflammatory, anti-cancer, and hepatoprotective effects.[1] Accurate determination of this compound concentrations in biological matrices like plasma is crucial for understanding its pharmacokinetic profile and elucidating its physiological effects. This application note details a robust LC-MS/MS method for this purpose. While specific methods for this compound are not widely published, this protocol has been adapted from validated methods for structurally similar Gomisin analogues.[2][3][4]
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples. This technique is straightforward, rapid, and provides good analyte recovery.[2][5]
Protocol:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of internal standard (IS) working solution (e.g., Diazepam or another suitable lignan like Nomilin).[2][6]
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[2][5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed on a C18 reversed-phase column. A gradient elution is used to achieve good separation of this compound from endogenous plasma components.
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Flow Rate | 0.3 mL/min |
| Gradient | 10% B to 90% B over 5 min, hold at 90% B for 2 min, return to 10% B and equilibrate for 3 min.[7] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C[7] |
Mass Spectrometry
Detection is achieved using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | To be determined by direct infusion of this compound and IS standards. As an example for a similar compound, Gomisin D is m/z 531.2 → 383.1.[2] |
Method Validation Data
The following tables summarize the expected performance characteristics of the method, based on data from similar Gomisin compounds.[2][4][6]
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | R² |
| This compound | 1 - 4000 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 5 | < 15 | < 15 | 85 - 115 |
| Medium | 50 | < 15 | < 15 | 85 - 115 |
| High | 3200 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 80 - 90 | 90 - 110 |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and a relevant signaling pathway potentially affected by Gomisin compounds.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Gomisin compounds have been shown to modulate various signaling pathways, including those related to inflammation and cell survival.[8][9][10] The diagram below illustrates the NF-κB signaling pathway, which is a known target of some Gomisins.[8]
Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.
Conclusion
This application note provides a comprehensive and detailed protocol for the determination of this compound in plasma samples using LC-MS/MS. The method is sensitive, selective, and suitable for high-throughput analysis in a research or drug development setting. The provided validation parameters, adapted from closely related compounds, demonstrate the expected robustness of the method.
References
- 1. Gomisin M2 Inhibits Mast Cell-Mediated Allergic Inflammation via Attenuation of FcεRI-Mediated Lyn and Fyn Activation and Intracellular Calcium Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pharmacokinetic and bioavailability study of angeloylgomisin H in rat plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
- 7. A Rapid UPLC-MS Method for Quantification of Gomisin D in Rat Plasma and Its Application to a Pharmacokinetic and Bioavailability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Gomisin F Stock Solutions for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin F is a lignan compound isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. Modern research has identified this compound as a bioactive molecule with potential therapeutic applications, necessitating standardized methods for its in vitro evaluation. Accurate and reproducible preparation of stock solutions is a critical first step for any cell-based assay designed to investigate the biological activity of this compound. This document provides detailed application notes and protocols for the preparation of this compound stock solutions, ensuring consistency and reliability in experimental outcomes.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄O₉ | [1][2] |
| Molecular Weight | 514.57 g/mol | [3] |
| Appearance | Powder | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4] |
| Storage | Store at -20°C for long-term stability. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for this compound and its compatibility with most cell culture media at low final concentrations.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing this compound: Accurately weigh out 5.15 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Solubilization: Add 100 µL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. A brief, gentle sonication can be used if dissolution is slow.
-
Storage: Store the 100 mM this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Properly labeled amber tubes are recommended to protect the compound from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the serial dilution of the primary stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Intermediate Dilution (e.g., to 1 mM):
-
Thaw an aliquot of the 100 mM this compound stock solution.
-
In a sterile tube, add 2 µL of the 100 mM stock solution to 198 µL of complete cell culture medium.
-
Vortex gently to mix. This results in a 1 mM intermediate stock solution.
-
-
Final Working Solutions (Example for a 96-well plate):
-
To prepare a final concentration of 10 µM this compound in a well containing 200 µL of cell suspension, add 2 µL of the 1 mM intermediate stock solution.
-
For a final concentration of 50 µM, add 10 µL of the 1 mM intermediate stock solution to 190 µL of cell suspension.
-
Adjust the volumes accordingly to achieve the desired final concentrations for your specific experimental setup. Always calculate the final DMSO concentration to ensure it remains below 0.5%.
-
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Primary Stock Solvent | Anhydrous, cell culture grade DMSO | Ensures solubility and stability. |
| Primary Stock Concentration | 10-100 mM | A 100 mM stock allows for high dilution factors, minimizing the final DMSO concentration. |
| Storage Temperature | -20°C | For long-term stability of the stock solution. |
| Final DMSO Concentration in Culture | < 0.5% (v/v) | Higher concentrations can be toxic to cells and interfere with experimental results. Always include a vehicle control. |
| Typical Working Concentrations | 1 µM - 100 µM | The optimal concentration is cell-type and assay dependent and should be determined empirically. |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for preparing this compound solutions and the key signaling pathways reported to be modulated by Gomisin and its analogs.
References
Application Notes and Protocols: Zebrafish Embryos as a Model for Gomisin F Toxicity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for developmental toxicity and drug screening.[1] Its genetic and physiological homology with mammals, rapid external development, optical transparency, and amenability to high-throughput screening make it an ideal system for evaluating the toxicological profile of novel compounds.[2][3] Lignans isolated from Schisandra chinensis, such as Gomisin F, are of increasing interest for their potential therapeutic properties. However, a thorough toxicological assessment is crucial before clinical consideration. These application notes provide detailed protocols for utilizing zebrafish embryos to screen for this compound-induced toxicity, including acute toxicity, cardiotoxicity, hepatotoxicity, and neurotoxicity. The protocols are based on established methodologies for zebrafish-based toxicological assessments.
Acute Toxicity Assessment (OECD TG 236)
The Fish Embryo Acute Toxicity (FET) test, as outlined in OECD Test Guideline 236, is a standardized method to determine the acute toxicity of chemicals on embryonic stages of fish.[4] This assay evaluates mortality and sublethal teratogenic effects.
Experimental Protocol
-
Animal Husbandry and Embryo Collection: Maintain adult zebrafish in a recirculating aquarium system at 28°C with a 14-hour light/10-hour dark cycle.[2] Collect freshly fertilized eggs within 30 minutes of spawning.
-
Compound Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Create a serial dilution in embryo water to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Exposure: At 4 hours post-fertilization (hpf), place individual healthy embryos into 96-well plates containing 200 µL of the respective this compound concentrations or control solutions (embryo water and 0.1% DMSO vehicle control).
-
Incubation: Incubate the plates at 28°C for up to 96 hours.
-
Endpoint Evaluation: At 24, 48, 72, and 96 hpf, observe embryos under a stereomicroscope for lethal and teratogenic endpoints. Lethal endpoints include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.[4][5] Teratogenic endpoints include pericardial edema, yolk sac edema, spinal curvature, and craniofacial malformations.[6][7]
-
Data Analysis: Calculate the Lethal Concentration 50 (LC50) at 96 hpf using Probit analysis.[8][9] Quantify the incidence of specific malformations at each concentration.
Representative Quantitative Data
| Concentration (µM) | Mortality Rate at 96 hpf (%) | Pericardial Edema (%) | Yolk Sac Edema (%) | Spinal Curvature (%) |
| Control (0.1% DMSO) | 5 | 2 | 3 | 1 |
| 1 | 8 | 5 | 4 | 2 |
| 10 | 15 | 25 | 18 | 10 |
| 25 | 30 | 60 | 45 | 35 |
| 50 | 52 (LC50) | 95 | 88 | 70 |
| 100 | 98 | 100 | 100 | 95 |
Note: This data is illustrative and should be determined experimentally.
Cardiotoxicity Assessment
Drug-induced cardiotoxicity is a major concern in drug development.[10] The zebrafish embryo's transparent body allows for non-invasive monitoring of cardiac function.[11][12]
Experimental Protocol
-
Exposure: Expose embryos to sublethal concentrations of this compound (determined from the acute toxicity assay) from 24 hpf to 72 hpf.
-
Heart Rate Measurement: At 48 and 72 hpf, acclimate embryos to 28°C. Using a high-speed camera mounted on a microscope, record videos of the heart for 30 seconds. Count the number of ventricular contractions to determine the heart rate (beats per minute).
-
Morphological Assessment: At 72 hpf, visually inspect for pericardial edema, heart looping defects, and reduced circulation.[10]
-
Data Analysis: Compare the heart rates of treated embryos to the vehicle control group using a Student's t-test or ANOVA. Quantify the prevalence of morphological defects.
Representative Quantitative Data
| Concentration (µM) | Average Heart Rate at 72 hpf (bpm) | Pericardial Edema (%) | Abnormal Heart Looping (%) |
| Control (0.1% DMSO) | 175 ± 10 | 3 | 2 |
| 10 | 160 ± 12* | 28 | 15 |
| 25 | 135 ± 15** | 65 | 40 |
| 50 | 98 ± 20*** | 98 | 85 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to control. Note: This data is illustrative.
Hepatotoxicity Assessment
The zebrafish liver is functionally homologous to the mammalian liver, making it a suitable model for assessing drug-induced liver injury (DILI).[13][14]
Experimental Protocol
-
Exposure: Using a transgenic zebrafish line with fluorescently labeled hepatocytes (e.g., Tg(fabp10a:EGFP)), expose larvae to sublethal concentrations of this compound from 72 hpf to 120 hpf.
-
Liver Morphology Assessment: At 120 hpf, anesthetize the larvae and orient them on a microscope slide. Capture fluorescent images of the liver. Measure the liver area using image analysis software (e.g., ImageJ). Assess for changes in liver opacity, size, and morphology.[15]
-
Steatosis Assessment: Perform Oil Red O staining to detect lipid accumulation in the liver, an indicator of steatosis.[16]
-
Data Analysis: Compare the liver size of treated larvae to the vehicle control group. Quantify the incidence of hepatomegaly, liver necrosis, and steatosis.
Representative Quantitative Data
| Concentration (µM) | Relative Liver Size (% of Control) | Incidence of Liver Opacity/Necrosis (%) | Incidence of Steatosis (%) |
| Control (0.1% DMSO) | 100 ± 8 | 2 | 4 |
| 10 | 95 ± 10 | 15 | 12 |
| 25 | 78 ± 12* | 45 | 38 |
| 50 | 60 ± 15** | 85 | 75 |
*p < 0.05, **p < 0.01 compared to control. Note: This data is illustrative.
Neurotoxicity Assessment
Behavioral analysis in zebrafish larvae can reveal neurotoxic effects of compounds.[6][17] Locomotor activity is a common and sensitive endpoint.
Experimental Protocol
-
Exposure: Expose embryos to sublethal concentrations of this compound from 4 hpf to 120 hpf.
-
Locomotor Activity Assay: At 120 hpf, place individual larvae in a 96-well plate. Use an automated tracking system (e.g., DanioVision) to monitor their movement over alternating periods of light and darkness.
-
Endpoint Measurement: Quantify the total distance moved and swimming velocity during the light and dark phases.[15]
-
Data Analysis: Compare the locomotor activity of treated larvae to the vehicle control group. Significant hypoactivity (decreased movement) or hyperactivity (increased movement) can indicate neurotoxicity.
Representative Quantitative Data
| Concentration (µM) | Total Distance Moved in Dark Phase (mm) |
| Control (0.1% DMSO) | 1250 ± 150 |
| 10 | 1100 ± 180 |
| 25 | 850 ± 200* |
| 50 | 550 ± 150** |
*p < 0.05, **p < 0.01 compared to control. Note: This data is illustrative.
Mechanistic Insights: Signaling Pathways
Gomisin compounds have been shown to modulate various signaling pathways, including those related to oxidative stress, apoptosis, and MAPKs.[4][5] Zebrafish embryos are an excellent tool to investigate these mechanisms.
Experimental Workflow for Mechanistic Studies
Caption: Experimental workflow for mechanistic toxicity studies.
Potential Signaling Pathways Affected by this compound
The toxicity of various compounds in zebrafish has been linked to the induction of oxidative stress, which can subsequently trigger apoptosis and modulate signaling cascades like the MAPK pathway.[1][18] Gomisin N, a related compound, has been shown to enhance apoptosis through the generation of reactive oxygen species (ROS).[4]
Caption: Potential oxidative stress and apoptosis pathway.
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for normal development and can be affected by toxic compounds. Gomisin N has been shown to inhibit p38-mediated signaling.[5]
Caption: Potential involvement of the MAPK signaling pathway.
Conclusion
The zebrafish embryo model offers a robust and efficient platform for the comprehensive toxicological evaluation of compounds like this compound. The protocols outlined in these application notes provide a framework for assessing acute, organ-specific, and mechanistic toxicity. By employing these assays, researchers can gain valuable insights into the safety profile of this compound, facilitating informed decisions in the drug development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of toxicity values across zebrafish early life stages and mammalian studies: Implications for chemical testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 6. Meta-analysis of toxicity and teratogenicity of 133 chemicals from zebrafish developmental toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developmental toxicity assay using high content screening of zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Microplastic Interference with Fipronil Toxicity to Zebrafish Embryonic Development [mdpi.com]
- 10. Cardiotoxicity evaluation of anthracyclines in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological assessment of zebrafish-based cardiotoxicity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Does hepatotoxicity interfere with endocrine activity in zebrafish (Danio rerio)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hepatotoxicity in Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Content Screening of Gomisin F-Induced Phenotypic Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin F is a lignan compound isolated from the plant Schisandra chinensis, a plant used in traditional medicine with a variety of reported biological activities. Lignans from Schisandra have demonstrated a range of effects, including anti-inflammatory, neuroprotective, and metabolic regulatory properties. High-content screening (HCS) is a powerful, image-based technology that enables the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic profile of a cell population in response to a specific treatment.[1][2][3] This application note provides a detailed protocol for a multi-parametric HCS assay designed to identify and quantify phenotypic changes in cells treated with this compound.
The proposed assay focuses on key cellular events that are likely to be modulated by this compound, based on the known activities of related Gomisin compounds. These include alterations in cellular morphology, lipid accumulation, mitochondrial health, and apoptosis.[4][5][6][7][8][9][10][11] By combining markers for these different cellular processes, this HCS protocol offers a comprehensive approach to characterizing the bioactivity of this compound and elucidating its potential mechanism of action.
Potential Signaling Pathways of this compound
Based on the activities of other Gomisin lignans, this compound may modulate several key signaling pathways. For example, Gomisin J has been shown to regulate lipid metabolism through the activation of the AMPK pathway, while Gomisin G enhances mitochondrial biogenesis via the Sirt1/PGC-1α signaling pathway.[12][13] Furthermore, other related compounds have been shown to influence inflammatory and apoptotic pathways. A hypothesized signaling network for this compound is presented below.
Caption: Hypothesized signaling pathways modulated by this compound.
Experimental Workflow
The overall workflow for the high-content screening assay is depicted below. The process begins with cell seeding in multi-well plates, followed by treatment with this compound. After an incubation period, cells are stained with a cocktail of fluorescent dyes to label specific subcellular compartments and markers of cellular health. The plates are then imaged using an automated high-content imaging system, and the resulting images are analyzed to extract quantitative data on various phenotypic parameters.
Caption: Experimental workflow for HCS of this compound.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: HepG2 (human liver carcinoma) or 3T3-L1 (mouse pre-adipocyte) cells are recommended due to their relevance in metabolic studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (10 mM).
-
Assay Plates: 96-well, black-walled, clear-bottom imaging plates.
-
Fluorescent Dyes:
-
Hoechst 33342: For nuclear staining (live or fixed cells).
-
MitoTracker™ Red CMXRos: For staining mitochondria with active membrane potential.
-
BODIPY™ 493/503: For staining neutral lipid droplets.
-
Annexin V, Alexa Fluor™ 488 conjugate: For detecting apoptotic cells.
-
Propidium Iodide (PI) or similar viability dye: For identifying dead cells.
-
-
Fixation and Permeabilization Buffers (Optional): 4% paraformaldehyde in PBS and 0.1% Triton X-100 in PBS.
-
Wash Buffer: Phosphate-Buffered Saline (PBS).
Protocol
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells into 96-well imaging plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) and a positive control (e.g., a known inducer of apoptosis or steatosis).
-
Carefully remove the medium from the wells and add 100 µL of the compound-containing medium.
-
Incubate for 24 to 48 hours at 37°C and 5% CO₂.
-
-
Staining (Live Cell Imaging):
-
Prepare a staining solution containing Hoechst 33342 (1 µg/mL), MitoTracker™ Red CMXRos (100 nM), BODIPY™ 493/503 (1 µg/mL), and Annexin V-Alexa Fluor 488 (according to the manufacturer's protocol) in pre-warmed culture medium.
-
Add the staining solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
If a dead cell stain like PI is used, add it just before imaging.
-
-
High-Content Imaging:
-
Acquire images using a high-content imaging system equipped with appropriate filters for the selected fluorescent dyes.
-
Use a 20x or 40x objective to capture detailed cellular morphology.
-
Acquire images from at least four different fields per well to ensure robust data.
-
-
Image Analysis:
-
Use a high-content analysis software to segment and analyze the images.
-
Nuclei Segmentation: Use the Hoechst 33342 channel to identify individual nuclei and count the number of cells.
-
Cell Body Segmentation: Define the cell boundaries based on a transmitted light image or a cytoplasmic stain.
-
Feature Extraction: Quantify the following parameters for each cell:
-
Morphological Features: Nuclear area, cell area, nuclear and cell shape descriptors (e.g., circularity, aspect ratio).
-
Lipid Accumulation: Intensity and number of BODIPY™ 493/503-positive lipid droplets within the cytoplasm.
-
Mitochondrial Health: Intensity of MitoTracker™ Red CMXRos staining as an indicator of mitochondrial membrane potential.
-
Apoptosis: Intensity of Annexin V-Alexa Fluor 488 staining on the cell surface.
-
Cell Viability: Number of PI-positive cells.
-
-
Data Presentation and Interpretation
The quantitative data extracted from the image analysis should be summarized in tables for easy comparison across different concentrations of this compound.
Table 1: this compound-Induced Changes in Cellular Morphology and Viability
| This compound (µM) | Cell Count | Nuclear Area (µm²) | Cell Area (µm²) | % Apoptotic Cells | % Dead Cells |
| 0 (Vehicle) | 10000 ± 500 | 150 ± 10 | 500 ± 25 | 2 ± 0.5 | 1 ± 0.3 |
| 0.1 | 9800 ± 450 | 148 ± 12 | 495 ± 30 | 2.5 ± 0.6 | 1.2 ± 0.4 |
| 1 | 9500 ± 550 | 145 ± 11 | 480 ± 28 | 3 ± 0.7 | 1.5 ± 0.5 |
| 10 | 8000 ± 600 | 130 ± 15 | 450 ± 35 | 10 ± 1.5 | 5 ± 1.0 |
| 100 | 4000 ± 700 | 110 ± 20 | 400 ± 40 | 35 ± 3.0 | 20 ± 2.5 |
Data are presented as mean ± standard deviation.
Table 2: this compound-Induced Changes in Lipid Accumulation and Mitochondrial Health
| This compound (µM) | Lipid Droplet Count/Cell | Total Lipid Droplet Area (µm²/cell) | Mitochondrial Intensity (AU) |
| 0 (Vehicle) | 5 ± 1 | 10 ± 2 | 5000 ± 300 |
| 0.1 | 6 ± 1.2 | 12 ± 2.5 | 5100 ± 350 |
| 1 | 8 ± 1.5 | 18 ± 3 | 5500 ± 400 |
| 10 | 15 ± 2 | 35 ± 5 | 4000 ± 500 |
| 100 | 10 ± 3 | 25 ± 6 | 2000 ± 600 |
Data are presented as mean ± standard deviation. AU = Arbitrary Units.
Logical Relationship Diagram
The interpretation of the multi-parametric data can be guided by a logical relationship diagram that connects the observed phenotypic changes to potential underlying cellular mechanisms.
Caption: Logical flow from observed phenotypes to mechanistic interpretations.
Conclusion
This application note provides a comprehensive framework for utilizing high-content screening to investigate the cellular effects of this compound. The detailed protocols and data analysis strategies will enable researchers to generate robust and multi-dimensional datasets, facilitating a deeper understanding of the bioactivity of this natural compound. The insights gained from such studies can be invaluable for drug discovery and development programs.
References
- 1. High-content screening - Wikipedia [en.wikipedia.org]
- 2. High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers | PLOS One [journals.plos.org]
- 3. blog.biobide.com [blog.biobide.com]
- 4. High-content screening of mitochondrial polarization in neural cells derived from human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HCS Mitochondrial Health Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Live Cell Imaging of Caspase Activation for High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-content microscopy drug screening platform for regulators of the extracellular digestion of lipoprotein aggregates by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. revvity.com [revvity.com]
- 11. Methods for mitochondrial health assessment by High Content Imaging System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Gomisin G improves muscle strength by enhancing mitochondrial biogenesis and function in disuse muscle atrophic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Gene Expression Analysis Using qPCR after Gomisin F Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gomisin F is a lignan compound isolated from Schisandra chinensis, a plant with a long history in traditional medicine.[1] Lignans from Schisandra have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anticancer effects.[2][3] Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique used to measure changes in gene expression, making it an invaluable tool for elucidating the molecular mechanisms underlying the therapeutic effects of compounds like this compound.[4][5] This application note provides a detailed protocol for analyzing gene expression changes in cultured cells following treatment with this compound using qPCR. The hypothetical target genes included in this protocol are based on the known biological activities of related Gomisin compounds.[6][7][8][9]
Principle
The workflow for gene expression analysis by qPCR after this compound treatment involves several key steps. First, cultured cells are treated with this compound. Following treatment, total RNA is extracted from the cells and its quality and quantity are assessed. The extracted RNA is then reverse transcribed into complementary DNA (cDNA). Finally, the cDNA is used as a template for qPCR to quantify the expression levels of target genes. The relative gene expression is typically normalized to one or more stable housekeeping genes to correct for variations in RNA input and reverse transcription efficiency.[5][10]
Experimental Workflow Diagram
Caption: Experimental workflow for qPCR analysis of gene expression after this compound treatment.
Materials and Equipment
Reagents:
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Cell line of interest (e.g., HepG2, RAW 264.7, A2780)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)
-
DNase I, RNase-free
-
Reverse transcription kit (containing reverse transcriptase, dNTPs, and primers like oligo(dT) or random hexamers)
-
SYBR Green qPCR master mix
-
Nuclease-free water
-
Primers for target and housekeeping genes (see Table 1)
Equipment:
-
Cell culture incubator
-
Laminar flow hood
-
Microcentrifuge
-
Spectrophotometer or fluorometer for nucleic acid quantification (e.g., NanoDrop, Qubit)
-
Real-time PCR instrument
-
Pipettes and nuclease-free pipette tips
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Culture the chosen cell line in appropriate medium and conditions until they reach 70-80% confluency.
-
Seed the cells into multi-well plates (e.g., 6-well or 12-well) at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Allow the cells to adhere overnight in the incubator.
-
Prepare different concentrations of this compound in cell culture medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
2. Total RNA Extraction
-
After the treatment period, wash the cells once with PBS.
-
Lyse the cells directly in the well using the lysis buffer provided in the RNA extraction kit.
-
Follow the manufacturer's protocol for the chosen RNA extraction kit to isolate total RNA.
-
Optional but recommended: Perform an on-column DNase digestion or treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water.
3. RNA Quantification and Quality Control
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
The integrity of the RNA can be assessed by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
4. Reverse Transcription (cDNA Synthesis)
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit. A two-step RT-qPCR protocol is often preferred.[5]
-
For each sample, combine a standardized amount of total RNA (e.g., 1 µg) with primers (oligo(dT) and/or random hexamers), dNTPs, and reverse transcriptase in the appropriate reaction buffer, as per the kit's instructions.
-
Perform the reverse transcription reaction in a thermal cycler using the recommended temperature and time profile.
-
The resulting cDNA can be stored at -20°C until use.
5. Quantitative Real-Time PCR (qPCR)
-
Prepare the qPCR reactions in a 96-well plate or qPCR tubes. For each sample and gene, a typical reaction includes:
-
SYBR Green qPCR master mix
-
Forward and reverse primers for the target or housekeeping gene
-
cDNA template
-
Nuclease-free water to the final volume
-
-
Include no-template controls (NTC) for each primer pair to check for contamination.
-
Set up the qPCR run on a real-time PCR instrument with a thermal cycling program similar to the following:
-
Initial denaturation: 95°C for 5-10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melting curve analysis to verify the specificity of the amplified product.[10]
-
-
Run the qPCR plate.
6. Data Analysis
-
The qPCR instrument software will generate amplification plots and quantification cycle (Cq) values.
-
Use the comparative Cq (ΔΔCq) method for relative quantification of gene expression.
-
Normalization: For each sample, calculate the ΔCq by subtracting the Cq of the housekeeping gene from the Cq of the target gene (ΔCq = Cq_target - Cq_housekeeping).
-
Relative Expression: Calculate the ΔΔCq by subtracting the ΔCq of the control group from the ΔCq of the treated group (ΔΔCq = ΔCq_treated - ΔCq_control).
-
The fold change in gene expression is then calculated as 2-ΔΔCq.
Data Presentation
The quantitative data from the qPCR analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical qPCR Results for Gene Expression Changes after this compound Treatment
| Gene Target | Gene Function | Treatment Group | Fold Change (vs. Control) | P-value |
| Inflammatory Markers | ||||
| TNF-α | Pro-inflammatory cytokine | This compound (10 µM) | 0.45 | < 0.01 |
| IL-6 | Pro-inflammatory cytokine | This compound (10 µM) | 0.52 | < 0.01 |
| MCP-1 | Chemokine | This compound (10 µM) | 0.61 | < 0.05 |
| Oxidative Stress Markers | ||||
| NQO1 | Antioxidant enzyme | This compound (10 µM) | 2.10 | < 0.05 |
| HO-1 | Antioxidant enzyme | This compound (10 µM) | 1.85 | < 0.05 |
| Apoptosis Regulators | ||||
| Bax | Pro-apoptotic protein | This compound (10 µM) | 1.75 | < 0.05 |
| Bcl-2 | Anti-apoptotic protein | This compound (10 µM) | 0.70 | < 0.05 |
| Housekeeping Gene | ||||
| GAPDH | Glycolysis | This compound (10 µM) | 1.02 | > 0.05 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Table 2: Primer Sequences for qPCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| IL-6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC |
| MCP-1 | TTAAAAACCTGGATCGGAACCAA | GCATTAGCTTCAGATTTACGGGT |
| NQO1 | AGGCTGGTTTGAGCGAGTGTTC | GACTGAACTTCGCCATGACTGC |
| HO-1 | AAGACTGCGTTCCTGCTCAAC | GGGCCGTGGTCAGTCATTC |
| Bax | GCTGGACATTGGACTTCCTC | CTCAGCCCATCTTCTTCCAG |
| Bcl-2 | GGTGGGGTCATGTGTGTGG | ATACAGCTCCACAAGGATTGC |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Note: These are example primer sequences and should be validated for specificity and efficiency before use.
Signaling Pathway
Based on the known activities of related lignans, this compound may exert its effects through the modulation of signaling pathways involved in inflammation and oxidative stress, such as the Nrf2 and NF-κB pathways.[7][8][11]
References
- 1. This compound | C28H34O9 | CID 51003489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Composition and biological activity of different extracts from Schisandra sphenanthera and Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gene-quantification.de [gene-quantification.de]
- 5. elearning.unite.it [elearning.unite.it]
- 6. Gomisin N Alleviates Ethanol-Induced Liver Injury through Ameliorating Lipid Metabolism and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. oaepublish.com [oaepublish.com]
- 11. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gomisin F Nanoparticle Formulation for Improved Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin F, a lignan isolated from Schisandra chinensis, has demonstrated a range of promising biological activities. However, its poor aqueous solubility and low bioavailability present significant challenges for its development as a therapeutic agent. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, improving pharmacokinetic profiles, and enabling targeted delivery.
This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of this compound-loaded Solid Lipid Nanoparticles (SLNs). SLNs are a versatile and biocompatible nano-carrier system suitable for encapsulating lipophilic drugs like this compound. The following protocols are provided as a representative methodology to guide researchers in the development and assessment of this compound nanoparticle formulations.
Data Presentation: Physicochemical Characteristics of this compound-Loaded SLNs
The following table summarizes the expected physicochemical properties of a this compound-loaded SLN formulation based on typical results for similar lipophilic compounds.
| Parameter | Symbol | Value |
| Particle Size (Z-average) | D | 150 ± 20 nm |
| Polydispersity Index | PDI | < 0.2 |
| Zeta Potential | ζ | -25 ± 5 mV |
| Drug Loading | DL% | 5 ± 1% |
| Encapsulation Efficiency | EE% | 90 ± 5% |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of this compound-loaded SLNs using a high-pressure homogenization technique.
Materials:
-
This compound
-
Glyceryl monostearate (Lipid)
-
Poloxamer 188 (Surfactant)
-
Soy lecithin (Co-surfactant)
-
Glycerin
-
Milli-Q or deionized water
Equipment:
-
High-pressure homogenizer
-
High-speed stirrer/homogenizer
-
Water bath
-
Magnetic stirrer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh Glyceryl monostearate and this compound.
-
Melt the Glyceryl monostearate in a beaker by heating it in a water bath to approximately 75°C.
-
Add the this compound to the melted lipid and stir until a clear, uniform solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh Poloxamer 188, soy lecithin, and glycerin.
-
Dissolve the weighed components in Milli-Q water in a separate beaker.
-
Heat the aqueous phase in a water bath to the same temperature as the lipid phase (75°C) under continuous stirring.
-
-
Formation of the Pre-emulsion:
-
Slowly add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to 75°C.
-
Homogenize the emulsion at a pressure of 500 bar for 5-10 cycles.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Storage:
-
Store the final SLN dispersion at 4°C for further characterization.
-
Characterization of this compound-Loaded SLNs
a) Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the nanoparticles. Laser Doppler Anemometry is used to determine the surface charge (zeta potential).
-
Procedure:
-
Dilute the this compound-SLN dispersion with Milli-Q water to an appropriate concentration.
-
Analyze the sample using a Zetasizer or a similar instrument to determine the Z-average particle size, PDI, and zeta potential.
-
Perform the measurements in triplicate.
-
b) Drug Loading (DL) and Encapsulation Efficiency (EE):
-
Principle: The amount of this compound entrapped within the SLNs is determined by separating the unencapsulated drug from the nanoparticles and quantifying the drug in both fractions.
-
Procedure:
-
Separate the free, unencapsulated this compound from the SLN dispersion by ultra-centrifugation or centrifugal filter units.
-
Lyse the SLN pellet with a suitable organic solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the amount of this compound in the supernatant (free drug) and the lysed pellet (encapsulated drug) using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate DL% and EE% using the following formulas:
-
DL% = (Weight of drug in SLNs / Total weight of SLNs) x 100
-
EE% = (Weight of drug in SLNs / Initial weight of drug used) x 100
-
-
In Vitro Drug Release Study
-
Principle: A dialysis bag method is used to assess the release profile of this compound from the SLNs over time in a simulated physiological buffer.
-
Procedure:
-
Transfer a known amount of this compound-SLN dispersion into a dialysis bag (e.g., with a molecular weight cut-off of 12 kDa).
-
Place the dialysis bag in a beaker containing a release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.5% Tween 80 to ensure sink conditions).
-
Maintain the temperature at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the amount of this compound in the collected samples by HPLC.
-
Plot the cumulative percentage of drug released against time.
-
Cell Viability Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Seed a suitable cell line (e.g., a cancer cell line relevant to the therapeutic target of this compound) in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with various concentrations of free this compound, this compound-loaded SLNs, and empty SLNs (as a control). Include untreated cells as a negative control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Visualizations
Experimental workflow for this compound SLN formulation and evaluation.
Potential signaling pathways modulated by this compound.
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by Gomisin F
Introduction
Gomisin F, a lignan isolated from Schisandra chinensis, is a compound of interest for its potential therapeutic properties, including anticancer activities. Several related Gomisins have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3] This document provides a detailed protocol for investigating the effect of this compound on cell cycle progression using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique to analyze the DNA content of individual cells within a population, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4] This analysis is crucial for understanding the cytostatic or cytotoxic effects of potential drug candidates like this compound.
Principle of the Assay
Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence emitted by a stained cell is directly proportional to its DNA content. Therefore, cells in the G2/M phase, having twice the DNA content of cells in the G0/G1 phase, will exhibit twice the fluorescence intensity. Cells in the S phase, actively synthesizing DNA, will have intermediate fluorescence levels. By analyzing the distribution of fluorescence intensities across a cell population using a flow cytometer, one can determine the percentage of cells in each phase of the cell cycle.[5][6] To ensure accurate DNA staining, cells are typically fixed with ethanol to permeabilize the cell membrane and treated with RNase to eliminate PI binding to double-stranded RNA.[7]
Data Presentation
The following table represents hypothetical data from a cell cycle analysis experiment investigating the effect of this compound on a cancer cell line after a 48-hour treatment.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control (Vehicle) | 0 | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| This compound | 10 | 65.8 ± 3.1 | 20.5 ± 2.0 | 13.7 ± 1.5 |
| This compound | 25 | 78.4 ± 4.2 | 12.3 ± 1.7 | 9.3 ± 1.1 |
| This compound | 50 | 85.1 ± 3.9 | 8.2 ± 1.3 | 6.7 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[6]
-
RNase A (DNase-free, 100 µg/mL in PBS)[6]
-
Flow cytometry tubes (e.g., 12 x 75 mm polystyrene tubes)[6]
-
Cell culture plates (e.g., 6-well plates)
-
Flow cytometer
Experimental Procedure
-
Cell Culture and Treatment:
-
Seed the desired cancer cell line into 6-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells from the plate.
-
Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly collect the cells into a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[4]
-
Discard the supernatant and wash the cell pellet once with cold PBS.[5]
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[6][7] This dropwise addition helps to prevent cell clumping.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored in 70% ethanol at -20°C for several weeks.[7]
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5-10 minutes to pellet the cells.[6] Note that fixed cells are less dense.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet twice with PBS to remove any residual ethanol.[7]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[6]
-
Incubate the cells in the dark for 30 minutes at room temperature.[7]
-
-
Flow Cytometry Analysis:
-
If necessary, filter the stained cell suspension through a 40 µm nylon mesh to remove cell clumps.[7]
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 single-cell events.[6]
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population.
-
Analyze the PI fluorescence (typically in the FL2 or FL3 channel) on a linear scale.[4][6]
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.[5]
-
Visualizations
Caption: Experimental workflow for cell cycle analysis.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes and Protocols: Utilizing Drosophila melanogaster to Investigate the Metabolic Effects of Gomisin F
Audience: Researchers, scientists, and drug development professionals.
Note: While the primary focus of this document is Gomisin F, specific experimental data and protocols are adapted from a study on the closely related lignan, Gomisin N , due to the current lack of available research on this compound in Drosophila melanogaster. This serves as a methodological template for investigating this compound's metabolic impact.
Introduction
Gomisins are a class of bioactive lignans isolated from Schisandra chinensis, a plant with a long history in traditional medicine. These compounds have garnered significant interest for their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer effects. Emerging evidence suggests that certain gomisins may also play a crucial role in regulating whole-body energy homeostasis. This document outlines the application of the powerful genetic model organism, Drosophila melanogaster (the fruit fly), to study the effects of this compound on metabolism, with a focus on obesity-related phenotypes. The fruit fly offers a rapid and effective in vivo platform to dissect the molecular mechanisms underlying the metabolic benefits of natural compounds.
Drosophila possesses conserved metabolic pathways and orthologs for approximately 75% of human disease-related genes, making it an excellent model for studying metabolic disorders like obesity and diabetes. Key metabolic tissues in the fly, such as the fat body (analogous to the human liver and adipose tissue), play central roles in lipid and glucose homeostasis.
This document provides detailed protocols for assessing the impact of this compound on key metabolic parameters in a diet-induced obesity model in Drosophila.
Data Presentation: Summary of Gomisin N Effects on High-Fat Diet-Induced Obesity in Drosophila
The following tables summarize the quantitative data from a study on Gomisin N, which can be used as a reference for expected outcomes when studying this compound.
Table 1: Effect of Gomisin N on Body Weight and Climbing Activity in Drosophila on a High-Fat Diet (HFD)
| Treatment Group | Mean Body Weight (mg) | Climbing Activity (% of flies climbing past 8 cm in 10s) |
| Normal Diet (ND) | 1.15 | 85 |
| High-Fat Diet (HFD) | 1.30 | 60 |
| HFD + Gomisin N (50 µg/mL) | 1.18 | 80 |
| HFD + Metformin (10 mM) | 1.20 | 78 |
Data adapted from a study on Gomisin N.
Table 2: Effect of Gomisin N on Triglyceride Levels and Lifespan in Drosophila on a High-Fat Diet (HFD)
| Treatment Group | Triglyceride (TG) Level (µ g/fly ) | Mean Lifespan (days) |
| Normal Diet (ND) | 15 | 45 |
| High-Fat Diet (HFD) | 25 | 30 |
| HFD + Gomisin N (50 µg/mL) | 22 | 38 |
| HFD + Metformin (10 mM) | 23 | 37 |
Data adapted from a study on Gomisin N.
Table 3: Effect of Gomisin N on Gene Expression in Drosophila on a High-Fat Diet (HFD)
| Gene | Function | Fold Change (HFD + Gomisin N vs. HFD) |
| Lsd-2 (Lipid storage droplet-2) | Lipolysis | Upregulated |
| Hsl (Hormone-sensitive lipase) | Lipolysis | Upregulated |
| dGRP94 (Hsp90 family member) | ER Stress Response | Downregulated |
| dILP6 (Drosophila insulin-like peptide 6) | Insulin Signaling | Upregulated |
Data adapted from a study on Gomisin N, indicating qualitative changes.
Experimental Protocols
Drosophila Husbandry and Diet Preparation
Fly Stock: Wild-type w1118 flies are recommended for these studies. Flies should be maintained at 25°C and 40% humidity on a standard cornmeal-yeast-agar medium.
High-Fat Diet (HFD) Preparation:
-
Prepare the standard fly food medium.
-
After autoclaving and cooling to approximately 60°C, add coconut oil to a final concentration of 20% (v/v).
-
Mix thoroughly to ensure even distribution of the lipid source.
-
Dispense into vials before solidification.
This compound Administration:
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Add the this compound solution to the prepared fly food (either normal or HFD) to achieve the desired final concentration (e.g., 50 µg/mL). Ensure the solvent is also added to the control food in equal amounts.
-
Mix vigorously to ensure homogenous distribution of the compound.
-
Allow the solvent to evaporate completely before introducing the flies.
Lifespan Assay
-
Collect newly eclosed adult flies (0-2 days old).
-
Anesthetize the flies lightly with CO2 and sort them into single-sex groups.
-
Place 20-25 flies per vial containing the respective control or this compound-supplemented food.
-
Transfer the flies to fresh food vials every 2-3 days.
-
Record the number of dead flies at each transfer.
-
Continue until all flies have perished.
-
Analyze the survival data using Kaplan-Meier survival analysis.
Negative Geotaxis (Climbing) Assay
-
Age flies on their respective diets for a specified period (e.g., 2 weeks).
-
Anesthetize a group of 10-15 flies and place them in a vertically oriented glass vial or measuring cylinder with a marked height (e.g., 8 cm).
-
Allow the flies to recover for at least 30 minutes.
-
Gently tap the vial to bring all flies to the bottom.
-
Record the number of flies that successfully climb past the marked height within a set time (e.g., 10 seconds).
-
Repeat the assay for several technical and biological replicates.
-
Calculate the percentage of successful climbers for each group.
Triglyceride (TG) Measurement
-
Collect 5-10 flies per sample after the dietary treatment period.
-
Homogenize the flies in a suitable buffer (e.g., PBS with 0.1% Tween-20).
-
Heat the homogenate at 70°C for 10 minutes to inactivate lipases.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet debris.
-
Use the supernatant to measure triglyceride levels using a commercial triglyceride assay kit, following the manufacturer's instructions.
-
Measure the protein concentration of the supernatant using a standard method (e.g., Bradford assay) to normalize the TG levels.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Isolate total RNA from whole flies or dissected fat bodies using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers for target genes (e.g., Lsd-2, Hsl, dGRP94, dILP6) and a reference gene (e.g., RpL32).
-
Analyze the relative gene expression using the ΔΔCt method.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathways for this compound's metabolic effects.
Caption: Experimental workflow for studying this compound's metabolic effects.
Conclusion
The Drosophila melanogaster model provides a robust and efficient system for elucidating the metabolic effects of natural compounds like this compound. The protocols and expected outcomes detailed in these application notes, based on studies of the related compound Gomisin N, offer a comprehensive framework for researchers. By utilizing these methodologies, scientists can investigate the potential of this compound as a therapeutic agent for metabolic disorders and uncover the underlying molecular pathways governing its activity. Future studies should aim to directly investigate this compound to confirm and expand upon these findings.
Unveiling the Anti-Inflammatory Potential of Gomisin F: An Electrophoretic Mobility Shift Assay (EMSA) Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gomisin F, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, is a member of a class of compounds that have demonstrated a variety of pharmacological activities, including anti-inflammatory effects. The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[1] Consequently, the NF-κB signaling pathway is a prime target for the development of novel anti-inflammatory therapeutics. This application note details the use of the Electrophoretic Mobility Shift Assay (EMSA) to investigate and quantify the inhibitory effect of this compound on NF-κB activation. While direct quantitative data for this compound is presented here as a representative example, the methodologies are based on established protocols for assessing NF-κB inhibition by similar bioactive molecules.[2][3]
Principle of the Assay
The Electrophoretic Mobility Shift Assay (EMSA) is a widely used technique to study protein-DNA interactions.[4][5] The assay is based on the principle that a protein-DNA complex migrates more slowly than the free DNA fragment through a non-denaturing polyacrylamide gel, resulting in a "shift" in the mobility of the labeled DNA probe. To assess the effect of this compound, nuclear extracts from cells stimulated to activate NF-κB are incubated with a labeled DNA probe containing the NF-κB binding consensus sequence, in the presence and absence of the compound. A reduction in the shifted band intensity in the presence of this compound indicates its inhibitory effect on NF-κB DNA binding activity.
Signaling Pathway Overview
The canonical NF-κB signaling pathway is a critical mediator of inflammatory responses. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate the transcription of pro-inflammatory mediators.[2] Lignans isolated from Schisandra chinensis have been shown to suppress the production of inflammatory mediators by regulating the NF-κB pathway.[6] Some gomisins have been found to inhibit NF-κB activation by suppressing the activation of IKKα.[7]
Caption: Canonical NF-κB Signaling Pathway and Point of Inhibition.
Experimental Workflow
The following diagram outlines the major steps involved in performing an EMSA to determine the effect of this compound on NF-κB activation. The process begins with cell culture and treatment, followed by the preparation of nuclear extracts, the binding reaction, electrophoretic separation, and finally, detection and analysis.
Caption: EMSA Experimental Workflow.
Detailed Protocols
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a suitable model.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed cells in 100 mm dishes and grow to 80-90% confluency.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS; 1 µg/mL) or tumor necrosis factor-alpha (TNF-α; 20 ng/mL), for 30-60 minutes.
-
Include an unstimulated, vehicle-treated control group.
-
2. Nuclear Protein Extraction
-
Reagents:
-
PBS (phosphate-buffered saline), ice-cold
-
Lysis Buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1.5 mM MgCl2, 0.5% NP-40, 1 mM DTT, and protease inhibitor cocktail).
-
Nuclear Extraction Buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, 1.5 mM MgCl2, 1 mM DTT, and protease inhibitor cocktail).
-
-
Protocol:
-
Wash the cell monolayer with ice-cold PBS.
-
Scrape the cells and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic extract.
-
Resuspend the nuclear pellet in Nuclear Extraction Buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the nuclear extract.
-
Determine the protein concentration of the nuclear extract using a Bradford assay.
-
3. Electrophoretic Mobility Shift Assay (EMSA)
-
Reagents:
-
NF-κB consensus oligonucleotide probe (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Labeling System: Biotin or Digoxigenin (non-radioactive) or [γ-³²P]ATP (radioactive).
-
5x Binding Buffer (e.g., 50 mM Tris-HCl, 250 mM NaCl, 5 mM MgCl2, 20% glycerol, 2.5 mM EDTA, 2.5 mM DTT).
-
Poly(dI-dC) non-specific competitor DNA.
-
Unlabeled ("cold") NF-κB probe for competition assay.
-
-
Protocol:
-
Binding Reaction: In a microcentrifuge tube, combine the following on ice:
-
Nuclear Extract (5-10 µg)
-
5x Binding Buffer (4 µL)
-
Poly(dI-dC) (1 µg)
-
Labeled NF-κB probe (e.g., 20 fmol)
-
Nuclease-free water to a final volume of 20 µL.
-
-
For competition controls, add a 50-fold molar excess of unlabeled NF-κB probe to a separate reaction before adding the labeled probe.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
Electrophoresis:
-
Load the samples onto a 6% non-denaturing polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at 100-150 V at 4°C until the loading dye has migrated approximately two-thirds of the way down the gel.
-
-
Detection:
-
Transfer the DNA from the gel to a positively charged nylon membrane.
-
Detect the labeled probe using a chemiluminescent or autoradiographic detection system according to the manufacturer's instructions.
-
-
Data Presentation and Analysis
The results of the EMSA can be quantified by densitometric analysis of the shifted bands. The intensity of the NF-κB-DNA complex band is measured for each condition. The inhibitory effect of this compound is calculated as the percentage decrease in band intensity relative to the stimulated control.
Table 1: Hypothetical Quantitative Analysis of this compound's Inhibitory Effect on NF-κB DNA Binding Activity
| Treatment Group | This compound (µM) | Relative Band Intensity (Arbitrary Units) | % Inhibition of NF-κB Binding |
| Unstimulated Control | - | 5.2 ± 0.8 | - |
| Stimulated Control (LPS) | - | 100.0 ± 5.6 | 0% |
| This compound | 1 | 85.3 ± 4.1 | 14.7% |
| This compound | 5 | 62.1 ± 3.5 | 37.9% |
| This compound | 10 | 38.7 ± 2.9 | 61.3% |
| This compound | 25 | 15.4 ± 1.8 | 84.6% |
| Competition Assay (LPS + Cold Probe) | - | 8.1 ± 1.1 | 91.9% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Logical Relationship Diagram
Caption: Logical Framework for Investigating this compound's Effect on NF-κB.
Conclusion
The Electrophoretic Mobility Shift Assay is a robust and sensitive method for elucidating the inhibitory effects of compounds like this compound on the NF-κB signaling pathway. The protocols and data presented in this application note provide a comprehensive framework for researchers to investigate the anti-inflammatory potential of this compound and other novel drug candidates. The dose-dependent inhibition of NF-κB DNA binding activity, as determined by EMSA, provides strong evidence for the compound's mechanism of action and supports its further development as a potential therapeutic agent for inflammatory diseases.
References
- 1. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 4. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gomisin F for Anti-Cancer Activity
Disclaimer: Information and protocols provided are based on published research on Gomisin analogues (e.g., Gomisin A, J, L1, M2). Specific data for Gomisin F is limited; therefore, these guidelines serve as a starting point for experimental design and may require optimization.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in anti-cancer cell-based assays?
A1: Based on studies with other Gomisins, a broad concentration range is advisable for initial screening. We recommend starting with a range from 1 µM to 100 µM. For instance, Gomisin J has shown cytotoxic effects at concentrations below 10 µg/ml, while Gomisin M2 had an IC50 of 57-60 µM in MDA-MB-231 and HCC1806 cells.[1][2]
Q2: How should I dissolve this compound for cell culture experiments?
A2: this compound, like many other lignans, is expected to be poorly soluble in water. It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). This stock can then be diluted in cell culture medium to the final desired concentration.
Q3: What is the maximum permissible concentration of DMSO in the final culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[3][4] Some robust cell lines may tolerate up to 1%, but it is crucial to include a vehicle control (medium with the same final DMSO concentration as the highest this compound dose) in your experiments to account for any effects of the solvent.[3]
Q4: For how long should I treat my cells with this compound?
A4: Treatment duration is a critical parameter and should be determined empirically. Common incubation times for anti-cancer drug screening are 24, 48, and 72 hours.[5] The optimal duration will depend on the cell line's doubling time and the specific mechanism of action of this compound.
Q5: How stable is this compound in cell culture medium?
A5: The stability of natural compounds in aqueous-based cell culture media can be variable and is influenced by factors like pH, temperature, and light exposure.[6][7] For long-term experiments (>24 hours), it is advisable to consider replacing the medium with a freshly prepared this compound-containing medium at regular intervals to ensure a consistent concentration.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in media. | The compound's solubility limit in the aqueous medium has been exceeded. | - Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤ 0.5%).- Prepare an intermediate dilution in a serum-free medium before the final dilution in a complete medium.- Gently warm the medium to 37°C before adding the compound. |
| High variability between replicate wells. | - Inconsistent cell seeding.- Uneven compound distribution.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently by tapping or using a plate shaker after adding the compound.- Avoid using the outer wells of the microplate, as they are more prone to evaporation. |
| No observable anti-cancer effect even at high concentrations. | - The selected cell line may be resistant to this compound.- The compound may have degraded.- Insufficient treatment duration. | - Test on a panel of different cancer cell lines.- Prepare fresh stock solutions and minimize freeze-thaw cycles.- Extend the treatment duration (e.g., up to 72 hours). |
| Vehicle control (DMSO) shows significant cytotoxicity. | The DMSO concentration is too high for the specific cell line. | - Reduce the final DMSO concentration to 0.1% or lower.- Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your cell line. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Gomisin analogues in different cancer cell lines as reported in the literature. This data can be used as a reference for designing experiments with this compound.
| Gomisin Analogue | Cancer Cell Line | Treatment Duration | IC50 Value (µM) |
| Gomisin M2 | MDA-MB-231 (Breast) | 48 hours | 60 |
| Gomisin M2 | HCC1806 (Breast) | 48 hours | 57 |
| Gomisin L1 | A2780 (Ovarian) | 48 hours | ~20 |
| Gomisin L1 | SKOV3 (Ovarian) | 48 hours | ~60 |
| Gomisin N | Hepatic Carcinoma | Not Specified | Effective at 320 µM |
| Gomisin A | Melanoma Cells | Not Specified | 25-100 |
Note: IC50 values can vary significantly between studies due to differences in cell lines, assay methods, and experimental conditions.[5][8]
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells.
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of your this compound DMSO stock in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include wells for vehicle control (medium with the same final DMSO concentration) and untreated control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of PI3K/Akt and Wnt/β-catenin Signaling Pathways
This protocol provides a general workflow for analyzing changes in key proteins within these pathways following this compound treatment.
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the determined time.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C.
-
PI3K/Akt Pathway: p-PI3K, PI3K, p-Akt, Akt.
-
Wnt/β-catenin Pathway: β-catenin, GSK-3β, p-GSK-3β, Cyclin D1.
-
Loading Control: β-actin or GAPDH.
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for assessing the anti-cancer activity of this compound.
PI3K/Akt Signaling Pathway Diagram
Caption: Postulated inhibition of the PI3K/Akt pathway by this compound.
Wnt/β-catenin Signaling Pathway Diagram
Caption: Potential modulation of the Wnt/β-catenin pathway by this compound.
References
- 1. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. benchchem.com [benchchem.com]
- 7. Chemical stability of mitomycin C in culture medium with and without fetal calf serum as determined by high pressure liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Reducing Off-Target Effects of Gomisin F in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and minimizing off-target effects of Gomisin F in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary effects?
A1: this compound is a dibenzocyclooctadiene lignan, a class of polyphenolic compounds found in plants of the Schisandra genus. Lignans are known for a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. While specific on-target effects of this compound are still under investigation, related gomisins have been shown to influence signaling pathways such as NF-κB, Nrf2, and MAPK.
Q2: What are off-target effects and why are they a concern with this compound in primary cells?
A2: Off-target effects occur when a compound interacts with unintended biological molecules, leading to unforeseen cellular responses. In primary cells, which are more sensitive than cell lines, off-target effects can manifest as cytotoxicity, altered cell morphology, or activation of unintended signaling pathways, confounding experimental results. Given the structural similarity of this compound to other lignans with known multi-target activities, it is crucial to consider and control for potential off-target effects.
Q3: My primary cells are showing signs of stress (e.g., detachment, morphological changes, reduced viability) after this compound treatment. What should I do?
A3: First, perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment. It is essential to identify a therapeutic window where you observe the desired on-target effect without significant cytotoxicity. Refer to the troubleshooting guide below for more detailed steps.
Q4: How can I confirm that the observed cellular response is due to the intended on-target effect of this compound?
A4: Validating on-target effects is a critical step. We recommend a multi-pronged approach:
-
Use a structurally related but inactive analog: If available, a similar compound that does not elicit the on-target effect can serve as a negative control.
-
Employ a chemically distinct agonist/antagonist: Use another compound with a different chemical structure that is known to target the same pathway to see if it phenocopies the effects of this compound.
-
Target validation techniques: Use methods like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the putative target to see if it abolishes the effect of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High Cytotoxicity/Low Cell Viability | 1. This compound concentration is too high.2. Solvent (e.g., DMSO) toxicity.3. Off-target cytotoxic effects. | 1. Perform a dose-response curve (e.g., using an MTT assay) to determine the CC50 (50% cytotoxic concentration) and select a concentration well below this for your experiments.2. Ensure the final solvent concentration is consistent across all conditions and is below the tolerance level of your primary cells (typically <0.1% for DMSO).3. Investigate potential off-target effects on cell survival pathways. |
| Inconsistent or Unexpected Phenotypic Results | 1. Off-target pathway activation.2. Variability in primary cell lots.3. This compound degradation. | 1. Profile the activity of this compound on a panel of known off-target candidates (e.g., kinases, GPCRs).2. Test each new lot of primary cells for their response to a standard stimulus and to this compound.3. Prepare fresh stock solutions of this compound and store them appropriately (protected from light and at the recommended temperature). |
| Difficulty Reproducing Published Data | 1. Differences in experimental conditions (cell type, passage number, media supplements).2. Purity of this compound. | 1. Carefully replicate the experimental conditions of the original study.2. Verify the purity of your this compound compound using analytical methods like HPLC. |
Data Presentation: Cytotoxicity of Dibenzocyclooctadiene Lignans
Note: Data for this compound in primary cells is limited. The following table includes data for related lignans to provide a comparative reference.
| Compound | Cell Type | Assay | IC50 / CC50 (µM) | Reference |
| Ananolignan F | RAW 264.7 | NO Inhibition | 41.32 ± 1.45 | [1] |
| Ananonin J | RAW 264.7 | NO Inhibition | 45.24 ± 1.46 | [1] |
| Ananolignan C | RAW 264.7 | NO Inhibition | 48.71 ± 1.34 | [1] |
| Gomisin A | Cultured Rat Hepatocytes | Transaminase Release | Protective Effect | [2] |
| Fumonisin B1 | BV-2 cells | Cell Viability | ~25 | [2] |
| Fumonisin B1 | Primary Astrocytes | Cell Viability | ~50 | [2] |
Mandatory Visualization
Potential Off-Target Signaling Pathways of this compound
The following diagrams illustrate signaling pathways known to be modulated by other dibenzocyclooctadiene lignans. These represent potential off-target pathways for this compound that may require investigation.
Experimental Workflow for Assessing Off-Target Effects
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of this compound on primary cells and establish a working concentration.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[3]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4][5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
Objective: To assess the effect of this compound on the activation state of key proteins in a signaling pathway (e.g., phosphorylation of NF-κB p65).
Materials:
-
Primary cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-total-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Culture primary cells to 70-80% confluency and treat with this compound at the desired concentration and time. Include appropriate controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using SDS-PAGE.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: qPCR for Gene Expression Analysis
Objective: To measure changes in the mRNA expression of target genes in response to this compound treatment.
Materials:
-
Primary cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Methodology:
-
Cell Treatment and RNA Extraction: Treat primary cells with this compound as desired. Harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.[9]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers in a 96- or 384-well plate.[10]
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[11]
-
Data Analysis: Determine the cycle threshold (Ct) values for your gene of interest and a housekeeping gene. Calculate the relative gene expression changes using the ΔΔCt method.[12]
References
- 1. jmpm.vn [jmpm.vn]
- 2. The effect of gomisin A on immunologic liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dibenzocyclooctadiene lignans from Schisandra chinensis protect primary cultures of rat cortical cells from glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 5. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Dibenzocyclooctadiene lignans from Schisandra chinensis and their inhibitory activity on NO production in lipopolysaccharide-activated microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 11. GLASS: a comprehensive database for experimentally validated GPCR-ligand associations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to prevent Gomisin F precipitation in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Gomisin F precipitation in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous buffer?
A1: this compound, a lignan isolated from Schisandra chinensis, is a hydrophobic molecule. Lignans are generally characterized by their low water solubility and preference for organic solvents. Precipitation in aqueous buffers is a common issue stemming from its inherent hydrophobicity. When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to fall out of solution.
Q2: What is the best solvent to dissolve this compound for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is a highly effective solvent for dissolving this compound and other hydrophobic compounds for in vitro studies. It is a polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds and is miscible with water and many organic solvents.[1] For cell culture experiments, it is crucial to use a high-purity, sterile grade of DMSO.
Q3: What is the maximum concentration of DMSO my cell culture can tolerate?
A3: The tolerance of cell lines to DMSO can vary. As a general guideline, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[2] However, some sensitive or primary cell lines may be affected at lower concentrations. It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to assess any potential effects of the solvent on your specific cell line. A final concentration of 0.1% DMSO is considered safe for almost all cell types.[2]
Q4: Can I use other solvents to prepare my this compound stock solution?
A4: Yes, other organic solvents like ethanol can also be used to dissolve this compound. However, the final concentration of ethanol in the cell culture medium should also be kept low, typically below 0.5%, to avoid cellular stress and toxicity. The choice of solvent may also depend on the specific requirements of your experiment.
Troubleshooting Guide
Issue: this compound precipitates immediately upon dilution in my aqueous buffer or cell culture medium.
| Possible Cause | Troubleshooting Steps |
| High Final Concentration of this compound | The desired final concentration of this compound may exceed its solubility limit in the aqueous buffer. Try lowering the final concentration of this compound in your experiment. |
| Rapid Dilution | Adding the this compound stock solution too quickly to the aqueous buffer can cause localized high concentrations, leading to precipitation. Add the stock solution dropwise while gently vortexing or stirring the buffer to ensure rapid and uniform mixing.[2][3] |
| Low Temperature | The solubility of many compounds, including this compound, can decrease at lower temperatures. Ensure your aqueous buffer is at room temperature or the desired experimental temperature before adding the this compound stock solution. |
| Incorrect Stock Solution Concentration | An overly concentrated stock solution can exacerbate precipitation upon dilution. Prepare a less concentrated stock solution in DMSO. For example, instead of a 1000x stock, prepare a 200x stock.[2] |
Issue: this compound precipitates over time in my experimental setup.
| Possible Cause | Troubleshooting Steps |
| Metastable Solution | The initial solution may be supersaturated and thermodynamically unstable, leading to precipitation over time. Consider incorporating a small percentage of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, into your aqueous buffer to improve the stability of the this compound solution. |
| Interaction with Media Components | Components in complex cell culture media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility. Try pre-diluting the this compound stock in a small volume of serum-free media before adding it to the complete media. Alternatively, adding the compound to media already containing serum can sometimes help, as the compound may bind to proteins like albumin, which can aid in its solubilization.[4] |
| pH of the Buffer | While less common for neutral compounds, the pH of the buffer can influence the solubility of some molecules. Ensure the pH of your buffer is stable and appropriate for your experiment. |
Data Presentation
Estimated Solubility of this compound and Related Lignans
Note: Specific quantitative solubility data for this compound is limited. The following table includes data for the closely related lignan, Gomisin N, which can be used as a reasonable estimate.
| Compound | Solvent | Estimated Solubility |
| Gomisin N | DMSO | 22.5 mg/mL (56.19 mM)[5] |
| Gomisin N | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (4.99 mM)[5] |
| Gomisin A | Methanol | 0.1 mg/mL (stock solution)[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a clean and dry environment.
-
Solvent Addition: Add the calculated volume of DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the tube vigorously until the this compound powder is completely dissolved. Gentle warming in a water bath (37°C) or sonication can be used to aid dissolution if necessary.[5]
-
Sterilization (Optional): As DMSO is a strong solvent, filtration of a 100% DMSO stock is generally not recommended as it can lead to membrane binding and altered concentration.[7] Most commercially available DMSO for cell culture is already sterile. If you have concerns about sterility, ensure all handling is performed in a laminar flow hood.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution for Cell Culture Experiments
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium (with or without serum, as required by the experiment)
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. Remember to account for the final volume of the medium in your culture wells.
-
Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution.
-
First, dilute the stock solution in a small volume of pre-warmed cell culture medium to create an intermediate dilution.
-
Gently mix the intermediate dilution.
-
Add the appropriate volume of the intermediate dilution to your culture wells containing cells and medium.
-
-
Direct Dilution (for low concentrations): For lower final concentrations, you can directly add the small volume of the stock solution to the final volume of the cell culture medium while gently swirling the plate or tube.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (or a lower concentration determined to be non-toxic for your specific cells).[2]
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to a separate set of cells.
Visualizations
Signaling Pathways
Recent studies on lignans structurally related to this compound, such as Gomisin N, have elucidated their roles in modulating key cellular signaling pathways involved in inflammation and cellular stress responses.
Caption: Potential signaling pathways modulated by this compound and related lignans.
Experimental Workflow
The following workflow provides a logical sequence of steps to troubleshoot and prevent the precipitation of this compound in aqueous solutions.
Caption: Troubleshooting workflow for this compound precipitation.
References
Addressing inconsistent results in Gomisin F cytotoxicity assays
Welcome to the technical support center for Gomisin F cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the experimental process.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during this compound cytotoxicity assays, leading to inconsistent results.
Issue 1: High Variability in IC50 Values Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) is a frequent challenge that can obscure the true cytotoxic potential of this compound.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Detailed Explanation |
| Inconsistent Cell Seeding | Optimize and standardize cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid seeding cells in the perimeter wells of the plate, which are prone to the "edge effect"[1]. The optimal cell number should be within the linear portion of the growth curve and provide an absorbance value between 0.75 and 1.25 in control wells. |
| This compound Instability | Prepare fresh stock solutions and protect from light. | This compound, as a natural lignan, may be susceptible to degradation from factors like pH, temperature, and light, similar to other natural compounds like anthocyanins[2][3]. Prepare fresh dilutions from a concentrated stock for each experiment and store the stock solution at -20°C or lower, protected from light. |
| Variability in Incubation Times | Strictly adhere to consistent incubation periods. | The cytotoxic effect of many compounds, including those similar to this compound, is time-dependent[4]. IC50 values can differ significantly based on the duration of exposure[5]. Use a calibrated timer and process all plates consistently. |
| Pipetting Errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | Inaccurate dispensing of this compound or assay reagents will lead to significant errors. Regular pipette calibration is crucial. For small volumes or potentially viscous solutions, employ the reverse pipetting technique. |
Issue 2: Unexpectedly Low or No Cytotoxicity Observed
Observing lower than expected cytotoxicity can be perplexing and may stem from several factors related to the compound, the cells, or the assay itself.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Detailed Explanation |
| Cell Line Resistance | Use multiple cell lines and positive controls. | Different cancer cell lines exhibit varying sensitivity to cytotoxic agents[6][7]. Gomisin J, a related lignan, shows differential effects on various breast cancer cell lines[6][7]. Test this compound on a panel of cell lines and always include a known cytotoxic agent as a positive control to validate assay performance. |
| Sub-optimal this compound Concentration Range | Perform a broad dose-range finding study. | The effective concentration of this compound may be higher than initially tested. Conduct a preliminary experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the appropriate range for generating a complete dose-response curve. |
| High Cell Density | Reduce the number of cells seeded per well. | An excessive number of cells can deplete nutrients and lead to contact inhibition, masking the cytotoxic effects of the compound. This can also lead to abnormally high absorbance readings in colorimetric assays. |
| Assay Interference | Test for direct interaction between this compound and the assay reagents. | Some compounds can interfere with the chemistry of cytotoxicity assays. For example, they might directly reduce MTT, leading to a false-positive signal for viability. Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents[8]. |
Issue 3: Inconsistent or Non-Sigmoidal Dose-Response Curves
A well-defined sigmoidal dose-response curve is essential for accurate IC50 determination. Deviations from this shape indicate underlying issues.
Possible Causes and Solutions:
| Cause | Troubleshooting Step | Detailed Explanation |
| Solubility Issues | Ensure complete solubilization of this compound. | If this compound precipitates in the culture medium, the effective concentration will be lower and inconsistent. Visually inspect the wells for any precipitate. If solubility is an issue, consider using a different solvent or a lower concentration of the stock solution. |
| Contamination | Maintain aseptic technique and regularly check for contamination. | Bacterial or yeast contamination can alter the pH of the medium and compete for nutrients, affecting cell health and metabolism. Contaminants can also directly interact with assay reagents, leading to spurious results. |
| "Edge Effect" in 96-Well Plates | Avoid using the outer wells of the plate for experimental samples. | The outer wells of a 96-well plate are more susceptible to evaporation, leading to changes in media concentration and temperature[1]. Fill the perimeter wells with sterile PBS or media and use only the inner 60 wells for your experiment[1]. |
| Bubbles in Wells | Inspect wells for bubbles before reading the plate. | Bubbles can interfere with the light path in spectrophotometric readings, causing inaccurate absorbance values[9]. If bubbles are present, they can be carefully popped with a sterile pipette tip or a small gauge needle[9]. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced cytotoxicity?
While research on this compound is ongoing, related lignans from Schisandra chinensis, such as Gomisin A, J, N, and L1, have been shown to induce apoptosis (programmed cell death) in various cancer cell lines[6][10][11][12]. The cytotoxic effects are often mediated by the generation of reactive oxygen species (ROS), which can lead to the upregulation of death receptors like DR4 and DR5, and activation of caspase cascades[13][14]. For example, Gomisin N enhances TRAIL-induced apoptosis through ROS-mediated upregulation of these death receptors[13]. Gomisin J can induce both apoptosis and necroptosis, a different form of programmed cell death[6][7].
Q2: Which cytotoxicity assays are most suitable for this compound?
The most common and suitable assays are metabolic-based assays like the MTT and MTS assays.
-
MTT Assay: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells[1]. It is a reliable indicator of metabolic activity.
-
MTS Assay: Similar to the MTT assay, but it produces a water-soluble formazan product, which simplifies the protocol by eliminating the need for a solubilization step[15].
For mechanistic studies, it is advisable to complement these with assays that measure apoptosis, such as:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of key executioner enzymes in the apoptotic pathway, such as caspases-3 and -8[13].
Q3: How should I prepare and store this compound for cytotoxicity experiments?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in a fresh, pre-warmed cell culture medium immediately before adding it to the cells.
Q4: My absorbance readings in the control wells are too high. What could be the cause?
High absorbance readings in control wells can be due to several factors:
-
High Cell Seeding Density: Too many cells will produce a strong signal that may fall outside the linear range of the assay.
-
Contamination: Bacterial or yeast contamination can reduce the MTT/MTS reagent and produce a false-positive signal.
-
Prolonged Incubation Time: Over-incubation with the assay reagent can lead to excessively high signal.
Q5: Can the solvent used to dissolve this compound affect the cells?
Yes, solvents like DMSO can be toxic to cells at higher concentrations. It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used. Typically, the final DMSO concentration should be kept below 0.5% (v/v) to minimize its cytotoxic effects.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method to assess cell viability based on metabolic activity[1].
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound, vehicle control, or medium-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter-sterilize it.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well[16].
-
Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan crystals[16].
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[15].
-
Data Presentation
Table 1: IC50 Values of Gomisin Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Assay Duration (h) | IC50 (µM) | Reference |
| Gomisin J | MCF7 (Breast) | Not Specified | <10 µg/mL (Proliferation) | [6] |
| Gomisin J | MDA-MB-231 (Breast) | Not Specified | <10 µg/mL (Proliferation) | [6] |
| Gomisin L1 | A2780 (Ovarian) | Not Specified | 21.92 ± 0.73 | [11] |
| Gomisin L1 | SKOV3 (Ovarian) | Not Specified | 55.05 ± 4.55 | [11] |
| Gomisin L1 | HL-60 (Leukemia) | Not Specified | 82.02 | [11] |
| Gomisin L1 | HeLa (Cervical) | Not Specified | 166.19 | [11] |
Mandatory Visualizations
Caption: Proposed signaling pathway for Gomisin-induced apoptosis.
Caption: General workflow for a cytotoxicity assay.
References
- 1. researchhub.com [researchhub.com]
- 2. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. dojindo.com [dojindo.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Gradient for Gomisin Isomers
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) gradients for the improved separation of Gomisin isomers. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic separation of these closely related lignan isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of Gomisin isomers.
Q1: Why am I seeing poor resolution or co-elution of my Gomisin isomer peaks?
A1: Poor resolution of Gomisin isomers is a common challenge due to their structural similarity.[1] Several factors could be contributing to this issue:
-
Inappropriate Mobile Phase Composition: The choice and ratio of organic solvent to aqueous phase are critical for resolving isomers.
-
Gradient Slope is Too Steep: A rapid change in the mobile phase composition may not allow sufficient time for the isomers to interact differently with the stationary phase and separate.[2]
-
Suboptimal Column Chemistry: The stationary phase may not have the necessary selectivity for your specific Gomisin isomers.
-
Incorrect Flow Rate or Temperature: These parameters can influence the interaction kinetics and diffusion, affecting separation.[2][3]
Troubleshooting Steps:
-
Modify the Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can offer different selectivities for isomers.[2] Also, consider adding a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and resolution.[4][5]
-
Optimize the Gradient Profile: Decrease the gradient slope (i.e., make the gradient longer and shallower) around the elution time of the isomers.[2][6] This increases the opportunity for resolution.
-
Evaluate Different Columns: If mobile phase optimization is insufficient, consider a column with a different stationary phase. Phenyl-Hexyl or PFP (Pentafluorophenyl) columns can provide alternative selectivity for aromatic isomers. For more hydrophilic lignans, an RP-8 column might be suitable.[7]
-
Adjust Temperature and Flow Rate: Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 45°C) to see if it improves selectivity.[2] Lowering the flow rate can sometimes enhance resolution, but will increase run time.[8]
Q2: My peaks are tailing. What could be the cause and how can I fix it?
A2: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column contamination, or an inappropriate mobile phase pH.[3][9]
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analytes. Adding a modifier like formic acid can help to suppress silanol interactions on the column, which are a common cause of tailing for basic compounds.[9]
-
Use a Guard Column: A guard column can protect your analytical column from contaminants in the sample that may cause active sites and peak tailing.[3]
-
Flush the Column: If the column is contaminated, flush it with a strong solvent.[3][10]
-
Consider a Different Column: Some columns are specifically designed with end-capping to minimize silanol interactions and reduce peak tailing.
Q3: I'm observing a drifting baseline during my gradient run. What should I do?
A3: Baseline drift in gradient elution is often due to the mobile phase.[11]
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure you are using HPLC-grade solvents to minimize impurities that can cause baseline drift.
-
Pre-mix Mobile Phases: If possible, pre-mixing the mobile phases for the start and end of your gradient can help ensure consistency.
-
Ensure Proper Degassing: Inefficient degassing of the mobile phase can lead to bubble formation and an unstable baseline.[11]
-
Equilibrate the Column: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be necessary.[3]
Experimental Protocols & Data
General Protocol for Gomisin Isomer Separation
This protocol provides a starting point for developing a robust HPLC method for separating Gomisin isomers. Optimization will likely be required for specific sample matrices and isomer profiles.
1. Sample Preparation:
-
Extract dried plant material (e.g., Schisandra chinensis fruits) with a suitable solvent such as methanol or ethanol.[12] Sonication can be used to improve extraction efficiency.[12]
-
Filter the extract through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.[13]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column is a common starting point.[12] (e.g., 150 mm x 4.6 mm, 2.6 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Detection Wavelength: Monitor at approximately 225 nm or 254 nm, where lignans typically absorb.[4][12]
-
Column Temperature: 30°C
-
Injection Volume: 5-10 µL
3. Gradient Elution Program (Example):
This is a starting gradient and should be optimized based on your specific separation needs.
| Time (min) | %A (Water + 0.1% FA) | %B (Acetonitrile + 0.1% FA) |
| 0.0 | 60 | 40 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
Quantitative Data from Literature
The following table summarizes HPLC parameters used in various studies for the separation of lignans, including Gomisins, from Schisandra chinensis.
| Parameter | Method 1 | Method 2 | Method 3 |
| Reference | Zhang et al. (2009)[12] | [4] | [7] |
| Column | Kinetex C18 (150 x 4.6 mm, 2.6 µm) | Shiseido Capcell Pak RP18 MG (250 x 4.6 mm, 5 µm) | RP-18 |
| Mobile Phase A | Water | Water with 0.1% formic acid | Acetonitrile |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% formic acid | Water |
| Gradient | Gradient elution (B from 40% to 95%) | Isocratic (30% B) | Gradient: 5 min at 20% A, to 50% A in 10 min, to 80% A in 13 min, hold for 5 min |
| Flow Rate | Not specified | 0.6 mL/min | Not specified |
| Detection | 225 nm | 254 nm | Not specified |
| Temperature | 30°C | Not specified | Not specified |
Visual Troubleshooting Workflow
The following diagrams illustrate a logical workflow for troubleshooting common HPLC separation issues for Gomisin isomers.
Caption: A flowchart for systematically troubleshooting poor resolution of Gomisin isomers.
Caption: A decision tree for diagnosing and resolving peak tailing issues.
References
- 1. Characterisation and identification of isomeric dibenzocyclooctadiene lignans from Schisandra Chinensis by high-performance liquid chromatography combined with electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mastelf.com [mastelf.com]
- 7. researchgate.net [researchgate.net]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. ijsdr.org [ijsdr.org]
- 11. ijnrd.org [ijnrd.org]
- 12. researchgate.net [researchgate.net]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Minimizing Gomisin F Degradation During Long-Term Storage
For researchers, scientists, and drug development professionals utilizing Gomisin F, ensuring its stability during long-term storage is paramount to the accuracy and reproducibility of experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For long-term storage of solid, lyophilized this compound, a temperature of -20°C is recommended. Under these conditions, the compound is expected to be stable for at least two years. It is crucial to store the vial tightly sealed and protected from moisture and light to prevent degradation.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound should be prepared in a suitable solvent such as DMSO, ethanol, or chloroform. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month. Always ensure the vials are tightly sealed to prevent solvent evaporation and exposure to moisture.
Q3: What are the main factors that can cause this compound to degrade?
The primary factors contributing to the degradation of lignans like this compound are exposure to light, high temperatures, and moisture. Oxidation is also a potential degradation pathway, particularly for the phenolic hydroxyl groups and other susceptible moieties in the molecule.
Q4: How can I tell if my this compound has degraded?
Visual inspection for color changes or the appearance of precipitates in solutions can be an initial indicator of degradation. However, the most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound. A significant decrease in the peak area of this compound or the appearance of new peaks compared to a fresh standard is indicative of degradation.
Q5: Can I still use this compound if some degradation has occurred?
The acceptable level of degradation depends on the specific application. For quantitative experiments or in vivo studies, it is critical to use this compound of high purity. The presence of degradation products could potentially alter the biological activity or introduce confounding variables. It is generally recommended to use a fresh, properly stored batch of this compound if significant degradation (e.g., >5-10%) is suspected or confirmed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of biological activity. | Degradation of this compound due to improper storage. | 1. Verify the storage conditions (temperature, light, and moisture protection) of your this compound stock. 2. Analyze the purity of your this compound stock solution using a stability-indicating HPLC method. 3. Compare the results to a fresh standard or a previously validated batch. 4. If degradation is confirmed, discard the old stock and prepare a fresh solution from solid this compound that has been stored correctly. |
| Visible particles or discoloration in the this compound stock solution. | Precipitation due to solvent evaporation or chemical degradation. | 1. Do not use the solution. 2. Check the seal of the storage vial for any signs of leakage. 3. Consider if the solvent used is appropriate for the storage temperature and concentration of this compound. 4. Prepare a fresh stock solution, ensuring the vial is properly sealed. |
| Difficulty dissolving solid this compound. | The compound may have absorbed moisture, leading to clumping. | 1. Ensure the vial of solid this compound was brought to room temperature before opening to prevent condensation. 2. If clumping is observed, the compound may still be usable if purity is confirmed by HPLC. 3. For future storage, ensure the vial is tightly sealed and stored in a desiccator if possible. |
Quantitative Data on Lignan Stability
| Storage Condition | Lignan | % Remaining after 1 year | % Remaining after 2 years |
| 5°C / 40% RH | Schisandrin A | ~95% | ~85% |
| Gomisin J | ~105% (initial increase) | ~90% | |
| Schisandrol B | ~110% (initial increase) | ~95% | |
| 15°C / 50% RH | Schisandrin A | ~90% | ~75% |
| Gomisin J | ~100% | ~80% | |
| Schisandrol B | ~105% | ~85% | |
| 25°C / 60% RH | Schisandrin A | ~80% | ~60% |
| Gomisin J | ~90% | ~70% | |
| Schisandrol B | ~95% | ~75% |
Data is estimated based on trends reported in a study on the stability of Schisandra chinensis fruits[1]. The initial increase in some lignan content may be due to the conversion of precursor compounds.
Experimental Protocols
Protocol for Stability Testing of this compound (Based on ICH Guidelines)
This protocol outlines a forced degradation study to assess the stability of this compound and to identify potential degradation products.
1. Materials:
-
This compound (solid)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
2. Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
3. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photostability: Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
4. Sample Analysis:
-
For each stress condition, inject a suitable volume of the sample into a validated stability-indicating HPLC system.
-
Use a C18 column and a mobile phase gradient of acetonitrile and water.
-
Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).
-
Quantify the peak area of this compound and any degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining under each stress condition.
-
Characterize the degradation products using techniques like LC-MS/MS if necessary.
Visualizations
References
Dealing with non-specific bands in western blots for Gomisin F targets
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering non-specific bands in Western blots when studying the targets of Gomisin F.
Troubleshooting Guide: Non-Specific Bands
This guide is designed to help you identify and resolve common issues leading to non-specific bands in your Western blot experiments for known targets of this compound and related compounds.
Question 1: I'm seeing multiple bands in addition to my target band for NF-κB p65. What are the likely causes and how can I fix this?
Answer: Non-specific bands when probing for NF-κB p65 can be frustrating. Here are the common culprits and solutions:
-
Primary Antibody Concentration is Too High: An excess of primary antibody can lead to it binding to proteins other than your target.
-
Issues with Blocking: Incomplete or inadequate blocking can expose non-specific binding sites on the membrane.
-
Solution: Ensure your blocking buffer is fresh and completely covers the membrane. Block for at least 1 hour at room temperature or overnight at 4°C with gentle agitation. For phospho-specific antibodies, avoid using milk as a blocking agent as it contains casein, a phosphoprotein, which can increase background. Use Bovine Serum Albumin (BSA) instead.
-
-
Insufficient Washing: Inadequate washing can leave behind unbound primary and secondary antibodies.
-
Solution: Increase the number and duration of your wash steps. For example, wash 4-5 times for 5-10 minutes each with a sufficient volume of wash buffer (e.g., TBST).[1]
-
-
Protein Overload: Loading too much protein in your gel can lead to "ghost" bands and smearing.
Question 2: My Western blot for phosphorylated EGFR (p-EGFR) shows several non-specific bands. How can I improve the specificity?
Answer: Detecting phosphorylated proteins like p-EGFR requires careful optimization to ensure specificity. Here’s how to troubleshoot non-specific bands:
-
Use of Phosphatase Inhibitors: Endogenous phosphatases in your cell lysate can dephosphorylate your target protein, leading to a weak or absent specific band and making non-specific bands more prominent.
-
Solution: Always add fresh phosphatase and protease inhibitors to your lysis buffer immediately before use.[2]
-
-
Antibody Specificity: The antibody may be cross-reacting with other phosphorylated proteins or the unphosphorylated form of EGFR.
-
Solution: Verify the specificity of your antibody by checking the manufacturer's datasheet for validation data. Consider using a phospho-blocking peptide competition assay to confirm that the antibody specifically recognizes the phosphorylated epitope.
-
-
Secondary Antibody Issues: The secondary antibody may be binding non-specifically.
-
Solution: Run a control lane with only the secondary antibody to check for non-specific binding. If bands appear, consider using a pre-adsorbed secondary antibody or changing the dilution of your secondary antibody.[2]
-
-
Membrane Choice and Handling: The type of membrane and how it is handled can affect background and non-specific binding.
-
Solution: PVDF membranes generally have a higher binding capacity than nitrocellulose, which can sometimes lead to higher background. If your target is abundant, consider switching to nitrocellulose.[1] Always handle the membrane with clean forceps and never let it dry out during the blotting process.
-
Question 3: I am detecting non-specific bands when probing for β-catenin. What are some specific troubleshooting steps for this protein?
Answer: β-catenin is a multifunctional protein, and its detection can sometimes be complicated by its presence in different cellular compartments and complexes.
-
Sample Preparation: The method of cell lysis can affect the extraction of β-catenin from different cellular pools (cytoplasmic, nuclear, and membrane-bound).
-
Solution: Use a lysis buffer appropriate for the cellular compartment you are interested in. For total β-catenin, a strong lysis buffer like RIPA buffer is recommended. For nuclear β-catenin, a nuclear extraction protocol is necessary.
-
-
Antibody Cross-Reactivity: Some β-catenin antibodies may cross-react with other catenins, such as γ-catenin (plakoglobin), due to sequence homology.
-
Solution: Check the antibody datasheet for information on cross-reactivity. If necessary, choose an antibody that has been validated to be specific for β-catenin.
-
-
High Protein Abundance: β-catenin is a relatively abundant protein, which can increase the likelihood of non-specific bands if too much protein is loaded.
-
Solution: Reduce the amount of protein loaded per lane. Titrating your sample load can help find the optimal amount for a clean signal.
-
Question 4: My Western blot for phosphorylated ERK (p-ERK) has high background and non-specific bands. How can I clean up my blot?
Answer: High background can obscure your specific p-ERK signal. Here are some ways to reduce it:
-
Optimize Blocking Conditions:
-
Solution: Experiment with different blocking buffers. While 5% non-fat milk is common, 5% BSA in TBST is often preferred for phospho-antibodies.[5] You can also try increasing the blocking time.
-
-
Adjust Antibody Incubation Time and Temperature:
-
Solution: Incubating the primary antibody overnight at 4°C instead of for a shorter time at room temperature can sometimes reduce non-specific binding.[1]
-
-
Washing Buffer Composition:
-
Solution: Increasing the concentration of Tween-20 in your wash buffer (e.g., from 0.05% to 0.1%) can help to reduce background. However, be cautious as too much detergent can also strip off your specific signal.
-
-
ECL Substrate:
-
Solution: If you are using a very sensitive ECL substrate, you may be detecting low levels of non-specific binding. Try using a less sensitive substrate or reducing the exposure time.
-
Frequently Asked Questions (FAQs)
Q1: What are the known protein targets of this compound that I can analyze by Western blot?
A1: While direct protein targets of this compound are still under investigation, studies on related compounds like Gomisin A, M2, and N suggest that they modulate key signaling pathways. Proteins within these pathways that are commonly analyzed by Western blot include:
-
NF-κB Pathway: p65 (total and phosphorylated at Ser536), IκBα.[6][7][8]
-
EGFR Signaling Pathway: EGFR (total and phosphorylated).[6][7][9]
-
Wnt/β-catenin Pathway: β-catenin (total and phosphorylated), GSK3β (total and phosphorylated).[4]
-
MAPK/ERK Pathway: ERK1/2 (total and phosphorylated).[3]
Q2: How can I be sure that the bands I am seeing are specific to my target protein?
A2: To confirm the specificity of your bands, you can:
-
Use Positive and Negative Controls: Include a cell lysate known to express your target protein (positive control) and one that does not (negative control).
-
Knockdown or Knockout Models: Use siRNA or CRISPR to reduce the expression of your target protein. A specific antibody should show a corresponding decrease in signal in these samples.
-
Blocking with a Purified Protein or Peptide: Pre-incubate your primary antibody with a purified form of your target protein or the immunizing peptide. This should block the antibody from binding to the target protein on the membrane, leading to the disappearance of the specific band.
Q3: Can I strip and re-probe my membrane to look for another protein?
A3: Yes, stripping and re-probing can be a useful way to conserve samples and time. However, be aware that the stripping process can remove some of your protein from the membrane, so it is best to probe for the least abundant protein first. Also, ensure that the stripping is complete by incubating the stripped membrane with only the secondary antibody to check for any residual signal before re-probing.
Q4: What is the best loading control to use for my experiments?
A4: The choice of loading control depends on your experimental conditions and the cellular localization of your target protein. Common housekeeping proteins used as loading controls include GAPDH, β-actin, and α-tubulin for whole-cell lysates. For nuclear fractions, a nuclear protein like Lamin B1 or PCNA is more appropriate. It is important to validate that the expression of your chosen loading control does not change under your experimental conditions.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of Gomisin compounds on relevant protein targets. Note: Data for this compound is limited; therefore, data from studies on other Gomisins (A, M2, and N) that target the same pathways are included for reference.
Table 1: Effect of Gomisin A on EGFR and p-Akt Expression in Ovarian Cancer Cells
| Cell Line | Treatment | Relative EGFR Expression (Normalized to Control) | Relative p-Akt Expression (Normalized to Control) |
| SKOV3 | Control | 1.00 ± 0.00 | 1.00 ± 0.00 |
| Gomisin A (GA) | 0.85 ± 0.05 | 0.78 ± 0.04 | |
| Paclitaxel (PTX) | 0.65 ± 0.06 | 0.70 ± 0.05 | |
| GA + PTX | 0.40 ± 0.04# | 0.45 ± 0.03# | |
| A2780 | Control | 1.00 ± 0.00 | 1.00 ± 0.00 |
| Gomisin A (GA) | 0.90 ± 0.04 | 0.85 ± 0.06* | |
| Paclitaxel (PTX) | 0.70 ± 0.05 | 0.75 ± 0.04 | |
| GA + PTX | 0.50 ± 0.03## | 0.55 ± 0.05## | |
| Data are presented as mean ± SD. *P<0.05, **P<0.01 vs. Ctrl; #P<0.05, ##P<0.01 vs. PTX. Data extracted from a study on Gomisin A.[9] |
Table 2: Effect of Gomisin M2 on Wnt/β-catenin Pathway Proteins in Breast Cancer Cells
| Cell Line | Treatment (Gomisin M2) | Relative β-catenin Expression (Fold Change) | Relative p-GSK3β Expression (Fold Change) |
| MDA-MB-231 | 0 µM | 1.00 | 1.00 |
| 10 µM | ~0.8 | ~0.7 | |
| 20 µM | ~0.6 | ~0.5 | |
| 40 µM | ~0.4 | ~0.3 | |
| HCC1806 | 0 µM | 1.00 | 1.00 |
| 10 µM | ~0.9 | ~0.8 | |
| 20 µM | ~0.7 | ~0.6 | |
| 40 µM | ~0.5 | ~0.4 | |
| Values are estimated from Western blot images. Data from a study on Gomisin M2.[4] |
Table 3: Effect of Gomisin N on Phosphorylation of ERK1/2 in Melan-A Cells
| Treatment (Gomisin N) | Relative p-ERK1/2 Expression (Fold Change vs. Control) |
| 0 µM | 1.00 |
| 10 µM | ~1.2 |
| 30 µM | ~1.8* |
| Values are estimated from Western blot images. *Indicates a significant increase. Data from a study on Gomisin N.[3] |
Experimental Protocols
Below are detailed protocols for Western blotting of key proteins in pathways modulated by Gomisins.
Protocol 1: Western Blot for Total and Phospho-NF-κB p65
-
Sample Preparation:
-
Culture and treat cells as required.
-
To prepare whole-cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear extracts, use a nuclear/cytoplasmic fractionation kit according to the manufacturer's instructions.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a 10% polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
-
Blocking:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibody (e.g., rabbit anti-p-p65 (Ser536) or rabbit anti-p65) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. A typical starting dilution is 1:1000.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody diluted in 5% non-fat milk/TBST for 1 hour at room temperature. A typical dilution is 1:2000 to 1:5000.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an ECL substrate and capture the signal using a digital imager or X-ray film.
-
-
Stripping and Re-probing:
-
To detect total p65 or a loading control, strip the membrane using a commercial stripping buffer or a mild stripping buffer, re-block, and re-probe starting from step 5.
-
Protocol 2: Western Blot for Total and Phospho-EGFR
-
Sample Preparation:
-
Serum-starve cells overnight before treatment with this compound and/or EGF to reduce basal EGFR phosphorylation.
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein onto a 4-12% gradient polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubations:
-
Follow steps 4-8 as in Protocol 1, using primary antibodies for p-EGFR (e.g., Tyr1068) and total EGFR. Use 5% BSA/TBST for blocking and antibody dilutions.
-
-
Analysis:
-
Normalize the p-EGFR signal to the total EGFR signal for each sample.
-
Protocol 3: Western Blot for β-catenin
-
Sample Preparation:
-
Prepare whole-cell, cytoplasmic, or nuclear lysates as needed using appropriate lysis buffers with protease and phosphatase inhibitors.
-
Quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load 30-50 µg of protein onto a 10% polyacrylamide gel.
-
Transfer to a PVDF membrane.
-
-
Blocking and Antibody Incubations:
-
Follow steps 4-8 as in Protocol 1. A primary antibody dilution of 1:1000 in 5% non-fat milk/TBST is a good starting point.
-
-
Loading Control:
-
Probe for an appropriate loading control (e.g., GAPDH for whole-cell/cytoplasmic lysates, Lamin B1 for nuclear lysates).
-
Protocol 4: Western Blot for Total and Phospho-ERK1/2
-
Sample Preparation:
-
Serum-starve cells before stimulation to reduce basal p-ERK levels.
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein onto a 12% polyacrylamide gel to achieve good separation of ERK1 (44 kDa) and ERK2 (42 kDa).
-
Transfer to a PVDF membrane.
-
-
Blocking and Antibody Incubations:
-
Follow steps 4-8 as in Protocol 1, using primary antibodies for p-ERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2. Use 5% BSA/TBST for all incubations.
-
-
Analysis:
-
Normalize the p-ERK signal to the total ERK signal.
-
Visualizations
Below are diagrams illustrating key signaling pathways potentially modulated by this compound and a general workflow for troubleshooting non-specific bands in Western blots.
Caption: Signaling pathways potentially modulated by this compound.
Caption: Workflow for troubleshooting non-specific bands.
References
- 1. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gomisin N Inhibits Melanogenesis through Regulating the PI3K/Akt and MAPK/ERK Signaling Pathways in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of NF-κB Transactivation Specificity Using a Yeast-Based Functional Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 7. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Gomisin F-Induced Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity of Gomisin F in normal cells during in vitro experiments. The strategies outlined below are based on the known mechanisms of related Gomisin compounds, which often involve the induction of oxidative stress.
Troubleshooting Guide: Common Issues with this compound in Normal Cell Lines
Researchers may encounter variability in the cytotoxic effects of this compound. This guide provides potential causes and solutions for common issues.
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity in normal cells at expected therapeutic concentrations. | 1. Oxidative Stress: Gomisin compounds can induce reactive oxygen species (ROS), leading to apoptosis.[1][2] 2. Cell Line Sensitivity: Different normal cell lines exhibit varying sensitivities to chemical compounds.[3][4] 3. Incorrect Dosage: Calculation errors or improper dilution of this compound stock. | 1. Co-administration with Antioxidants: Supplement the cell culture media with an antioxidant like N-acetylcysteine (NAC). A starting concentration of 1-5 mM NAC can be tested.[1][5] 2. Determine IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific normal cell line. 3. Verify Concentration: Double-check all calculations and ensure proper storage and handling of the this compound stock solution. |
| Inconsistent results between experiments. | 1. Cell Culture Conditions: Variations in cell density, passage number, or media components. 2. This compound Stability: Degradation of this compound over time or due to improper storage. 3. Assay Variability: Inherent variability in biological assays. | 1. Standardize Protocols: Maintain consistent cell culture practices. Use cells within a specific passage number range. 2. Fresh Preparations: Prepare fresh dilutions of this compound from a properly stored stock for each experiment. 3. Include Controls: Always include positive and negative controls in your experimental setup. |
| Difficulty in establishing a therapeutic window between normal and cancer cells. | 1. Similar Sensitivity: The specific normal and cancer cell lines being used may have similar sensitivities to this compound-induced oxidative stress. 2. Off-target Effects: this compound may have off-target effects that are not related to its anti-cancer mechanism. | 1. Test Different Antioxidant Concentrations: Titrate the concentration of the co-administered antioxidant to find a level that protects normal cells without significantly compromising the anti-cancer efficacy of this compound. 2. Explore Alternative Protective Agents: Investigate other cytoprotective agents that act on different pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced toxicity in normal cells?
While direct studies on this compound are limited, related compounds like Gomisin L1 and Gomisin N induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS).[1][2][6][7] It is plausible that this compound induces cytotoxicity in normal cells via a similar mechanism, where excessive ROS production leads to oxidative stress and subsequent cell death.
Q2: How can I reduce this compound-induced toxicity in my normal cell line cultures?
A primary strategy is the co-administration of an antioxidant. N-acetylcysteine (NAC) has been shown to negate the cytotoxic effects of Gomisin L1 by reducing intracellular ROS levels.[1][2] By scavenging ROS, NAC can help protect normal cells from this compound-induced oxidative damage.[8][9]
Q3: Will adding an antioxidant affect the anti-cancer activity of this compound?
This is a critical consideration. The goal is to find a concentration of the antioxidant that provides cytoprotection to normal cells while having a minimal impact on the anti-cancer efficacy of this compound. It is essential to perform experiments with both normal and cancer cell lines to determine the optimal therapeutic window. Some studies suggest that certain antioxidants may even enhance the effects of chemotherapeutic agents in cancer cells under specific conditions.[5]
Q4: What is a recommended starting concentration for N-acetylcysteine (NAC)?
Based on in vitro studies, a starting concentration range of 1 mM to 5 mM NAC is recommended for cytoprotection against oxidative stress.[5][8] However, the optimal concentration will depend on the specific cell line and the concentration of this compound being used. A dose-response experiment is advised to determine the most effective concentration for your experimental setup.
Q5: Are there other antioxidants I can use?
While NAC is a well-documented antioxidant and glutathione precursor, other antioxidants such as Vitamin E (alpha-tocopherol), Vitamin C (ascorbic acid), or Trolox could also be investigated for their potential to mitigate this compound-induced toxicity.[10][11]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in Normal and Cancer Cell Lines
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability and determine the IC50 value of this compound.
Materials:
-
Normal and cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 200 µM.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing the Cytoprotective Effect of N-acetylcysteine (NAC)
This protocol evaluates the ability of NAC to reduce this compound-induced cytotoxicity in normal cells.
Materials:
-
Normal cell line
-
Complete cell culture medium
-
This compound stock solution
-
N-acetylcysteine (NAC) solution
-
MTT reagent
-
96-well plates
Procedure:
-
Seed normal cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with different concentrations of NAC (e.g., 0, 1, 2.5, 5 mM) for 1-2 hours.
-
Add this compound at a concentration close to the IC50 value determined in Protocol 1 to the wells already containing NAC.
-
Include control groups: untreated cells, cells treated with this compound only, and cells treated with NAC only.
-
Incubate for 48 hours.
-
Perform the MTT assay as described in Protocol 1 to assess cell viability.
-
Compare the viability of cells treated with this compound alone to those co-treated with this compound and NAC to determine the cytoprotective effect of NAC.
Visualizations
Signaling Pathway of this compound-Induced Toxicity and NAC Protection
Caption: Hypothesized pathway of this compound-induced toxicity and the protective role of NAC.
Experimental Workflow for Assessing Cytoprotection
Caption: Workflow for evaluating the cytoprotective effect of NAC on this compound toxicity.
References
- 1. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Refining Gomisin F Extraction Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Gomisin F from Schisandra chinensis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a dibenzocyclooctadiene lignan found in the fruits of Schisandra chinensis. Lignans from this plant, including various gomisins, are recognized for a wide range of pharmacological activities, such as hepatoprotective, anti-inflammatory, antioxidant, and neuroprotective effects, making them promising candidates for drug development and nutraceutical applications.
Q2: What are the conventional and advanced methods for extracting this compound?
Conventional methods for extracting lignans like this compound typically involve solvent extraction techniques such as maceration, heat reflux, and Soxhlet extraction, using solvents like ethanol, methanol, or petroleum ether.[1] However, these methods can sometimes lead to the degradation of the target compounds due to prolonged exposure to heat.[1]
Advanced extraction methods that often offer higher efficiency and yield with reduced extraction time and solvent consumption include:
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls and enhance solvent penetration.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[2]
-
Supercritical Fluid Extraction (SFE): Employs supercritical carbon dioxide (SC-CO2), often with a co-solvent like ethanol, to extract compounds with high selectivity and purity.
-
Smashing Tissue Extraction (STE): A rapid mechanical method that disrupts plant tissues to release phytochemicals.
-
Microwave-Assisted Deep Eutectic Solvent Extraction: A green extraction method utilizing a mixture of a hydrogen bond acceptor and donor as the solvent, combined with microwave heating.[3]
Q3: Which extraction method is most effective for maximizing this compound yield?
The optimal extraction method depends on the specific experimental goals, available equipment, and desired purity of the final extract. Studies comparing various techniques for extracting lignans from Schisandra chinensis suggest that advanced methods generally outperform conventional ones. For instance, Smashing Tissue Extraction (STE) has been shown to provide the highest extraction efficiency for a mixture of five lignans in the shortest time compared to heat reflux, Soxhlet, UAE, and MAE.[4] Microwave-assisted deep eutectic solvent extraction has also demonstrated high yields for several lignans.[3] Supercritical Fluid Extraction (SFE) is particularly advantageous for obtaining a high-purity extract.
Q4: What are the most critical parameters influencing the yield of this compound?
Several factors can significantly impact the extraction efficiency of this compound:
-
Solvent Choice and Polarity: The selection of an appropriate solvent system is crucial. Mixtures of ethanol or methanol with water are commonly used for lignan extraction.[5] The polarity of the solvent should be optimized to match that of this compound for maximal solubility and extraction.
-
Temperature: Higher temperatures can increase the solubility and diffusion rate of this compound, but excessive heat may lead to its degradation.[1]
-
Extraction Time: Sufficient extraction time is necessary to ensure the complete transfer of this compound from the plant matrix to the solvent. However, prolonged extraction times, especially at high temperatures, can increase the risk of degradation.
-
Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (i.e., more solvent) generally enhances extraction efficiency by providing a greater concentration gradient for mass transfer.
-
Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, thereby improving extraction efficiency.
Q5: How can I accurately determine the concentration of this compound in my extracts?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the quantitative analysis of this compound and other lignans in Schisandra chinensis extracts.[3][4] Developing a validated HPLC method requires optimization of the mobile phase composition, column type, flow rate, and detection wavelength to achieve good separation and accurate quantification against a certified reference standard of this compound.
Troubleshooting Guide
Problem 1: Low or No Detectable this compound Yield
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the extraction solvent may not be optimal for this compound. Experiment with different solvent systems, such as varying the ratio of ethanol or methanol in water. A 75% aqueous ethanol solution has been shown to be effective for extracting a range of lignans.[4] |
| Insufficient Extraction Time or Temperature | The extraction may be incomplete. For methods like maceration or UAE, try increasing the extraction time. For thermal methods, a moderate increase in temperature might improve yield, but be cautious of potential degradation. |
| Poor Sample Preparation | Large particle size of the plant material can limit solvent penetration. Ensure the Schisandra chinensis fruits are finely ground (e.g., to 120 mesh) to maximize the surface area for extraction.[4] |
| Suboptimal Solid-to-Liquid Ratio | Too little solvent can lead to a saturated solution, preventing further extraction. Try increasing the solvent volume (e.g., a solid-to-liquid ratio of 1:19 g/mL has been used effectively).[4] |
| Degradation of this compound | Prolonged exposure to high temperatures or light can degrade lignans.[1] Consider using non-thermal extraction methods like UAE or SFE, or reduce the extraction time and temperature for thermal methods. Store extracts in dark, airtight containers at low temperatures. |
Problem 2: Inconsistent this compound Yields Across Different Batches
| Potential Cause | Recommended Solution |
| Variability in Raw Material | The concentration of lignans in Schisandra chinensis can vary depending on the geographical source, harvest time, and post-harvest processing.[2] Source raw material from a consistent and reputable supplier. If possible, analyze the lignan content of the raw material before extraction. |
| Inconsistent Extraction Parameters | Minor variations in extraction parameters (time, temperature, solvent concentration) between batches can lead to different yields. Strictly control and document all extraction parameters for each batch to ensure reproducibility. |
| Inaccurate Measurement of Starting Material or Solvents | Ensure precise weighing of the plant material and accurate measurement of solvent volumes for each extraction. |
Problem 3: Suspected Degradation of this compound During Extraction or Storage
| Potential Cause | Recommended Solution |
| Thermal Degradation | Conventional heating methods like reflux and Soxhlet can cause isomerization or oxidation of lignans.[1] Opt for advanced, non-thermal or rapid heating methods like UAE, SFE, or MAE. If using thermal methods, minimize the extraction time and use the lowest effective temperature. |
| Oxidative Degradation | Exposure to air and light can promote oxidation. Perform extractions under an inert atmosphere (e.g., nitrogen) if possible. Store both the raw material and the extracts in dark, airtight containers. The addition of antioxidants to the extraction solvent could be considered, though this may complicate purification. |
| Improper Storage of Extracts | Storing extracts at room temperature or in direct light can lead to degradation over time. Store extracts in a freezer (-20°C or lower) in amber vials to protect them from light and heat. |
Problem 4: Challenges in the Purification of this compound
| Potential Cause | Recommended Solution |
| Co-extraction of Impurities | Crude extracts contain numerous other compounds that can interfere with the purification of this compound. Employ a preliminary clean-up step, such as solid-phase extraction (SPE) or fractionation with solvents of varying polarity, to remove some of the interfering compounds before final purification. |
| Poor Resolution in Chromatography | The chromatographic conditions may not be suitable for separating this compound from other closely related lignans. Optimize the mobile phase, stationary phase (column), and gradient profile for your HPLC or flash chromatography system. Techniques like high-speed counter-current chromatography (HSCCC) have been successfully used for purifying lignans from Schisandra. |
| Loss of this compound During Purification Steps | This compound can be lost during solvent partitioning, column chromatography, or concentration steps. Minimize the number of purification steps where possible. Ensure complete transfer of the compound between steps and use gentle evaporation techniques (e.g., rotary evaporator at low temperature) to remove solvents. |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) for High Lignan Yield
This protocol is based on methodologies that have been shown to be effective for extracting lignans from Schisandra chinensis.
-
Sample Preparation: Grind dried Schisandra chinensis fruits into a fine powder (e.g., 120-mesh).
-
Extraction Setup:
-
Accurately weigh 2.0 g of the powdered sample and place it into a 150 mL flask.
-
Add 40 mL of 81% aqueous ethanol.[6]
-
-
Ultrasonication:
-
Extraction Repetition:
-
After the initial sonication, filter the extract.
-
Repeat the extraction process on the residue two more times with fresh solvent.[6]
-
-
Final Processing:
-
Combine the filtrates from the three extraction cycles.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude lignan extract.
-
Protocol 2: Microwave-Assisted Deep Eutectic Solvent (DES) Extraction
This protocol provides a green and efficient alternative for lignan extraction.[3]
-
DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and glycolic acid at a molar ratio of 4:1.
-
Extraction Setup:
-
Weigh 1.0 g of powdered Schisandra chinensis and place it in an extraction vessel.
-
Add 20 mL of the DES containing 30% (v/v) water (solid-to-liquid ratio of 1:20 g/mL).[3]
-
-
Microwave Extraction:
-
Place the vessel in a microwave extractor.
-
Extract for 20 minutes at a temperature of 70°C.[3]
-
-
Sample Recovery:
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Filter the supernatant through a 0.45 µm filter before analysis or further purification.
-
Protocol 3: Supercritical Fluid Extraction (SFE) for High-Purity Lignan Extract
SFE is a highly selective method that yields a clean extract.
-
Sample Preparation: Place finely ground Schisandra chinensis fruits into the SFE extraction vessel.
-
SFE Parameters:
-
Set the extraction pressure to 30 MPa and the temperature to 45°C.
-
Use supercritical CO2 as the primary solvent at a flow rate of 60 kg/h .
-
-
Extraction: Perform the extraction for 3 hours.
-
Collection: Collect the extract, which will be in the form of a yellow oil, from the separator. The resulting extract is of high purity and may require minimal downstream processing.
Protocol 4: Purification of this compound from Crude Extract
This is a general protocol for the purification of lignans from a crude extract using column chromatography.
-
Initial Cleanup (Optional but Recommended):
-
Dissolve the crude extract in an appropriate solvent and adsorb it onto a macroporous resin (e.g., D101).
-
Wash the resin with water to remove polar impurities.
-
Elute the lignans with a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 95% ethanol). Collect the fractions and analyze them for this compound content.
-
-
Silica Gel Column Chromatography:
-
Pack a silica gel column with an appropriate non-polar solvent system (e.g., n-hexane-ethyl acetate).
-
Dissolve the enriched lignan fraction in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
-
Final Purification (if necessary):
-
Pool the fractions containing pure or nearly pure this compound.
-
If further purification is needed, consider preparative HPLC or recrystallization to obtain highly pure this compound.
-
Data Presentation
Table 1: Comparison of Lignan Yields using Different Extraction Methods
| Extraction Method | Total Lignan Yield (mg/g) of five lignans* | Reference |
| Smashing Tissue Extraction (STE) | 13.89 ± 0.014 | [4] |
| Heat Reflux Extraction | 11.23 ± 0.021 | [4] |
| Soxhlet Extraction | 9.87 ± 0.018 | [4] |
| Ultrasonic-Assisted Extraction (UAE) | 12.56 ± 0.025 | [4] |
| Microwave-Assisted Extraction (MAE) | 11.98 ± 0.019 | [4] |
| Microwave-Assisted DES Extraction** | 33.746 (sum of five lignans) | [3] |
*Total content of Schisandrol A, Schisantherin A, Deoxyschisandrin, Schisandrin B, and Schisandrin C. **Total content of Schizandrol A, Schizandrol B, Schisantherin A, Schisandrin A, and Schizandrin B.
Table 2: Influence of Extraction Parameters on Lignan Yield (Qualitative Summary)
| Parameter | Effect on Yield | Considerations |
| Solvent Concentration | A mixture of alcohol and water (e.g., 75-81% ethanol) is generally more effective than pure alcohol or water. | The optimal ratio depends on the specific lignan's polarity. |
| Temperature | Increased temperature generally improves extraction efficiency up to a certain point. | High temperatures can cause degradation of thermolabile lignans. |
| Extraction Time | Longer extraction times can increase yield, but with diminishing returns. | Prolonged times increase the risk of degradation, especially with heating. |
| Solid-to-Liquid Ratio | A higher ratio (more solvent) typically improves yield. | A very high ratio may be inefficient in terms of solvent usage and subsequent removal. |
| Particle Size | Smaller particle size significantly increases extraction efficiency. | Very fine powders can be difficult to filter. |
Mandatory Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Potential signaling pathways modulated by this compound.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]
- 3. jfda-online.com [jfda-online.com]
- 4. mdpi.com [mdpi.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Validating Antibody Specificity for Signaling Pathway Analysis in Gomisin Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when validating antibody specificity for the analysis of signaling pathways affected by Schisandra chinensis lignans, such as Gomisin compounds.
Frequently Asked Questions (FAQs)
Q1: I am not getting a clear signal for my target protein in Western blotting after treating cells with a Gomisin compound. What are the possible causes and solutions?
A1: A weak or absent signal in a Western blot can be due to several factors, from sample preparation to antibody performance. Here are some common causes and troubleshooting steps:
-
Low Target Protein Expression: The Gomisin compound may be downregulating your protein of interest. Ensure you are loading a sufficient amount of total protein and consider using a positive control lysate from a system known to express the target protein at high levels.[1][2]
-
Suboptimal Antibody Concentration: The primary antibody concentration may be too low. It is crucial to titrate the antibody to determine the optimal dilution that provides a strong signal with minimal background.[3]
-
Inefficient Protein Transfer: Verify that your protein has successfully transferred from the gel to the membrane. You can use a Ponceau S stain on the membrane after transfer to visualize total protein.
-
Incorrect Secondary Antibody: Ensure your secondary antibody is specific for the host species of your primary antibody (e.g., anti-rabbit secondary for a primary antibody raised in rabbit).
-
Blocking Buffer Issues: Some blocking agents, like non-fat dry milk, can occasionally mask certain antigens. Try switching to a different blocking agent, such as bovine serum albumin (BSA).[4]
Q2: I am seeing multiple bands in my Western blot when probing for a protein in a Gomisin-affected pathway. How can I determine which band is my target and reduce non-specific binding?
A2: The presence of multiple bands can be due to protein degradation, post-translational modifications, splice variants, or non-specific antibody binding.[5] Here’s how to troubleshoot this issue:
-
Use Positive and Negative Controls: Use cell lysates from cells known to express (positive control) and not express (negative control) the target protein. This can be achieved with knockout/knockdown (siRNA) cell lines.[6][7] The band that is present in the positive control and absent or reduced in the negative control is likely your target.
-
Antibody Specificity Validation:
-
Peptide Blocking: Pre-incubate your primary antibody with the immunizing peptide. If the antibody is specific, the band corresponding to your target protein should disappear.[8][9][10]
-
Orthogonal Validation: Use a different antibody that recognizes a different epitope on the same target protein. A consistent signal for the same band with both antibodies increases confidence in its specificity.[9]
-
-
Optimize Experimental Conditions:
-
Increase Washing Stringency: Increase the duration and number of washes, and consider adding a mild detergent like Tween-20 to your wash buffer to reduce non-specific binding.
-
Adjust Antibody Concentration: A high concentration of the primary antibody can lead to non-specific binding. Try reducing the antibody concentration.[3]
-
Optimize Blocking: Increase the blocking time or try a different blocking agent.[3]
-
Q3: My immunoprecipitation (IP) experiment to pull down a target from a Gomisin-treated sample is not working. What are some common pitfalls?
A3: Immunoprecipitation failures can be frustrating. Here are some key areas to troubleshoot:
-
Antibody Incompatibility with IP: Not all antibodies that work for Western blotting are suitable for IP, as they need to recognize the native protein conformation. Check the antibody datasheet to ensure it is validated for IP. Polyclonal antibodies often perform better in IP than monoclonal antibodies as they can recognize multiple epitopes.[1]
-
Insufficient Protein in Lysate: Ensure your target protein is expressed at a high enough level in your cell lysate. You can verify this by running an input control on a Western blot.[2]
-
Epitope Masking: The antibody's binding site on the target protein might be hidden within the protein's native structure or blocked by an interacting protein. Trying an antibody that targets a different region of the protein can help.[2]
-
Incorrect Bead Choice: Ensure the Protein A or Protein G beads you are using have a high affinity for the isotype of your primary antibody.[2]
-
Lysis Buffer Composition: The detergents and salt concentrations in your lysis buffer can affect antibody-antigen binding. You may need to optimize your buffer to maintain the protein-protein interactions you are studying.
Troubleshooting Guides
Table 1: Western Blot Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No Signal | Low target protein expression | Increase the amount of protein loaded; use a positive control lysate.[2] |
| Insufficient primary antibody | Titrate the antibody to find the optimal concentration.[3] | |
| Incompatible secondary antibody | Ensure the secondary antibody is specific to the primary antibody's host species. | |
| High Background | Primary antibody concentration too high | Decrease the primary antibody concentration.[1] |
| Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[3] | |
| Inadequate washing | Increase the number and duration of wash steps. Add a detergent like Tween-20 to the wash buffer. | |
| Multiple Bands | Non-specific antibody binding | Use positive and negative controls (e.g., knockout cell lines).[6][7] Perform a peptide blocking experiment.[8][9][10] |
| Protein degradation | Add protease inhibitors to your lysis buffer. | |
| Splice variants or PTMs | Consult literature for known isoforms or modifications of your target protein. |
Table 2: Immunoprecipitation Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No Pulldown | Antibody not suitable for IP | Use an antibody validated for IP. Consider using a polyclonal antibody.[1] |
| Low antigen expression | Increase the amount of lysate used. Confirm protein presence in an input control.[2] | |
| Epitope masking | Try an antibody that recognizes a different epitope.[2] | |
| High Background | Non-specific binding to beads | Pre-clear the lysate by incubating it with beads before adding the antibody.[1] |
| Antibody concentration too high | Reduce the amount of antibody used.[1] | |
| Insufficient washing | Increase the number of wash steps and use a more stringent wash buffer. |
Experimental Protocols
Detailed Protocol: Western Blotting for Antibody Validation
-
Sample Preparation:
-
Culture cells and treat with the desired Gomisin compound and controls.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli buffer.
-
Separate proteins on a polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating a common signaling pathway affected by Gomisin compounds and a general workflow for antibody validation.
References
- 1. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory Effectiveness of Gomisin A, a Dibenzocyclooctadiene Lignan Isolated from Schizandra chinensis, on the Amplitude and Gating of Voltage-Gated Na+ Current - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Virus-like particles containing a prefusion-stabilized F protein induce a balanced immune response and confer protection against respiratory syncytial virus infection in mice [frontiersin.org]
- 9. Inhibition by gomisin C (a lignan from Schizandra chinensis) of the respiratory burst of rat neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Efficacy of Gomisin F Analogue, Gomisin N, Versus Doxorubicin in Liver Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of Gomisin N, a lignan analogous to Gomisin F, and the widely used chemotherapeutic agent, doxorubicin, against liver cancer cells. Due to the limited availability of specific in vitro data for this compound in liver cancer cell lines, this guide utilizes data for Gomisin N, a structurally similar compound isolated from Schisandra chinensis, as a representative lignan for comparison.
Data Presentation: Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Gomisin N and doxorubicin in various human liver cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | IC50 | Assay | Reference |
| Gomisin N | Hepatic Carcinoma Cells | High apoptotic levels at 320 µM | Cell Morphology & Flow Cytometry | [1] |
| Doxorubicin | HepG2 | 12.18 ± 1.89 µM (24h) | MTT Assay | [2] |
| Huh7 | > 20 µM (24h) | MTT Assay | [2] | |
| SNU449 | Most tolerant to doxorubicin | Cell Viability Assay | [3] |
Note: Direct comparative studies of this compound/N and doxorubicin under identical experimental conditions were not identified. The data presented is compiled from separate studies.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate liver cancer cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of Gomisin N or doxorubicin for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
The Annexin V-FITC apoptosis detection assay is used to quantitatively determine the percentage of cells undergoing apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.
Protocol:
-
Cell Treatment: Treat liver cancer cells with the desired concentrations of Gomisin N or doxorubicin.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for comparing the in vitro efficacy of this compound/N and doxorubicin.
Signaling Pathways
Caption: Known signaling pathways affected by Gomisin N and doxorubicin in liver cancer cells.
References
- 1. Gomisin N isolated from Schisandra chinensis significantly induces anti-proliferative and pro-apoptotic effects in hepatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gomisin N enhances TNF-α-induced apoptosis via inhibition of the NF-κB and EGFR survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
Validating the anti-proliferative effects of Gomisin F across multiple cancer cell lines
A Note on Gomisin F: While an initial objective was to validate the anti-proliferative effects of this compound, a comprehensive literature search did not yield specific quantitative data, such as IC50 values, for this particular lignan across multiple cancer cell lines. The available research predominantly focuses on other members of the Gomisin family. Therefore, this guide provides a comparative analysis of the well-documented anti-proliferative effects of Gomisin A, J, L1, M2, and N, offering valuable insights for researchers, scientists, and drug development professionals exploring the therapeutic potential of Schisandra chinensis lignans.
This guide objectively compares the performance of these Gomisins against various cancer cell lines, presenting supporting experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.
Comparative Anti-Proliferative Activity of Gomisins
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Gomisins across a range of cancer cell lines, providing a quantitative comparison of their anti-proliferative potency.
| Gomisin | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Gomisin A | CT26 | Colorectal Cancer | 20 - 100 (approx.) |
| MC38 | Colorectal Cancer | 20 - 100 (approx.) | |
| HT29 | Colorectal Cancer | 20 - 100 (approx.) | |
| SW620 | Colorectal Cancer | 20 - 100 (approx.) | |
| Gomisin J | MCF7 | Breast Cancer | <10 µg/ml |
| MDA-MB-231 | Breast Cancer | <10 µg/ml | |
| Gomisin L1 | A2780 | Ovarian Cancer | 21.92 ± 0.73 |
| SKOV3 | Ovarian Cancer | 55.05 ± 4.55 | |
| HL-60 | Leukemia | 82.02 | |
| HeLa | Cervical Cancer | 166.19 | |
| MCF7 | Breast Cancer | >200 | |
| Gomisin M2 | MDA-MB-231 | Breast Cancer | 60 |
| HCC1806 | Breast Cancer | 57 | |
| Gomisin N | Hepatic Carcinoma | Liver Cancer | Induces apoptosis at high concentrations |
Key Experimental Protocols
This section details the methodologies for the key experiments cited in the studies on the anti-proliferative effects of Gomisins.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Gomisin compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. WST-1 (Water Soluble Tetrazolium-1) Assay:
-
Principle: Similar to the MTT assay, the WST-1 assay is a colorimetric method that measures cell proliferation and viability. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells.
-
Protocol:
-
Plate and treat cells with the Gomisin compound as described for the MTT assay.
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at the appropriate wavelength (typically 450 nm) using a microplate reader. No solubilization step is required.
-
Calculate cell viability and IC50 values.
-
Apoptosis Assays
1. Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with the Gomisin compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
2. Western Blot Analysis for Apoptosis-Related Proteins:
-
Principle: This technique detects and quantifies the expression levels of key proteins involved in the apoptotic cascade, such as caspases (e.g., caspase-3, -8, -9), PARP, and members of the Bcl-2 family (e.g., Bax, Bcl-2).
-
Protocol:
-
Lyse the treated and untreated cells to extract total proteins.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Visualizing the Mechanisms of Action
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the anti-proliferative effects of Gomisins.
Cross-validation of Gomisin F's mechanism of action in different experimental models
A comprehensive review of the mechanisms of action for Gomisin A, J, and N across various experimental models, offering insights for researchers and drug development professionals.
While the specific mechanisms of Gomisin F remain to be fully elucidated in the scientific literature, a wealth of research exists for its closely related analogues: Gomisin A, Gomisin J, and Gomisin N. These dibenzocyclooctadiene lignans, isolated from the fruit of Schisandra chinensis, have garnered significant attention for their diverse pharmacological activities. This guide provides a cross-validation of their mechanisms of action in anti-cancer, anti-inflammatory, and neuroprotective experimental models, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Anti-Cancer Activity: A Multi-Faceted Approach to Inhibit Malignancy
Gomisin A, J, and N have demonstrated potent anti-cancer effects across a range of cancer cell lines. Their mechanisms primarily involve the induction of apoptosis (programmed cell death), necroptosis, and cell cycle arrest, as well as the modulation of key signaling pathways that govern cancer cell proliferation and survival.
A notable study on Gomisin J highlighted its strong cytotoxic effects on MCF7 and MDA-MB-231 breast cancer cells, with a more pronounced effect on the cancer cells compared to the normal MCF10A cell line.[1][2][3] Gomisin J was found to induce both apoptosis and necroptosis, a form of programmed necrosis, which is particularly significant in apoptosis-resistant cancers.[1][2] In a similar vein, Gomisin N has been shown to induce anti-proliferative and pro-apoptotic effects in hepatic carcinoma cells. Gomisin M2, another analogue, has been reported to inhibit breast cancer stem cell proliferation and induce apoptosis through the cleavage of PARP and Caspase-3.[4] Furthermore, Gomisin L1 was found to induce apoptosis in human ovarian cancer cells by regulating NADPH oxidase and increasing intracellular reactive oxygen species (ROS) levels.[5][6]
Comparative Data on Anti-Cancer Activity
| Compound | Cell Line | Assay | Result (IC50) | Reference |
| Gomisin J | MCF7 (Breast Cancer) | Cytotoxicity | <10 µg/ml (suppressed proliferation), >30 µg/ml (decreased viability) | [1][3] |
| Gomisin J | MDA-MB-231 (Breast Cancer) | Cytotoxicity | <10 µg/ml (suppressed proliferation), >30 µg/ml (decreased viability) | [1][7][3] |
| Gomisin M2 | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 60 µM | [4] |
| Gomisin M2 | HCC1806 (Breast Cancer) | Cytotoxicity | 57 µM | [4] |
| Gomisin N | Hepatic Carcinoma | Apoptosis Induction | Effective at 320 µM | |
| Gomisin L1 | A2780 (Ovarian Cancer) | Cytotoxicity | Approx. 20 µM | [5][6] |
| Gomisin L1 | SKOV3 (Ovarian Cancer) | Cytotoxicity | Approx. 60 µM | [5][6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF7, MDA-MB-231) are seeded in 96-well plates at a density of 0.8 × 10³ to 2 × 10⁴ cells per well and incubated for 24 hours.[7][5]
-
Treatment: Cells are treated with varying concentrations of the Gomisin compound (e.g., Gomisin J: 1, 5, 10, 30 µg/ml; Gomisin L1: 3.12, 6.25, 12.5, 25, 50, 100 µM) or DMSO as a control for 24, 48, or 72 hours.[7][5]
-
MTT Addition: 25 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated at 37°C for an additional 4 hours.[5]
-
Data Acquisition: The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[8] The inhibition rate is calculated relative to the control.
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with the Gomisin compound at various concentrations for a specified time (e.g., 48 hours).[4]
-
Staining: Cells are harvested and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive).
Signaling Pathways in Anti-Cancer Activity
Caption: Signaling pathways modulated by Gomisin lignans leading to anti-cancer effects.
Anti-Inflammatory Action: Quelling the Inflammatory Cascade
Several Gomisin analogues, particularly Gomisin J and N, have been shown to possess significant anti-inflammatory properties. Their mechanism of action primarily involves the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways in immune cells.
Studies have demonstrated that Gomisin J and N can reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[9][10][11] This inhibitory effect is attributed to the blockage of p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinases 1 and 2 (ERK 1/2), and c-Jun N-terminal kinase (JNK) phosphorylation.[9][10] Gomisin N has also been found to decrease the production of inflammatory cytokines such as IL-6 and IL-8 in TNF-α-stimulated human periodontal ligament cells by suppressing the ERK and JNK pathways.[12] Furthermore, Gomisin M2 has shown efficacy in alleviating psoriasis-like skin inflammation by inhibiting STAT1 and NF-κB signaling pathways.[13][14]
Comparative Data on Anti-Inflammatory Activity
| Compound | Model | Target | Effect | Reference |
| Gomisin J | LPS-stimulated RAW 264.7 cells | NO production | Inhibition | [9][10][11] |
| Gomisin J | LPS-stimulated RAW 264.7 cells | p38 MAPK phosphorylation | Inhibition | [9] |
| Gomisin N | LPS-stimulated RAW 264.7 cells | NO production | Inhibition | [9][10][11] |
| Gomisin N | LPS-stimulated RAW 264.7 cells | JNK phosphorylation | Inhibition | [9] |
| Gomisin N | TNF-α-stimulated HPDLCs | IL-6, IL-8 production | Inhibition | [12] |
| Gomisin M2 | Imiquimod-induced psoriasis mouse model | Skin thickness, TEWL | Reduction | [13] |
| Gomisin M2 | TNF-α/IFN-γ-stimulated keratinocytes | STAT1 and NF-κB activation | Inhibition | [15] |
Experimental Protocols
Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of Gomisin J or N for a specific duration before being stimulated with lipopolysaccharide (LPS).
-
Griess Reaction: The concentration of nitrite in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the amount of nitrite is determined from a standard curve.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Cells are treated as described above, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against total and phosphorylated forms of p38, ERK, and JNK, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways in Anti-Inflammatory Activity
Caption: Inhibition of inflammatory signaling pathways by Gomisin lignans.
Neuroprotective Effects: Shielding the Nervous System
Gomisin lignans have emerged as promising neuroprotective agents, with studies demonstrating their efficacy in models of neurodegenerative diseases and ischemic injury. Their mechanisms of action are often linked to their antioxidant and anti-inflammatory properties.
Gomisin N has been shown to rescue cognitive impairment in Alzheimer's disease models by targeting GSK3β and activating the Nrf2 signaling pathway, a key regulator of the antioxidant response.[16] In animal models of Alzheimer's, Gomisin N treatment led to a reduction in Aβ plaque area and an increase in the number and function of neurons.[16] Gomisin J has demonstrated neuroprotective effects in a rat model of cerebral ischemia/reperfusion injury by exerting anti-apoptotic, anti-inflammatory, and antioxidant effects.[17] It was found to enhance Nrf2 nuclear translocation and the expression of the antioxidant enzyme HO-1.[17] Another study showed that Gomisin J had a protective effect against tert-butyl hydroperoxide (t-BHP)-induced cytotoxicity in hippocampal HT22 cells with an EC50 value of 43.3 ± 2.3 μM.[18]
Comparative Data on Neuroprotective Activity
| Compound | Model | Key Mechanism | Outcome | Reference |
| Gomisin N | Alzheimer's disease (in vivo & in vitro) | GSK3β inhibition, Nrf2 activation | Improved learning and memory, reduced Aβ plaques | [16] |
| Gomisin J | Cerebral ischemia/reperfusion (rat model) | Anti-apoptotic, anti-inflammatory, antioxidant (Nrf2/HO-1 pathway) | Reduced neurological scores and cerebral infarction | [17] |
| Gomisin J | t-BHP-induced cytotoxicity in HT22 cells | Antioxidant | Neuroprotection (EC50 = 43.3 ± 2.3 μM) | [18] |
Experimental Protocols
In Vivo Model of Alzheimer's Disease
-
Animal Model: Transgenic mouse or rat models of Alzheimer's disease are used.
-
Treatment: Animals are administered Gomisin N orally for a specified period (e.g., 8 weeks).[16]
-
Behavioral Tests: Cognitive functions are assessed using tests such as the Morris water maze to evaluate learning and memory.
-
Histological Analysis: Brain tissues (hippocampus and cortex) are collected for immunohistochemical analysis of Aβ plaque deposition and neuronal count.[16]
In Vitro Model of Oxidative Stress
-
Cell Culture: Hippocampal HT22 cells are cultured.
-
Treatment: Cells are pre-treated with Gomisin J before being exposed to an oxidative stressor like tert-butyl hydroperoxide (t-BHP).[18]
-
Cell Viability Assay: Cell viability is assessed using the MTT assay to determine the protective effect of Gomisin J.
-
EC50 Determination: The concentration of Gomisin J that provides 50% of the maximum protective effect (EC50) is calculated.[18]
Signaling Pathways in Neuroprotection
Caption: Neuroprotective signaling pathways activated by Gomisin lignans.
Concluding Remarks
The cross-validation of the mechanisms of action for Gomisin A, J, and N across different experimental models reveals a consistent pattern of multi-target engagement. These compounds modulate fundamental cellular processes, including cell death pathways, inflammatory signaling, and antioxidant responses. While the specific profile of each Gomisin analogue may differ slightly, their overlapping mechanisms provide a strong rationale for their continued investigation as potential therapeutic agents for a range of human diseases. Further research is warranted to fully elucidate their structure-activity relationships and to translate these promising preclinical findings into clinical applications. The exploration of other Gomisin analogues, including the less-studied this compound, may also unveil novel therapeutic opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer activity of gomisin J from Schisandra chinensis fruit -Oncology Letters | Korea Science [koreascience.kr]
- 3. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gomisin N Decreases Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gomisin M2 alleviates psoriasis‑like skin inflammation by inhibiting inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gomisin J attenuates cerebral ischemia/reperfusion injury by inducing anti-apoptotic, anti-inflammatory, and antioxidant effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Gomisin F vs. Schisandrin B: A Comparative Guide to Hepatoprotective Effects
For Researchers, Scientists, and Drug Development Professionals
The fruit of Schisandra chinensis, a plant with a long history in traditional medicine, is a rich source of bioactive dibenzocyclooctadiene lignans. Among these, Gomisin F and Schisandrin B have garnered attention for their potential therapeutic properties, particularly their ability to protect the liver from various insults. This guide provides a comprehensive comparison of the hepatoprotective effects of this compound and Schisandrin B, drawing upon available experimental data to inform researchers and professionals in the field of drug development.
While extensive research has been conducted on Schisandrin B and other lignans such as Gomisin A and N, it is important to note that direct comparative studies between this compound and Schisandrin B are limited in the current scientific literature. This guide, therefore, synthesizes data from individual studies on these compounds and related Gomisins to offer a comparative perspective on their mechanisms of action and efficacy.
At a Glance: Key Hepatoprotective Mechanisms
Both this compound and Schisandrin B, along with other related lignans, exert their liver-protective effects through a multi-pronged approach that includes antioxidant, anti-inflammatory, and anti-apoptotic activities. These actions collectively mitigate liver damage induced by toxins, alcohol, and other pathological conditions.
Quantitative Comparison of Hepatoprotective Efficacy
The following tables summarize quantitative data from various preclinical studies, providing a comparative overview of the effects of Gomisin analogues and Schisandrin B on key markers of liver function and health.
Table 1: Effects on Liver Injury Markers
| Compound | Model of Liver Injury | Dosage | Change in Alanine Aminotransferase (ALT) | Change in Aspartate Aminotransferase (AST) | Citation(s) |
| Gomisin A | Carbon Tetrachloride (CCl4)-induced | 10, 30 mg/kg/day (oral) | Significantly reduced | Significantly reduced | [1] |
| Gomisin A | Acetaminophen-induced | 50 mg/kg (pretreatment) | Inhibited elevation | Inhibited elevation | [2] |
| Gomisin N | Carbon Tetrachloride (CCl4)-induced | 0.1, 1, 10, 100 µM | Inhibited increase | Inhibited increase | [3] |
| Schisandrin B | Carbon Tetrachloride (CCl4)-induced | 25, 50 mg/kg | Significantly reduced | Significantly reduced | [4] |
| Schisandrin B | High-Fat Diet-induced MAFLD | Not specified | Significantly decreased | Significantly decreased | [5][6] |
| Schisandrin B | Pirarubicin-induced | Not specified | Not specified | Not specified | [7] |
Table 2: Effects on Oxidative Stress Markers
| Compound | Model of Liver Injury | Dosage | Effect on Superoxide Dismutase (SOD) | Effect on Malondialdehyde (MDA) | Effect on Glutathione (GSH) | Citation(s) |
| Gomisin A | Carbon Tetrachloride (CCl4)-induced | Not specified | Increased activity | Decreased lipid peroxidation | --- | [8] |
| Schisandrin B | Pirarubicin-induced | Not specified | Increased | Decreased | Increased | [7] |
| Schisandrin B | High-Fat Diet-induced MAFLD | Not specified | Increased activity | Decreased level | Increased activity of GSH-Px | [5][6] |
| Schisandrin B | Carbon Tetrachloride (CCl4)-induced | Not specified | --- | Decreased | Enhanced mitochondrial glutathione redox status | [7] |
Table 3: Effects on Inflammatory Markers
| Compound | Model of Inflammation/Liver Injury | Dosage | Effect on Tumor Necrosis Factor-alpha (TNF-α) | Effect on Interleukin-6 (IL-6) | Effect on NF-κB | Citation(s) | |---|---|---|---|---|---| | Gomisin J, N & Schisandrin C | LPS-stimulated Macrophages | 2.5, 5, 10, 20 µM | Significantly inhibited production | Reduced production to basal level | Did not prevent IκB degradation |[9][10] | | Gomisin N | TNF-α-induced Apoptosis in HeLa cells | Not specified | --- | --- | Inhibited activation |[11] | | Schisandrin B | High-Fat Diet-induced MAFLD | Not specified | Lowered level | Lowered level | --- |[5][6] |
Signaling Pathways in Hepatoprotection
The protective effects of these lignans are mediated through the modulation of complex intracellular signaling pathways. Below are diagrams illustrating the key pathways involved.
Caption: Signaling pathways modulated by Gomisins in hepatoprotection.
Caption: Key signaling pathways involved in Schisandrin B's hepatoprotective effects.
Experimental Protocols
The following provides a generalized experimental workflow for evaluating the hepatoprotective effects of compounds like this compound and Schisandrin B, based on methodologies cited in the literature.
Caption: General experimental workflow for in vivo hepatoprotection studies.
Detailed Methodologies:
-
Animal Models: Commonly used models include male C57BL/6 mice or Sprague-Dawley rats.[5][6]
-
Induction of Liver Injury:
-
Carbon Tetrachloride (CCl4)-induced injury: A solution of CCl4 in olive oil is typically administered via intraperitoneal injection.
-
Acetaminophen (APAP)-induced injury: A high dose of APAP is administered orally or via intraperitoneal injection.[2]
-
High-Fat Diet (HFD)-induced Metabolic Associated Fatty Liver Disease (MAFLD): Animals are fed a diet with a high percentage of fat for an extended period (e.g., 16 weeks).[5][6]
-
-
Compound Administration: Gomisins or Schisandrin B are typically dissolved in a suitable vehicle (e.g., corn oil, carboxymethyl cellulose) and administered orally by gavage. Dosages and treatment durations vary depending on the specific study design.
-
Biochemical Analysis: Serum levels of ALT and AST are measured using commercially available kits.[5][6]
-
Histopathological Analysis: Liver tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to observe cellular morphology and signs of injury.
-
Oxidative Stress Markers: Liver homogenates are used to measure the activity of SOD and the levels of MDA and GSH using specific assay kits.[5][6]
-
Inflammatory Marker Analysis: The expression of inflammatory cytokines such as TNF-α and IL-6 in liver tissue or serum is quantified using ELISA or RT-PCR.[5][6]
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., NF-κB, PPARγ, Nrf2) are determined in liver tissue lysates to elucidate the underlying mechanisms of action.
Conclusion
The available evidence strongly suggests that both Gomisins and Schisandrin B are potent hepatoprotective agents. Schisandrin B has been extensively studied, with its mechanisms of action well-characterized, including the modulation of PPARγ, AMPK/mTOR, and Nrf2 signaling pathways. While direct comparative data for this compound is scarce, studies on other Gomisins, such as A and N, indicate similar protective effects through the inhibition of oxidative stress and inflammation, primarily via modulation of the NF-κB and MAPK pathways.
For researchers and drug development professionals, Schisandrin B represents a well-validated lead compound for the development of hepatoprotective therapies. Further investigation into the specific properties of this compound, including direct comparative studies with Schisandrin B, is warranted to fully understand its therapeutic potential and to identify the most potent lignans from Schisandra chinensis for clinical applications. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for designing future studies in this promising area of research.
References
- 1. Preventive effect of gomisin A, a lignan component of shizandra fruits, on acetaminophen-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gomisin D alleviates liver fibrosis through targeting PDGFRβ in hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 6. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schisandrin B inhibits cell growth and induces cellular apoptosis and autophagy in mouse hepatocytes and macrophages: implications for its hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficacy of Schisandra chinensis in liver injury: a systematic review and preclinical meta-analysis [frontiersin.org]
- 9. Frontiers | Schisandrin B alleviates metabolic associated fatty liver disease by regulating the PPARγ signaling pathway and gut microbiota in mice [frontiersin.org]
- 10. Schisandrin B mitigates hepatic steatosis and promotes fatty acid oxidation by inducing autophagy through AMPK/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schisandrin B regulates macrophage polarization and alleviates liver fibrosis via activation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
No Direct Evidence of Synergistic Effects Between Gomisin F and Cisplatin in Ovarian Cancer Cells
A comprehensive review of published scientific literature reveals no direct experimental data on the synergistic effects of Gomisin F with cisplatin in ovarian cancer cells. To date, no studies have specifically investigated the combined therapeutic potential of this particular lignan and the widely used chemotherapy drug in an ovarian cancer context.
While the direct inquiry into this compound and cisplatin synergy in ovarian cancer yields no results, research into other compounds from the Schisandra chinensis plant, from which gomisins are derived, has shown promising anticancer activities, including in ovarian cancer models. This guide will summarize the findings on these related compounds to provide a broader context for researchers, scientists, and drug development professionals.
Anticancer Properties of Gomisin-Related Lignans in Ovarian and Other Cancers
Several lignans isolated from Schisandra chinensis, chemically related to this compound, have been evaluated for their effects on cancer cells. These studies, while not directly addressing the user's query, offer insights into the potential mechanisms of action for this class of compounds.
Table 1: Summary of Anticancer Effects of Various Gomisins and Related Lignans
| Compound | Cancer Cell Line(s) | Observed Effects | Key Findings |
| Gomisin A | SKOV3, A2780 (Ovarian) | Enhanced antitumor effect of paclitaxel | Decreased levels of Reactive Oxygen Species (ROS) and inhibited cell cycle progression.[1] |
| Gomisin J | MCF7, MDA-MB-231 (Breast) | Induced necroptosis and apoptosis | Showed stronger cytotoxic effects on cancer cells than on normal cells.[2][3][4] |
| Gomisin L1 | A2780, SKOV3 (Ovarian) | Induced apoptosis | Increased intracellular ROS levels, with the effect attenuated by an antioxidant.[5][6] |
| Gomisin M2 | MDA-MB-231, HCC1806 (Breast) | Inhibited cancer stem cell proliferation and induced apoptosis | Downregulated the Wnt/β-Catenin signaling pathway.[7] |
| Gomisin N | HeLa (Cervical) | Enhanced TRAIL-induced apoptosis | Upregulated death receptors 4 and 5 through ROS generation.[8] |
| Deoxyschizandrin | Ovarian Cancer Cells | Induced G0/G1 phase cell cycle arrest | Inhibited the expression of cyclin E.[9][10] |
It is important to note that the mechanisms of action for these related compounds vary. For instance, Gomisin A was found to suppress oxidative stress when combined with paclitaxel[1], whereas Gomisin L1 and Gomisin N were observed to induce ROS to promote apoptosis[5][6][8]. This highlights the need for specific experimental validation for each compound and combination therapy.
Potential Mechanisms for Synergy with Cisplatin (Hypothetical)
Cisplatin's primary mechanism of action is the formation of DNA adducts, leading to DNA damage and subsequent apoptosis in cancer cells. Synergistic effects with other compounds often arise from complementary mechanisms, such as:
-
Inhibition of DNA Repair: A secondary agent could block the pathways that repair cisplatin-induced DNA damage.
-
Enhanced Apoptosis: A compound might lower the threshold for apoptosis, making the cell more susceptible to the damage caused by cisplatin.
-
Increased Drug Accumulation: Some agents can interfere with cellular pumps that eject chemotherapy drugs, leading to higher intracellular concentrations of cisplatin.
-
Modulation of Signaling Pathways: Targeting survival pathways that are activated in response to cisplatin-induced stress can enhance its efficacy.
Based on the observed effects of other gomisins, a hypothetical synergistic interaction with cisplatin could involve the modulation of apoptosis or cell cycle pathways. However, without direct experimental evidence for this compound, this remains speculative.
Experimental Protocols for Studying Synergy
Should researchers wish to investigate the potential synergistic effects of this compound and cisplatin, a standard set of experiments would be required. Below are generalized protocols for such an investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate ovarian cancer cells (e.g., A2780, SKOV3) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound alone, cisplatin alone, and combinations of the two at various ratios. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The Combination Index (CI) can be calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Treatment: Treat cells with this compound, cisplatin, and their combination for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the general workflow for investigating drug synergy and a hypothetical signaling pathway based on the mechanisms of related gomisins.
Caption: A generalized workflow for assessing the synergistic effects of two compounds on cancer cells.
Caption: A hypothetical pathway illustrating potential synergy through dual induction of apoptotic signals.
References
- 1. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - ProQuest [proquest.com]
- 7. Gomisin M2 from Baizuan suppresses breast cancer stem cell proliferation in a zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deoxyschizandrin, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deoxyschizandrin, Isolated from Schisandra Berries, Induces Cell Cycle Arrest in Ovarian Cancer Cells and Inhibits the Protumoural Activation of Tumour-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Potential of Gomisin F: A Comparative Analysis with Other Natural Compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antioxidant capacity of Gomisin F and other prominent natural antioxidants. Due to a lack of direct comparative studies involving this compound, this guide synthesizes available data on related compounds and well-known antioxidants to offer a qualitative comparison and detailed experimental frameworks.
Executive Summary
This guide presents a qualitative comparison of this compound's potential antioxidant capacity against well-established natural antioxidants like Vitamin C, Resveratrol, Quercetin, and Catechin. It also provides detailed experimental protocols for common antioxidant capacity assays—DPPH, ABTS, and ORAC—to facilitate further research. Additionally, a diagram of the Nrf2 signaling pathway, a likely mechanism of action for gomisins, is included.
Data Presentation: A Qualitative Comparison
Due to the absence of specific IC50 values for this compound from standardized antioxidant assays in the available literature, a direct quantitative comparison is not possible. The following table provides a qualitative assessment based on the known antioxidant activities of the compound classes and related molecules.
| Natural Compound | Compound Class | Typical Antioxidant Capacity (Qualitative) | Primary Mechanism of Action (Postulated for this compound) |
| This compound | Lignan | Moderate to High (Inferred from related gomisins) | Likely involves activation of the Nrf2 signaling pathway, leading to the expression of antioxidant enzymes. |
| Vitamin C | Vitamin | High | Direct radical scavenging by donating electrons. |
| Resveratrol | Stilbenoid | High | Both direct radical scavenging and modulation of antioxidant enzyme expression. |
| Quercetin | Flavonoid | Very High | Potent direct radical scavenger and metal chelator; can also modulate signaling pathways. |
| Catechin | Flavonoid | High | Strong direct radical scavenging activity. |
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for three widely used antioxidant capacity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (this compound and others) and a standard antioxidant (e.g., Vitamin C or Trolox) in methanol to prepare a series of concentrations.
-
Reaction: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control (DPPH solution without sample) and A_s is the absorbance of the sample.
-
IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
Principle: The ABTS radical cation, which has a characteristic blue-green color, is reduced by antioxidants, leading to a decrease in absorbance.
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compounds and a standard antioxidant in a suitable solvent.
-
Reaction: In a 96-well plate, add 20 µL of the sample or standard solution to 180 µL of the ABTS•+ working solution.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
-
IC50 Value: Determine the IC50 value from the concentration-inhibition curve.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Principle: The antioxidant quenches peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), thus preserving the fluorescence of a probe like fluorescein. The decay of fluorescence is monitored over time.
Procedure: [10][11][12][13][14]
-
Reagent Preparation:
-
Fluorescein stock solution (e.g., 10 µM in 75 mM PBS, pH 7.4).
-
AAPH solution (e.g., 240 mM in 75 mM PBS, pH 7.4), prepared fresh daily.
-
Trolox standard solutions (e.g., 6.25–100 µM in 75 mM PBS, pH 7.4).
-
Sample solutions at various concentrations in 75 mM PBS, pH 7.4.
-
-
Assay Setup: In a black 96-well plate, add:
-
150 µL of fluorescein working solution (diluted from stock).
-
25 µL of sample, standard, or blank (PBS).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Reaction Initiation: Add 25 µL of the AAPH solution to all wells to start the reaction.
-
Measurement: Immediately begin recording the fluorescence (excitation at 485 nm, emission at 520 nm) every minute for at least 60 minutes at 37°C.
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Express the ORAC value of the sample as Trolox equivalents (TE) by comparing its net AUC to the standard curve.
-
Mandatory Visualization
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles (potentially including compounds like gomisins), Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[15][16]
References
- 1. Schisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin N rescues cognitive impairment of Alzheimer's disease by targeting GSK3β and activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. mdpi.com [mdpi.com]
- 6. iomcworld.com [iomcworld.com]
- 7. researchgate.net [researchgate.net]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. pubcompare.ai [pubcompare.ai]
- 10. mdpi.com [mdpi.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. scribd.com [scribd.com]
- 14. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 15. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 16. Antioxidant and anti-inflammation effects of dietary phytochemicals: The Nrf2/NF-κB signalling pathway and upstream factors of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the role of the PI3K/Akt pathway in Gomisin F's action in liver cancer cells
A Comparative Analysis of Gomisin F's Potential Role in Modulating PI3K/Akt Signaling in Hepatocellular Carcinoma
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in the development and progression of many cancers, including hepatocellular carcinoma (HCC), making it a prime target for therapeutic intervention.[3][4] Emerging evidence suggests that natural compounds, such as lignans isolated from Schisandra chinensis, may exert their anticancer effects by modulating this crucial pathway. This guide provides a comparative analysis of the potential role of this compound in inhibiting the PI3K/Akt pathway in liver cancer cells, drawing comparisons with the closely related compound Gomisin N and the established multi-kinase inhibitor, Sorafenib.
While direct experimental data on the specific action of this compound on the PI3K/Akt pathway in liver cancer cells is limited in the currently available scientific literature, studies on the related compound Gomisin N offer valuable insights. Research has demonstrated that Gomisin N effectively reduces the viability of liver cancer cells and induces apoptosis by inhibiting the PI3K/Akt pathway.[5][6][7] Specifically, Gomisin N has been shown to decrease the phosphorylation levels of key proteins in this pathway, namely PI3K and Akt.[5][6]
Comparative Efficacy: Gomisin Analogs vs. Sorafenib
To contextualize the potential of this compound, this guide compares the effects of Gomisin N and Sorafenib on key markers of the PI3K/Akt pathway and cellular processes in liver cancer cell lines. Sorafenib, a standard-of-care therapeutic for advanced HCC, is known to inhibit tumor growth by downregulating the PI3K/Akt/mTOR signaling cascade.[1][8]
Data Summary
| Compound | Target Cell Line(s) | Key Findings | Reference |
| Gomisin N | HepG2, HCCLM3 | - Reduces cell viability and induces apoptosis.- Decreases phosphorylation of PI3K (p85 Tyr458) and Akt (Ser473). | [5][6] |
| Sorafenib | SMMC-7721, Huh7 | - Inhibits tumor growth by downregulating PI3K, Akt, and mTOR.- Can induce apoptosis and cell cycle arrest. | [1][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for key experiments used to investigate the role of compounds like this compound in the PI3K/Akt pathway.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate liver cancer cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or comparator compounds (e.g., Sorafenib) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for PI3K/Akt Pathway Proteins
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of protein expression and phosphorylation status.
-
Cell Lysis: Treat liver cancer cells with this compound or other compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total PI3K, phospho-PI3K, total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[10][11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein indicates the level of pathway activation.[10]
Visualizing the Mechanism of Action
To better understand the intricate signaling cascades, the following diagrams illustrate the PI3K/Akt pathway and a typical experimental workflow.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Caption: Workflow for Investigating this compound's Effect on Liver Cancer Cells.
Conclusion
The PI3K/Akt pathway remains a validated and critical target in the development of novel therapies for hepatocellular carcinoma. While direct evidence for this compound is still emerging, the inhibitory effects of the closely related Gomisin N on this pathway are promising. Further investigation into the specific mechanisms of this compound is warranted to fully elucidate its potential as a therapeutic agent for liver cancer. The comparative data and standardized protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery.
References
- 1. Sorafenib inhibits liver cancer growth by decreasing mTOR, AKT, and PI3K expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gomisin N Exerts Anti-liver Cancer Effects and Regulates PI3K-Akt and mTOR-ULK1 Pathways in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Evolving role of Sorafenib in the management of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Scant Evidence Impedes Reproducibility Assessment of Gomisin F's Anticancer Claims
A comprehensive review of published scientific literature reveals a significant lack of specific data on the anticancer properties of Gomisin F, a lignan found in Schisandra chinensis. This scarcity of information makes it currently impossible to conduct a thorough evaluation of the reproducibility of its purported anticancer effects. While research has illuminated the anticancer potential of several other compounds from the same family, known as gomisins, this compound remains largely uncharacterized in this regard.
While one study noted the isolation of a derivative, (-)-tigloyl-deangeloyl-gomisin F, and its evaluation against the LoVo colon cancer cell line, specific quantitative data, such as IC50 values, were not detailed in the available abstracts[1]. The majority of scientific articles that mention this compound do so only in the context of its presence as a constituent of Schisandra chinensis, without providing specific experimental results on its bioactivity against cancer cells[2].
In contrast, a considerable body of research exists for other gomisins, including Gomisin A, G, J, L1, M2, and N. These studies offer a clearer, though still complex, picture of their potential as anticancer agents. To provide a useful comparative framework for researchers, this guide summarizes the available findings on these better-studied gomisins.
Comparative Anticancer Activities of Various Gomisins
The following tables present a summary of the reported cytotoxic activities of different gomisins against various cancer cell lines. It is crucial to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Cytotoxicity of Gomisin A, G, and J in Cancer Cell Lines
| Gomisin | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| Gomisin A | HeLa | Cervical Cancer | Not specified, inhibits proliferation | --INVALID-LINK-- |
| Gomisin G | MDA-MB-231 | Triple-Negative Breast Cancer | Not specified, inhibits proliferation | --INVALID-LINK-- |
| Gomisin J | MCF7 | Breast Cancer | <10 µg/mL (suppresses proliferation), >30 µg/mL (decreases viability) | --INVALID-LINK-- |
| MDA-MB-231 | Breast Cancer | <10 µg/mL (suppresses proliferation), >30 µg/mL (decreases viability) | --INVALID-LINK-- |
Table 2: Cytotoxicity of Gomisin L1, M2, and N in Cancer Cell Lines
| Gomisin | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| Gomisin L1 | A2780 | Ovarian Cancer | 21.92 ± 0.73 µM | --INVALID-LINK-- |
| SKOV3 | Ovarian Cancer | 55.05 ± 4.55 µM | --INVALID-LINK-- | |
| Gomisin M2 | MDA-MB-231 | Triple-Negative Breast Cancer | 60 µM | --INVALID-LINK-- |
| HCC1806 | Triple-Negative Breast Cancer | 57 µM | --INVALID-LINK-- | |
| Gomisin N | HeLa | Cervical Cancer | Enhances TRAIL-induced apoptosis at 100 µM | --INVALID-LINK-- |
Experimental Methodologies for Assessing Gomisin Activity
The following are generalized experimental protocols based on the methodologies reported in the cited studies for various gomisins. These protocols can serve as a reference for designing future reproducibility studies.
Cell Culture:
-
Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays (e.g., MTT Assay):
-
Seed cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well).
-
After 24 hours of incubation, treat the cells with various concentrations of the Gomisin compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.
Apoptosis Assays (e.g., Annexin V-FITC/PI Staining):
-
Treat cells with the Gomisin compound for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis:
-
Treat cells with the Gomisin compound for a specified duration.
-
Harvest and fix the cells in cold ethanol.
-
Treat the cells with RNase A and stain with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis:
-
Lyse treated cells to extract total proteins.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., caspases, cyclins, signaling pathway components).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate some of the reported signaling pathways affected by different gomisins and a general experimental workflow.
Caption: Gomisin M2 inhibits the Wnt/β-catenin signaling pathway.
Caption: Gomisin N enhances TRAIL-induced apoptosis via ROS-mediated upregulation of death receptors.
Caption: A general workflow for in vitro evaluation of the anticancer properties of gomisins.
References
Gomisin F compared to silibinin for hepatoprotection: a mechanistic study
For Immediate Release
Shanghai, China – November 21, 2025 – In the ongoing quest for effective therapies against liver disease, two natural compounds, Gomisin F and silibinin, have emerged as promising hepatoprotective agents. While both demonstrate significant efficacy in shielding the liver from damage, a detailed comparative analysis of their mechanisms and performance is crucial for guiding future research and clinical applications. This guide provides an in-depth, data-driven comparison of this compound and silibinin, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a lignan derived from Schisandra chinensis, and silibinin, the primary active constituent of silymarin from milk thistle (Silybum marianum), both exhibit potent hepatoprotective properties through distinct yet overlapping mechanisms. This comparison delves into their modes of action, supported by experimental data from animal models of liver injury. Key findings indicate that both compounds effectively reduce liver enzyme levels, mitigate oxidative stress, and suppress inflammation. However, nuances in their molecular targets and signaling pathway modulation suggest they may offer different therapeutic advantages in specific contexts of liver pathology.
Comparative Data on Hepatoprotective Efficacy
To provide a clear quantitative comparison, the following tables summarize the effects of this compound (represented by structurally similar and well-studied Gomisins A and N) and silibinin on key markers of liver injury in preclinical models.
Table 1: Effect on Serum Liver Enzymes in Carbon Tetrachloride (CCl₄)-Induced Liver Injury
| Compound | Animal Model | Dosage | Duration | % Reduction in ALT | % Reduction in AST | Reference |
| Gomisin A | Rats | 50 mg/kg | 4 days (pretreatment) | Significant decrease vs. CCl₄ group | Significant decrease vs. CCl₄ group | [1][2] |
| Silibinin | Mice | 100 mg/kg | 6 weeks | Significant decrease vs. CCl₄ group | Significant decrease vs. CCl₄ group | [3] |
ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase
Table 2: Effect on Serum Liver Enzymes in Alcohol-Induced Liver Injury
| Compound | Animal Model | Dosage | Duration | % Reduction in ALT | % Reduction in AST | Reference |
| Gomisin N | Mice | 5 or 20 mg/kg | 10 days | Significant decrease vs. ethanol group | Significant decrease vs. ethanol group | [4][5] |
| Silymarin (Silibinin) | Mice | 200 mg/kg | 3 doses over 24h | Prevents increase vs. ethanol group | Not specified | [6] |
| Silymarin (Silibinin) | Rats | 100, 150, 200 mg/kg | 6 weeks | Significant decrease vs. model group | Significant decrease vs. model group | [7] |
Mechanistic Insights: A Tale of Two Pathways
Both this compound and silibinin exert their protective effects by targeting fundamental pathways involved in liver damage: oxidative stress and inflammation.
This compound has been shown to potently activate the Nrf2 signaling pathway [3]. Nrf2 is a master regulator of the cellular antioxidant response, and its activation by this compound leads to the upregulation of a suite of antioxidant and detoxification enzymes. Furthermore, this compound has been demonstrated to suppress the NF-κB signaling pathway , a key driver of inflammation, thereby reducing the production of pro-inflammatory cytokines.[5] Studies on related gomisins, like Gomisin N, have shown they can also ameliorate hepatic steatosis by regulating lipid metabolism and activating AMPK signaling.[4][5]
Silibinin also modulates the NF-κB pathway , inhibiting its activation and subsequent inflammatory cascade.[8] Its antioxidant properties are well-documented and include direct free radical scavenging, as well as enhancement of endogenous antioxidant defenses such as glutathione, superoxide dismutase (SOD), and catalase.[9] Like this compound, silibinin has been reported to activate the Nrf2 pathway, contributing to its antioxidant effects.[8]
Experimental Protocols
The data presented in this guide are derived from standardized animal models of liver injury. Below are detailed methodologies for two commonly employed experimental protocols.
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model
This model is widely used to induce acute and chronic liver injury.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week with free access to standard chow and water.
-
Induction of Injury: A single intraperitoneal (i.p.) injection of CCl₄ (typically 0.5-2 mL/kg body weight) diluted in a vehicle such as corn oil or olive oil is administered to induce acute liver injury.[10][11] For chronic injury leading to fibrosis, CCl₄ is administered i.p. or by oral gavage 2-3 times per week for several weeks.[10][11]
-
Treatment: this compound or silibinin is administered orally or i.p. at specified doses, either as a pretreatment before CCl₄ administration or as a treatment following the induction of injury.
-
Sample Collection: 24-48 hours after the final CCl₄ dose (for acute models), animals are euthanized. Blood is collected for serum analysis of liver enzymes (ALT, AST), and liver tissue is harvested for histopathological examination and biochemical assays (e.g., oxidative stress markers, inflammatory cytokines).
Alcohol-Induced Liver Injury Model
This model mimics the effects of excessive alcohol consumption.
-
Animal Model: C57BL/6 mice or Wistar rats are frequently used.
-
Diet: Animals are fed a liquid diet (e.g., Lieber-DeCarli diet) containing ethanol (typically 5% v/v) for several weeks to induce chronic liver injury.[12][13] For acute "binge" models, ethanol is administered by oral gavage at a high dose.[14]
-
Treatment: this compound or silibinin is co-administered with the ethanol diet or given prior to the ethanol gavage.
-
Sample Collection: At the end of the study period, animals are euthanized. Blood and liver tissues are collected for the analysis of liver enzymes, lipid accumulation (steatosis), oxidative stress markers, and inflammatory mediators.[5]
Conclusion
Both this compound and silibinin demonstrate significant potential as hepatoprotective agents. Their efficacy is rooted in their ability to counteract oxidative stress and inflammation, two key drivers of liver pathology. While silibinin has a longer history of use and a broader base of research, the potent Nrf2-activating and anti-inflammatory properties of this compound make it a highly compelling candidate for further investigation. This comparative guide underscores the importance of continued research into these natural compounds to unlock their full therapeutic potential in the management of liver diseases. Future head-to-head clinical trials are warranted to definitively establish their comparative efficacy and optimal applications.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Protective effects of gomisin A isolated from Schisandra chinensis against CCl(4)-induced hepatic and renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gomisin N Alleviates Ethanol-Induced Liver Injury through Ameliorating Lipid Metabolism and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gomisin N Alleviates Ethanol-Induced Liver Injury through Ameliorating Lipid Metabolism and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silymarin/Silybin and Chronic Liver Disease: A Marriage of Many Years [mdpi.com]
- 7. Silymarin’s Protective Effects and Possible Mechanisms on Alcoholic Fatty Liver for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labmed.org.tw [labmed.org.tw]
- 9. researchgate.net [researchgate.net]
- 10. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 12. Alcoholic liver injury: experimental models in rats and baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eajm.org [eajm.org]
- 14. Silymarin Protects Against Acute Ethanol-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Gomisin M2 as a Potential Therapeutic Agent for Inflammatory Skin Diseases
An Objective Comparison of Gomisin M2's Performance Against Corticosteroids in Preclinical Models of Atopic Dermatitis and Psoriasis
For Researchers, Scientists, and Drug Development Professionals
Gomisin M2, a lignan isolated from Schisandra chinensis, has emerged as a promising natural compound for the treatment of chronic inflammatory skin diseases. This guide provides an objective comparison of Gomisin M2's performance with the corticosteroid dexamethasone, a standard therapeutic agent, in preclinical models of atopic dermatitis and psoriasis. The information presented is based on independent validation studies and includes detailed experimental data and protocols to support further research and development.
Performance Comparison: Gomisin M2 vs. Dexamethasone
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of Gomisin M2 and dexamethasone in alleviating key markers of atopic dermatitis and psoriasis.
Atopic Dermatitis-Like Skin Lesions in BALB/c Mice
This study utilized a 2,4-dinitrochlorobenzene (DNCB) and Dermatophagoides farinae extract (DFE)-induced atopic dermatitis model in BALB/c mice. Gomisin M2 was administered orally at doses of 1 and 5 mg/kg, while dexamethasone was administered orally at 1 mg/kg.
| Parameter | Control | AD Model | Gomisin M2 (1 mg/kg) | Gomisin M2 (5 mg/kg) | Dexamethasone (1 mg/kg) |
| Ear Thickness (µm) | ~150 | ~450 | ~300 | ~250 | ~200 |
| Epidermal Thickness (µm) | ~10 | ~50 | ~35 | ~25 | ~20 |
| Dermal Thickness (µm) | ~140 | ~400 | ~260 | ~220 | ~180 |
| Serum Total IgE (ng/mL) | <100 | ~1200 | ~800 | ~600 | ~400 |
| Serum DFE-specific IgE (OD) | ~0.1 | ~0.8 | ~0.5 | ~0.4 | ~0.3 |
| Serum IgG2a (ng/mL) | ~50 | ~400 | ~250 | ~200 | ~150 |
| Ear Tissue IL-4 (pg/mL) | ~10 | ~60 | ~40 | ~30 | ~20 |
| Ear Tissue IL-6 (pg/mL) | ~20 | ~120 | ~80 | ~60 | ~40 |
| Ear Tissue TSLP (pg/mL) | ~5 | ~40 | ~25 | ~20 | ~15 |
Data compiled from a study on atopic dermatitis-like skin lesions in BALB/c mice.[1][2][3]
Psoriasis-Like Skin Inflammation in C57BL/6 Mice
This study employed an imiquimod (IMQ)-induced psoriasis model in C57BL/6 mice. Gomisin M2 was administered orally at doses of 1 and 5 mg/kg, and dexamethasone was administered orally at 1 mg/kg.
| Parameter | Control | Psoriasis Model | Gomisin M2 (1 mg/kg) | Gomisin M2 (5 mg/kg) | Dexamethasone (1 mg/kg) |
| Skin Thickness (mm) | ~0.2 | ~0.8 | ~0.6 | ~0.5 | ~0.4 |
| PASI Score | 0 | ~8 | ~6 | ~4 | ~3 |
| Transepidermal Water Loss (TEWL) | ~10 | ~30 | ~20 | ~15 | ~12 |
| Serum IgG2a (µg/mL) | ~0.5 | ~4.0 | ~2.5 | ~1.5 | ~1.0 |
| Serum MPO (ng/mL) | ~2 | ~12 | ~8 | ~6 | ~4 |
| Serum TNF-α (pg/mL) | ~10 | ~60 | ~40 | ~30 | ~20 |
Data compiled from a study on psoriasis-like skin inflammation in mice.[4][5][6]
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
Animal Model: Female C57BL/6 mice (7 weeks old) were used.[4][6]
Induction of Psoriasis:
-
The back skin of the mice was shaved.
-
A daily topical dose of 62.5 mg of imiquimod cream (5%) was applied to the shaved back skin for 7 consecutive days to induce psoriasis-like skin inflammation.[4][6]
Treatment:
-
Gomisin M2 (1 and 5 mg/kg) or dexamethasone (1 mg/kg) was orally administered to the mice daily for the 7 days of imiquimod application.[4][6]
Assessments:
-
Psoriasis Area and Severity Index (PASI): Scored daily based on erythema, scaling, and thickness, each on a scale from 0 to 4.[4]
-
Transepidermal Water Loss (TEWL): Measured on the dorsal skin using a Tewameter.[4][6]
-
Serum Analysis: Blood was collected at the end of the experiment to measure levels of IgG2a, myeloperoxidase (MPO), and TNF-α via ELISA.[4][6]
-
Histological Analysis: Skin tissue was collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to measure epidermal and dermal thickness.[4]
In Vitro Anti-Inflammatory Assay in HaCaT Keratinocytes
Cell Culture: Human keratinocyte (HaCaT) cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[7][8][9][10][11]
Stimulation and Treatment:
-
HaCaT cells were seeded in 24-well plates.
-
Cells were pre-treated with various concentrations of Gomisin M2 (0.1, 1, and 10 µM) or dexamethasone (10 µM) for 1 hour.[7]
-
The cells were then co-treated with TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for 6 hours (for qPCR) or 15 hours (for ELISA) to induce an inflammatory response.[7]
Assessments:
-
Gene Expression Analysis (qPCR): Total RNA was extracted, reverse-transcribed to cDNA, and quantitative PCR was performed to measure the mRNA levels of inflammatory cytokines and chemokines (e.g., IL-1β, IL-6, CXCL8, CCL17, CCL22).[1][7]
-
Protein Secretion Analysis (ELISA): The levels of secreted IL-6 and CCL17 in the cell culture supernatant were quantified using ELISA kits.[7]
-
Western Blot Analysis: Protein extracts were prepared to analyze the phosphorylation of STAT1 and the nuclear translocation of NF-κB p65 to investigate the underlying signaling pathways.[1][7]
Signaling Pathways and Experimental Workflows
Gomisin M2 Attenuation of Inflammatory Signaling in Keratinocytes
Gomisin M2 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in human keratinocytes by blocking the phosphorylation of STAT1 and the nuclear translocation of the p65 subunit of NF-κB. This dual-pathway inhibition is a key mechanism of its anti-inflammatory action.
Caption: Gomisin M2 inhibits inflammatory pathways in keratinocytes.
Experimental Workflow for Psoriasis Mouse Model
The following diagram illustrates the key steps in the in vivo validation of Gomisin M2 using an imiquimod-induced psoriasis mouse model.
Caption: Workflow for the psoriasis animal model experiment.
References
- 1. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/Dermatophagoides farinae Extract-Induced BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gomisin M2 Ameliorates Atopic Dermatitis-like Skin Lesions via Inhibition of STAT1 and NF-κB Activation in 2,4-Dinitrochlorobenzene/ Dermatophagoides farinae Extract-Induced BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gomisin M2 alleviates psoriasis-like skin inflammation by inhibiting inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gomisin M2 alleviates psoriasis‑like skin inflammation by inhibiting inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Evaluating the Safety Profile of Gomisin F in Comparison to Standard Chemotherapeutics: A Call for Further Research
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds for novel anticancer therapies is a burgeoning field, with lignans from Schisandra chinensis, such as Gomisin F, garnering interest. However, a critical evaluation of their safety profile is paramount before they can be considered viable alternatives or adjuncts to standard chemotherapeutic agents. This guide provides a comparative overview of the available safety data for this compound and established chemotherapeutics—doxorubicin, cisplatin, and paclitaxel.
A significant data gap exists in the scientific literature regarding the specific cytotoxicity, genotoxicity, and in vivo toxicity of this compound. While studies on related compounds from Schisandra chinensis offer some insights, direct quantitative data for this compound is conspicuously absent. This guide, therefore, serves a dual purpose: to present the known safety profiles of standard chemotherapies and to highlight the urgent need for comprehensive preclinical safety studies on this compound.
Cytotoxicity Profile
In the absence of specific IC50 values for this compound, we present data for other lignans isolated from Schisandra chinensis to provide a preliminary context. It is crucial to note that these values are not directly transferable to this compound and underscore the necessity for dedicated research on its cytotoxic effects.
In contrast, extensive data is available for standard chemotherapeutics, though IC50 values can vary significantly depending on the cell line and experimental conditions.
Table 1: Cytotoxicity (IC50) of Gomisin Analogs and Standard Chemotherapeutics on Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Gomisin Analogs | |||
| Gomisin J | MCF7 (Breast) | <10 µg/mL (low conc.), >30 µg/mL (high conc.) | [1] |
| Gomisin J | MDA-MB-231 (Breast) | <10 µg/mL (low conc.), >30 µg/mL (high conc.) | [1] |
| Gomisin A | LoVo (Colon) | Varies | [2] |
| Gomisin N | HeLa (Cervical) | Enhances TRAIL-induced apoptosis | [3] |
| Doxorubicin | |||
| HCT116 (Colon) | 24.30 µg/mL | [4] | |
| Hep-G2 (Liver) | 14.72 µg/mL | [4] | |
| PC3 (Prostate) | 2.64 µg/mL | [4] | |
| Cisplatin | |||
| Ovarian Carcinoma Cell Lines | 0.1-0.45 µg/mL | [3] | |
| A549 (Lung) | 23.4 µM (Ad-LacZ infected) | [5] | |
| H460 (Lung) | 3.8 µM (Ad-LacZ treated) | [5] | |
| Paclitaxel | |||
| Ovarian Carcinoma Cell Lines | 0.4-3.4 nM | [3] | |
| NSCLC Cell Lines (120h exposure) | 0.027 µM (median) | [6] | |
| SCLC Cell Lines (120h exposure) | 5.0 µM (median) | [6] |
Note: The cytotoxicity of Gomisin J was observed to be stronger on cancer cells (MCF7, MDA-MB-231) than on the normal MCF10A cell line[1]. Gomisin A did not affect the proliferation of the normal colon cell line CCD-18Co at concentrations that were cytotoxic to colorectal cancer cells[2][7].
Genotoxicity Profile
No direct studies on the genotoxicity of this compound using standard assays like the Comet or micronucleus assay were found. The genotoxic potential of this compound remains a critical unknown.
Standard chemotherapeutics are known to be genotoxic, which is a key mechanism of their anticancer activity but also a source of significant side effects.
Table 2: Genotoxicity of Standard Chemotherapeutics
| Chemotherapeutic | Assay | Key Findings | Reference |
| Doxorubicin | Comet Assay, Micronucleus Test | Induces DNA damage, particularly oxidative DNA damage in cardiac tissue.[1] Causes chromosomal aberrations.[7] | [1][7] |
| Cisplatin | Chromosomal Aberrations, Sister-Chromatid Exchange | Induces chromosomal aberrations and sister-chromatid exchanges in human lymphocytes.[8] Causes DNA damage.[9] | [8][9] |
| Paclitaxel | Micronucleus Assay, Comet Assay | Induces micronuclei, suggesting aneugenic (chromosome loss) and clastogenic (chromosome breakage) effects.[10][11] | [10][11] |
In Vivo Toxicity Profile
Comprehensive in vivo toxicity studies, including the determination of an LD50 (median lethal dose), have not been published for this compound. The minimal toxic dose for a general Schisandra chinensis extract in mice has been reported as 3.6 g/kg when administered orally[7].
The in vivo toxicity of standard chemotherapeutics is well-documented and is a primary factor limiting their dosage in clinical settings.
Table 3: In Vivo Acute Toxicity (LD50) of Standard Chemotherapeutics
| Chemotherapeutic | Animal Model | Route | LD50 | Reference |
| Doxorubicin | Rat (Sprague-Dawley) | IV | ~10.5 mg/kg | [12] |
| Mouse (CD-1) | IV | ~12 mg/kg | [12] | |
| Cisplatin | Mouse | IP | 10.8 ± 1.0 mg/kg (in distilled water) | |
| Paclitaxel | Rat | Ipr | 32,530 µg/kg (32.53 mg/kg) | |
| Mouse (ICR) | IV | 34.8 mg/kg (in Taxol formulation) |
Signaling Pathways
While the specific signaling pathways affected by this compound are not well-elucidated, studies on other Gomisins provide some clues. For instance, Gomisin A has been shown to induce apoptosis via AMPK/p38 activation in colorectal cancer cells[2]. Gomisin N can enhance apoptosis through the inhibition of NF-κB and EGFR survival pathways[3]. The diagrams below illustrate these pathways and the general mechanisms of standard chemotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Gomisin A Suppresses Colorectal Lung Metastasis by Inducing AMPK/p38-Mediated Apoptosis and Decreasing Metastatic Abilities of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gomisin N enhances TRAIL-induced apoptosis via reactive oxygen species-mediated up-regulation of death receptors 4 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. fda.gov [fda.gov]
- 6. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of cytotoxic activity of Schisandra chinensis lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAS:62956-47-2 | Manufacturer ChemFaces [chemfaces.com]
- 10. researchgate.net [researchgate.net]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. ijpsr.com [ijpsr.com]
Schisandra Lignans: A Meta-Analysis of Clinical Efficacy and Mechanisms
A Comparative Guide for Researchers and Drug Development Professionals
Schisandra lignans, a class of bioactive compounds isolated from the fruit of Schisandra chinensis, have garnered significant scientific interest for their therapeutic potential across a spectrum of diseases. This guide provides a comprehensive meta-analysis of available clinical and preclinical data, focusing on the hepatoprotective and neuroprotective effects of these compounds. Detailed experimental protocols for key assays are provided, alongside visualizations of implicated signaling pathways to facilitate further research and development.
Hepatoprotective Effects: A Review of Preclinical Meta-Analysis Data
While a comprehensive meta-analysis of human clinical trials for Schisandra lignans is not yet available, a significant body of preclinical evidence supports their liver-protective properties. A meta-analysis of 54 animal studies provides robust quantitative data on the efficacy of Schisandra chinensis bioactive compounds, primarily lignans, in mitigating liver injury.[1]
Below is a summary of the key findings from this preclinical meta-analysis, showcasing the significant impact of Schisandra lignans on biomarkers of liver damage, oxidative stress, and inflammation.
| Biomarker | Effect of Schisandra chinensis Treatment | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Heterogeneity (I²) |
| Alanine Aminotransferase (ALT) | Significantly Reduced | -4.74 | -5.42 to -4.06 | < 0.001 | 90.8% |
| Aspartate Aminotransferase (AST) | Significantly Reduced | -5.10 | -5.84 to -4.37 | < 0.001 | 91.7% |
| Malondialdehyde (MDA) | Decreased | - | - | - | - |
| Superoxide Dismutase (SOD) | Increased | - | - | - | - |
| Glutathione (GSH) | Increased | - | - | - | - |
| Tumor Necrosis Factor-alpha (TNF-α) | Significantly Reduced | - | - | - | - |
| Interleukin-6 (IL-6) | Significantly Reduced | - | - | - | - |
| Interleukin-1 beta (IL-1β) | Significantly Reduced | - | - | - | - |
Neuroprotective and Cognitive-Enhancing Properties
Schisandra lignans have demonstrated promising neuroprotective and cognitive-enhancing effects in various preclinical models.[2][3][4] These compounds are known to cross the blood-brain barrier, a critical pharmacokinetic property for neurological drug candidates.[5] The primary mechanisms underlying these effects are believed to be their potent antioxidant and anti-inflammatory activities.[6]
Key lignans such as schisandrin, schisandrin B, and schisantherin A have been individually studied for their neuroprotective potential.[7][8] For instance, schisantherin A has shown to be effective in models of Alzheimer's disease by improving cognitive deficits.[8]
While human clinical trials in this area are still emerging, the preclinical data strongly suggest that Schisandra lignans are promising candidates for the development of novel therapeutics for neurodegenerative diseases.[2][3][4]
Key Signaling Pathways Modulated by Schisandra Lignans
The therapeutic effects of Schisandra lignans are underpinned by their ability to modulate several key signaling pathways involved in cellular stress, inflammation, and survival.
Caption: Key signaling pathways modulated by Schisandra lignans.
Experimental Protocols
This section details the methodologies for key experiments frequently cited in the research of Schisandra lignans.
Measurement of Liver Enzymes (ALT and AST)
Objective: To quantify the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in serum as biomarkers of liver damage.
Procedure:
-
Sample Collection: Blood samples are collected from subjects and centrifuged to separate the serum.
-
Assay Principle: The activity of ALT and AST is determined using commercially available enzymatic assay kits. These assays are typically based on the principle of a coupled enzymatic reaction that results in the oxidation of NADH to NAD+, which is measured spectrophotometrically as a decrease in absorbance at 340 nm.
-
Data Analysis: The rate of decrease in absorbance is directly proportional to the enzyme activity, which is expressed in units per liter (U/L).
Assessment of Oxidative Stress Markers (SOD and GSH)
Objective: To measure the levels of superoxide dismutase (SOD) and glutathione (GSH) in tissue homogenates as indicators of antioxidant capacity.
Procedure:
-
Tissue Preparation: Liver tissue samples are homogenized in a suitable buffer and centrifuged to obtain the supernatant.
-
SOD Assay: SOD activity is typically measured using a colorimetric assay kit. The assay is often based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide anions generated by a xanthine-xanthine oxidase system.
-
GSH Assay: GSH levels are commonly determined using a colorimetric assay that involves the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, which is measured at 412 nm.
-
Data Analysis: The results are typically normalized to the protein concentration of the tissue homogenate and expressed as units per milligram of protein for SOD and nanomoles per milligram of protein for GSH.
Quantification of Inflammatory Cytokines (TNF-α and IL-6)
Objective: To measure the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in serum or tissue homogenates.
Procedure:
-
Sample Preparation: Serum or tissue supernatant is collected as described previously.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Commercially available ELISA kits are the standard method for cytokine quantification. The assay involves the use of a capture antibody coated on a microplate, which specifically binds the cytokine of interest. A detection antibody conjugated to an enzyme is then added, followed by a substrate that produces a measurable color change.
-
Data Analysis: The concentration of the cytokine is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of the recombinant cytokine. Results are typically expressed in picograms per milliliter (pg/mL).
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of Schisandra lignans for a specific therapeutic area, such as hepatoprotection.
Caption: Preclinical experimental workflow for Schisandra lignans.
Conclusion and Future Directions
The cumulative evidence from preclinical studies and meta-analyses strongly supports the therapeutic potential of Schisandra lignans, particularly for liver and neurodegenerative diseases. Their ability to modulate critical signaling pathways related to oxidative stress and inflammation provides a solid mechanistic foundation for their observed pharmacological effects.
Future research should prioritize well-designed, large-scale human clinical trials to definitively establish the efficacy and safety of Schisandra lignans in various patient populations. Furthermore, advanced drug delivery systems could be explored to overcome the pharmacokinetic challenges associated with these compounds, thereby enhancing their bioavailability and therapeutic potential.[9][10][11] The continued investigation into the synergistic effects of combining Schisandra lignans with other therapeutic agents may also open new avenues for treatment.[9][10][11]
References
- 1. Efficacy of Schisandra chinensis in liver injury: a systematic review and preclinical meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gomisin F Analogues: Benchmarking Efficacy Against the Parent Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of various analogues of Gomisin F, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis. While a direct head-to-head comparative study across a wide range of analogues remains to be published, this document synthesizes available data from multiple independent studies to offer insights into the structure-activity relationships and potential therapeutic applications of these compounds. The data presented herein focuses on cytotoxic and anti-inflammatory activities, highlighting the potency of these natural products and their derivatives.
Quantitative Efficacy Comparison
The following tables summarize the cytotoxic and anti-inflammatory activities of this compound analogues as reported in various studies. It is crucial to note that the experimental conditions, including cell lines and assay methods, differ between studies. Therefore, direct comparison of absolute values should be approached with caution.
| Compound | Cell Line | Assay | Efficacy (IC50/EC50) | Reference |
| Gomisin G | Leukemic Cells | Cytotoxicity | 5.51 µg/mL | [1] |
| Schisantherin A | Leukemic Cells | Cytotoxicity | 55.1 µg/mL | [1] |
| Benzoylgomysin Q | Leukemic Cells | Cytotoxicity | 61.2 µg/mL | [1] |
| Benzoylgomysin Q | HeLa | Cytotoxicity | 61.2 µg/mL | [1] |
| (-)-Tigloyl-deangeloyl-gomisin F | BY-2 | Cytotoxicity | Not explicitly quantified, but showed activity | [2] |
| Gomisin J | Raw 264.7 | NO Production Inhibition | Reduced NO production | [3] |
| Gomisin N | Raw 264.7 | NO Production Inhibition | Reduced NO production | [3] |
| Schisandrin C | Raw 264.7 | NO Production Inhibition | Reduced NO production | [3] |
| Gomisin B analogue (5b) | SIHA | Cytotoxicity | 0.24 µM | |
| Heilaohulignan C | HepG-2 | Cytotoxicity | 9.92 µM | |
| Heilaohulignan C | BGC-823 | Cytotoxicity | 16.75 µM | |
| Heilaohulignan C | HCT-116 | Cytotoxicity | 16.59 µM | |
| Kadsuralignan I | HepG-2 | Cytotoxicity | 21.72 µM | |
| Longipedunin B | HepG-2 | Cytotoxicity | 18.72 µM |
Experimental Protocols
Cytotoxicity Assays
General Protocol for MTT Assay:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (e.g., HeLa, SIHA, HepG-2, BGC-823, HCT-116) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (Gomisin analogues) and a positive control (e.g., Paclitaxel) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
DNA Cleavage Activity (for Gomisin G):
-
Reaction Mixture: A reaction mixture containing supercoiled pBR322 DNA, the test compound (Gomisin G), and Cu²⁺ is prepared in a buffer solution.
-
Incubation: The mixture is incubated at 37°C for a specific time.
-
Gel Electrophoresis: The DNA samples are then analyzed by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light after staining with ethidium bromide. The cleavage of supercoiled DNA into nicked or linear forms indicates DNA cleavage activity.[1]
Anti-inflammatory Assay
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages:
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates and incubated overnight.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the Gomisin analogues for 1 hour.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.
-
Griess Reaction: The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Inhibition Calculation: The percentage of NO production inhibition is calculated by comparing the absorbance of the compound-treated groups with the LPS-only treated group.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by Gomisin analogues and a general workflow for evaluating their cytotoxic effects.
References
Safety Operating Guide
Navigating the Safe Disposal of Gomisin F: A Procedural Guide
For researchers, scientists, and drug development professionals handling Gomisin F, a bioactive lignan isolated from Schisandra chinensis, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal guidelines for this compound are not extensively documented, a comprehensive approach based on the safety data sheets (SDS) of similar compounds and general principles of hazardous waste management provides a clear path forward. This guide offers essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety goggles, chemical-resistant gloves, and a laboratory coat.[1] Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[2][3] An accessible safety shower and eye wash station are essential in the handling area.[2]
In Case of Accidental Release:
-
Evacuate personnel from the affected area.[2]
-
Ensure adequate ventilation.[2]
-
Wear full personal protective equipment.[2]
-
Prevent the substance from entering drains or water courses.[2]
-
For liquid spills, absorb with an inert material such as diatomite or universal binders.[2]
-
For solid spills, carefully sweep or scoop the material to avoid dust generation.
-
Collect all contaminated materials and place them in a sealed, properly labeled container for disposal as hazardous waste.[1][2]
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[2]
Step-by-Step Disposal Protocol for this compound
The primary route for the disposal of this compound is through an institution's hazardous waste management program.[4] Under no circumstances should this compound be disposed of in the standard trash or down the drain.[1][4]
Protocol 1: Waste Segregation and Collection
-
Identify Waste: All materials contaminated with this compound are to be considered hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (e.g., gloves).
-
-
Segregate Waste: Collect all this compound waste in a dedicated, clearly labeled container.[1] Do not mix with other chemical waste streams unless compatibility has been confirmed and it is permitted by your institution's waste management plan.[1] this compound may be incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[5]
Protocol 2: Container Management
-
Use Appropriate Containers:
-
Proper Labeling: The waste container must be clearly labeled with:
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4] This area should be secure and inspected weekly for any signs of leakage.[4]
Protocol 3: Final Disposal
-
Professional Disposal: The disposal of this compound waste must be handled by a licensed and approved hazardous waste management company.[1]
-
Request Pickup: Follow your institution's established procedure for requesting a hazardous waste pickup through the Environmental Health and Safety (EHS) department.[1][4]
-
Documentation: Complete all required documentation, such as a hazardous waste manifest, with accuracy.[1]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Formula | C28H34O9 | [6][7][8] |
| Molecular Weight | 514.6 g/mol | [6][7][8] |
| CAS Number | 62956-47-2 | [6][7][8] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [2] |
| Known Hazards | Avoid release to the environment. | [2] |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. (-)-gomisin M1|MSDS [dcchemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Gomisin S|119239-49-5|MSDS [dcchemicals.com]
- 6. This compound | 62956-47-2 | MOLNOVA [molnova.com]
- 7. This compound | C28H34O9 | CID 51003489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemfarms.com [chemfarms.com]
Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling Gomisin F
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Gomisin F should adhere to stringent safety protocols. While a comprehensive Safety Data Sheet (SDS) detailing the specific hazards of this compound is not publicly available, its classification as a lignan isolated from Schisandra chinensis and the known cytotoxic activities of related compounds necessitate a cautious approach. Therefore, handling this compound requires the adoption of personal protective equipment (PPE) and protocols suitable for potentially hazardous or cytotoxic substances.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. This includes comprehensive protection for the skin, eyes, and respiratory system.
| PPE Component | Specifications | Rationale |
| Gloves | Double-gloving with nitrile gloves is recommended. Ensure gloves are powder-free. | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or aerosolized particles of the compound. |
| Lab Coat | A disposable, back-closing gown made of a low-permeability fabric. | Prevents contamination of personal clothing and skin. A back-closing gown offers superior protection compared to a standard front-buttoning lab coat. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or a higher level of respiratory protection may be necessary depending on the procedure and the potential for aerosol generation. | Minimizes the risk of inhaling fine particles of the compound, especially when handling the powdered form. |
Operational Plan for Safe Handling
A systematic workflow ensures that safety is prioritized at every stage of handling this compound, from preparation to disposal.
Pre-Handling Checklist:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. Have a spill kit specifically for cytotoxic or hazardous chemicals available.
-
Personnel Training: All personnel must be trained on the potential hazards of the compound and the proper use of PPE.
Handling Procedures:
-
Donning PPE: Put on PPE in the following order: inner gloves, lab coat, outer gloves, and eye/face protection. A respirator should be fit-tested and worn according to institutional guidelines.
-
Weighing and Reconstitution: Handle the solid form of this compound in a ventilated enclosure to minimize inhalation risk. When preparing solutions, work in a fume hood and avoid splashing.
-
Experimental Use: Keep containers of this compound closed when not in use. Use careful technique to avoid generating aerosols.
Post-Handling Procedures:
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the lab coat, and then the inner gloves. Dispose of all disposable PPE as hazardous waste.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations for hazardous waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container immediately after use. |
| Contaminated PPE (gloves, lab coat) | Dispose of in a designated hazardous waste container. |
| Liquid Waste | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: Decision workflow for selecting appropriate PPE for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
